Product packaging for Trimethylboron-d9(Cat. No.:CAS No. 6063-55-4)

Trimethylboron-d9

Cat. No.: B1602552
CAS No.: 6063-55-4
M. Wt: 64.97 g/mol
InChI Key: WXRGABKACDFXMG-GQALSZNTSA-N
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Description

Trimethylboron-d9 is a useful research compound. Its molecular formula is C3H9B and its molecular weight is 64.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9B B1602552 Trimethylboron-d9 CAS No. 6063-55-4

Properties

IUPAC Name

tris(trideuteriomethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGABKACDFXMG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])B(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583774
Record name Tris[(~2~H_3_)methyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-55-4
Record name Tris[(~2~H_3_)methyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(trideuteriomethyl)borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(trideuteriomethyl)borane, a deuterated organoborane compound of interest in various research applications, including mechanistic studies and as a precursor in the synthesis of deuterated organic molecules. This document details a feasible synthetic protocol, predicted analytical data, and the necessary logical frameworks for its preparation and identification.

Introduction

Tris(trideuteriomethyl)borane, B(CD₃)₃, is the deuterated analog of trimethylborane. The replacement of protium with deuterium in the methyl groups can introduce significant kinetic isotope effects, making it a valuable tool for probing reaction mechanisms. Furthermore, its use as a building block allows for the site-selective introduction of trideuteriomethyl groups in more complex molecules, a strategy increasingly employed in drug development to alter metabolic profiles and enhance pharmacokinetic properties. This guide outlines a practical synthetic approach and the expected characterization parameters for this specialized reagent.

Synthesis of Tris(trideuteriomethyl)borane

The synthesis of tris(trideuteriomethyl)borane can be achieved by adapting a well-established method for the preparation of trimethylborane: the reaction of a boron halide with a methyl Grignard reagent. In this case, a deuterated Grignard reagent is employed. The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkylation of Boron CD3I Trideuteriomethane (CD₃I) CD3MgI Trideuteriomethylmagnesium Iodide (CD₃MgI) CD3I->CD3MgI Diethyl Ether Mg Magnesium (Mg) Mg->CD3MgI BCD3 Tris(trideuteriomethyl)borane (B(CD₃)₃) CD3MgI->BCD3 Diethyl Ether BF3OEt2 Boron Trifluoride Etherate (BF₃·OEt₂) BF3OEt2->BCD3

Diagram 1: Proposed synthetic workflow for tris(trideuteriomethyl)borane.
Experimental Protocol

Step 1: Preparation of Trideuteriomethylmagnesium Iodide (CD₃MgI)

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is flame-dried or oven-dried before use.

  • Reagents:

    • Magnesium turnings (3.0 g, 123 mmol)

    • Anhydrous diethyl ether (50 mL)

    • A small crystal of iodine (as an activator)

    • Trideuteriomethane (CD₃I) (15.0 g, 103 mmol) dissolved in 30 mL of anhydrous diethyl ether.

  • Procedure:

    • The magnesium turnings and the iodine crystal are placed in the flask.

    • A small portion of the CD₃I solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining CD₃I solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

    • The resulting Grignard reagent solution is cooled to room temperature and used directly in the next step.

Step 2: Synthesis of Tris(trideuteriomethyl)borane

This step should also be performed under an inert atmosphere.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a distillation head connected to a cold trap (cooled with liquid nitrogen), and a magnetic stirrer.

  • Reagents:

    • Boron trifluoride etherate (BF₃·OEt₂) (4.5 mL, 35 mmol) dissolved in 20 mL of anhydrous diethyl ether.

    • The freshly prepared trideuteriomethylmagnesium iodide solution from Step 1.

  • Procedure:

    • The BF₃·OEt₂ solution is placed in the reaction flask and cooled in an ice bath.

    • The CD₃MgI solution is added dropwise with vigorous stirring. A white precipitate of magnesium salts will form.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

    • The volatile tris(trideuteriomethyl)borane is collected in the cold trap by vacuum transfer. Due to its low boiling point (-20 °C), it will be a colorless liquid or solid in the trap.

    • The collected product should be handled with extreme care as it is pyrophoric.

Characterization of Tris(trideuteriomethyl)borane

The characterization of tris(trideuteriomethyl)borane is based on the known data for trimethylborane, with adjustments for the presence of deuterium.

Physical Properties

The physical properties of tris(trideuteriomethyl)borane are expected to be very similar to those of trimethylborane.

PropertyPredicted Value for B(CD₃)₃
Molecular Weight64.97 g/mol
Boiling Pointapprox. -20 °C
Melting Pointapprox. -161 °C
AppearanceColorless gas or liquid
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tris(trideuteriomethyl)borane based on typical values for trimethylborane.

3.2.1. NMR Spectroscopy

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Notes
¹H NMRN/A--No signal is expected due to the absence of protons.
²H NMR~0.4 ppmSinglet-A single resonance is expected for the deuterium nuclei.
¹³C NMR~16 ppmSeptetJC-D ≈ 20 HzThe signal will be split into a septet due to coupling with the three deuterium atoms (spin I=1).
¹¹B NMR86.6 ppmSinglet-Trialkylboranes typically appear in the range of 83-93 ppm. The signal will be a broad singlet.[1]

3.2.2. Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak at m/z 65 (for ¹¹B isotope) and 64 (for ¹⁰B isotope). The fragmentation pattern will be influenced by the loss of CD₃ and D radicals.

m/zPredicted FragmentRelative Abundance
65[¹¹B(CD₃)₃]⁺Molecular Ion
64[¹⁰B(CD₃)₃]⁺Molecular Ion
47[¹¹B(CD₃)₂]⁺High
46[¹⁰B(CD₃)₂]⁺High
31[¹¹B(CD₃)(D)]⁺Moderate
30[¹⁰B(CD₃)(D)]⁺Moderate
18[CD₃]⁺Moderate

3.2.3. Infrared Spectroscopy

The IR spectrum will be dominated by C-D stretching and bending vibrations.

Wavenumber (cm⁻¹)Assignment
~2250C-D stretch
~1050CD₃ symmetric deformation
~1100B-C stretch

Safety Considerations

Tris(trideuteriomethyl)borane is expected to be, like trimethylborane, a highly pyrophoric and toxic gas. It ignites spontaneously in air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere using appropriate safety precautions, including the use of a fume hood, personal protective equipment, and having appropriate fire-extinguishing agents readily available.

Conclusion

This technical guide provides a detailed protocol for the synthesis of tris(trideuteriomethyl)borane and a comprehensive prediction of its characterization data. The described Grignard-based methodology offers a practical route to this valuable deuterated reagent. The provided spectroscopic data will be essential for the confirmation of its identity and purity, enabling its use in advanced research and development applications. Researchers and professionals in drug development can utilize this guide as a foundational resource for the preparation and handling of this specialized compound.

References

An In-depth Technical Guide to Trimethylboron-d9 (CAS: 6063-55-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboron-d9 (TMB-d9), also known as tris(trideuteriomethyl)borane, is the deuterated isotopologue of trimethylboron. Its unique properties, stemming from the presence of deuterium, make it a valuable tool in various scientific and industrial fields, including materials science, nuclear technology, and potentially in pharmaceutical research and development. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are similar to its non-deuterated counterpart, with slight differences attributable to the kinetic isotope effect.

PropertyValueReference(s)
CAS Number 6063-55-4[1]
Molecular Formula C₃D₉B[1]
Molecular Weight 64.97 g/mol [1]
Appearance Colorless gas
Melting Point -161.5 °C[2]
Boiling Point -20.2 °C[2]
Vapor Density 2.3 (vs air)[3]
Solubility Reacts with water.
Purity Typically available in high purity, e.g., 99 atom % D.[4]
Synonyms Tris(trideuteriomethyl)borane, Deuterated Trimethylboron[3]

Synthesis of this compound

Proposed Experimental Protocol: Grignard Reaction

This protocol is based on general methods for the synthesis of organoboranes.

Materials:

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Deuterated methyl iodide (CD₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware for air-sensitive reactions

  • Deuterated solvents for NMR analysis (e.g., C₆D₆)

Procedure:

  • Preparation of Deuterated Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of deuterated methyl iodide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, yielding a solution of deuterated methylmagnesium iodide (CD₃MgI).

  • Reaction with Boron Trifluoride: The flask containing the Grignard reagent is cooled in an ice bath. Boron trifluoride diethyl etherate is added dropwise to the stirred solution of CD₃MgI. The reaction is exothermic and should be controlled by the rate of addition.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting this compound, being a volatile gas, can be isolated by vacuum distillation and collected in a cold trap cooled with liquid nitrogen. The product should be handled with extreme care due to its pyrophoric nature.

  • Purification and Characterization: The collected product can be further purified by fractional condensation. The identity and purity of the this compound can be confirmed by NMR spectroscopy (¹H, ¹¹B, ¹³C) and mass spectrometry.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Boronation Reaction cluster_purification Purification CD3I CD₃I (Deuterated Methyl Iodide) Grignard CD₃MgI (Deuterated Grignard Reagent) CD3I->Grignard Anhydrous Ether Mg Mg (Magnesium) Mg->Grignard TMBd9 B(CD₃)₃ (this compound) Grignard->TMBd9 Anhydrous Ether BF3 BF₃·OEt₂ (Boron Trifluoride Etherate) BF3->TMBd9 Purified_TMBd9 Purified B(CD₃)₃ TMBd9->Purified_TMBd9 Vacuum Distillation

Caption: Synthesis workflow for this compound.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹¹B NMR: The ¹¹B NMR spectrum is expected to show a singlet. The chemical shift for trialkylboranes typically falls in the range of +80 to +90 ppm[5]. Due to the electron-donating nature of the methyl groups, the boron nucleus is deshielded. The absence of protons directly attached to the boron results in a sharp singlet.

  • ¹H NMR: In a fully deuterated sample (99 atom % D), the ¹H NMR spectrum should show a very small residual signal for any remaining C-H bonds in the methyl groups. Due to the spin of deuterium (I=1), any residual protons would be coupled to deuterium, resulting in a complex multiplet.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the methyl carbons. This signal will be split into a multiplet due to coupling with the attached deuterium atoms (¹J(¹³C, ²H)).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the deuterated compound (approximately 65). The fragmentation pattern would involve the loss of deuterated methyl radicals (•CD₃). The mass spectrum of the non-deuterated trimethylboron is available from the NIST WebBook, which can serve as a reference for the expected fragmentation pattern[6].

Applications in Research and Development

Isotopic Labeling in Drug Metabolism Studies

Deuterated compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies. The "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. This compound can serve as a starting material for the synthesis of more complex deuterated molecules.

Isotopic_Labeling_Workflow TMBd9 This compound (B(CD₃)₃) Precursor Deuterated Precursor Synthesis TMBd9->Precursor Drug_Candidate Synthesis of Deuterated Drug Candidate Precursor->Drug_Candidate In_Vitro In Vitro Metabolism (e.g., Microsomes) Drug_Candidate->In_Vitro In_Vivo In Vivo Studies (Animal Models) Drug_Candidate->In_Vivo Analysis LC-MS/MS Analysis of Metabolites In_Vitro->Analysis In_Vivo->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Analysis->PK_PD

Caption: Isotopic labeling workflow for drug metabolism studies.

Precursor for Boron-Containing Thin Films

Trimethylboron is used as a precursor in chemical vapor deposition (CVD) to produce boron-containing thin films, such as boron carbide[7]. This compound can be used in a similar manner, particularly in research settings where isotopic tracing of the deposition process is desired. For instance, its use in the boronization of fusion reactor walls has been documented, where a deuterated compound was required[8].

Signaling Pathway Context: Boron and Cellular Stress

While there is no known signaling pathway directly involving this compound, boron compounds, in general, can induce cellular stress at high concentrations. Studies in yeast have shown that boron stress signals are transmitted through the Target of Rapamycin (TOR) pathway[9]. This pathway is a central regulator of cell growth and metabolism.

The proposed mechanism involves the accumulation of uncharged tRNAs, which activates the Gcn2 kinase. Gcn2 then phosphorylates the translation initiation factor eIF2α, leading to a general inhibition of protein synthesis but a specific translational activation of the transcription factor Gcn4. Gcn4, in turn, upregulates the expression of genes involved in stress response, including the boron efflux pump Atr1.

Boron_Stress_Pathway Boron High Boron Concentration tRNA_Stress Uncharged tRNA Accumulation Boron->tRNA_Stress Gcn2 Gcn2 Kinase Activation tRNA_Stress->Gcn2 eIF2a eIF2α Phosphorylation Gcn2->eIF2a Translation_Inhibition General Translation Inhibition eIF2a->Translation_Inhibition Gcn4 Gcn4 Translation Activation eIF2a->Gcn4 Atr1 Atr1 (Boron Efflux Pump) Gene Expression Gcn4->Atr1 Stress_Response Cellular Stress Response Atr1->Stress_Response

Caption: Boron stress signaling via the TOR pathway in yeast.

This pathway highlights a potential mechanism by which boron-containing compounds could interact with cellular machinery, a consideration for the development of boron-based therapeutics.

Safety and Handling

Trimethylboron and its deuterated analogue are highly flammable and pyrophoric, igniting spontaneously in air. They are also toxic upon inhalation. All handling should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, is mandatory.

Conclusion

This compound is a specialized chemical with significant potential in various research and industrial applications. Its primary utility lies in its use as a deuterated building block for the synthesis of more complex molecules for isotopic labeling studies and as a precursor for the deposition of boron-containing materials. While specific data on its biological interactions are scarce, understanding the general cellular response to boron provides a framework for future investigations. Researchers and developers are encouraged to consult safety data sheets and handle this compound with the utmost care due to its hazardous nature.

References

Physical and chemical properties of Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethylboron-d9 (TMB-d9), a deuterated organoboron compound. This document is intended for researchers, scientists, and professionals in drug development and materials science. It includes a detailed summary of its properties, experimental protocols for its synthesis, purification, and analysis, as well as insights into its primary applications.

Introduction

This compound, also known as tris(trideuteriomethyl)borane, is the deuterated isotopologue of trimethylboron. Its chemical formula is B(CD₃)₃. The replacement of protium with deuterium imparts a greater metabolic stability and alters its mass, making it a valuable tool in various scientific applications, including as a precursor in materials science and as a boron source in medical research. This guide will delve into the core physicochemical characteristics of TMB-d9, providing essential data and methodologies for its effective use in a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental setups.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃D₉B[1][2]
Molecular Weight 64.97 g/mol [1][2]
Appearance Colorless gas[3]
Melting Point -161.5 °C[3][4]
Boiling Point -20.2 °C[3][4]
Density (vapor) 2.3 g/L (vs. air)[3]
CAS Number 6063-55-4[2][5]
Table 2: Spectroscopic and Structural Information
PropertyValue/DescriptionReference(s)
IUPAC Name tris(trideuteriomethyl)borane[1]
Synonyms Deuterated Trimethylboron, Trimethylborane-d9[5]
Mass Spectrum (of non-deuterated TMB) Available on NIST WebBook[6]
¹¹B NMR Chemical Shift (general for trialkylboranes) Typically in the range of +83 to +93 ppm[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and practices for similar organoboron compounds.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of trialkylboranes is the reaction of a boron trihalide with a Grignard reagent. For this compound, a deuterated Grignard reagent is required.

Reaction: BCl₃ + 3 CD₃MgI → B(CD₃)₃ + 3 MgICl

Materials:

  • Boron trichloride (BCl₃) in a suitable solvent (e.g., diethyl ether)

  • Deuterated methyl iodide (CD₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Dry ice/acetone cold bath

Procedure:

  • Preparation of Deuterated Grignard Reagent:

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of deuterated methyl iodide in anhydrous diethyl ether to the magnesium turnings via the dropping funnel.

    • The reaction is initiated by gentle warming and then maintained by the exothermic reaction. The addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting solution is the deuterated methylmagnesium iodide (CD₃MgI) Grignard reagent.

  • Reaction with Boron Trichloride:

    • In a separate Schlenk flask, prepare a solution of boron trichloride in anhydrous diethyl ether and cool it to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared deuterated Grignard reagent to the boron trichloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • The reaction mixture will contain the product this compound and magnesium salts as a precipitate.

    • The volatile this compound can be isolated from the non-volatile salts by vacuum transfer to a cold trap (-78 °C or lower).

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_isolation Isolation CD3I CD₃I in Et₂O Grignard CD₃MgI CD3I->Grignard Mg Mg turnings Mg->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix BCl3 BCl₃ in Et₂O (-78 °C) BCl3->ReactionMix VacuumTransfer Vacuum Transfer ReactionMix->VacuumTransfer TMBd9 This compound VacuumTransfer->TMBd9

Synthesis of this compound Workflow
Purification by Fractional Distillation

Due to its low boiling point, this compound can be purified by fractional distillation at low temperatures to remove any residual solvent or byproducts.

Apparatus:

  • A low-temperature fractional distillation apparatus

  • Vacuum pump

  • Cold traps

Procedure:

  • The crude this compound collected in the cold trap is slowly warmed to its boiling point (-20.2 °C).

  • The vapor is passed through a cooled distillation column.

  • Fractions are collected at different temperature ranges, with the pure this compound fraction being collected at its characteristic boiling point.

  • Purity of the fractions can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities. The following is a proposed method adapted from the analysis of similar organoboron compounds[8][9].

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent)

GC Conditions (suggested starting point):

  • Injector Temperature: 100 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 10-100.

Expected Results:

  • The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 65 and characteristic fragmentation patterns. The mass spectrum of non-deuterated trimethylboron can be used as a reference[6].

Applications in Research and Development

This compound serves as a crucial material in several advanced research areas.

Precursor for Boron Carbide Thin Films

This compound is utilized as a single-source precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD) for the synthesis of boron carbide (BxC) thin films[10]. These films are of interest for applications such as neutron detectors due to the high neutron cross-section of the ¹⁰B isotope[11]. The use of a deuterated precursor can be advantageous in certain plasma diagnostic studies.

PECVD_Process TMBd9_source This compound Gas Plasma_Chamber PECVD Chamber (Ar Plasma) TMBd9_source->Plasma_Chamber Substrate Substrate Plasma_Chamber->Substrate Deposition BxC_Film Boron Carbide (BxC) Thin Film Substrate->BxC_Film Film Growth BNCT_Pathway cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_effect Therapeutic Effect BoronAgent ¹⁰B-enriched Compound (e.g., from TMB-d9 synthesis) TumorCell Tumor Cell BoronAgent->TumorCell Selective Uptake NuclearReaction ¹⁰B(n,α)⁷Li Reaction NeutronBeam Neutron Beam NeutronBeam->TumorCell AlphaParticle α-particle NuclearReaction->AlphaParticle Lithium7 ⁷Li nucleus NuclearReaction->Lithium7 CellDeath Tumor Cell Death AlphaParticle->CellDeath Lithium7->CellDeath

References

Trimethylboron-d9: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for Trimethylboron-d9. The following sections outline the chemical and physical properties, associated hazards, and essential procedures for the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated analog, Trimethylboron, is also provided for comparison where available.

Table 1: Physical and Chemical Properties

PropertyThis compoundTrimethylboron
Molecular Formula C₃D₉BC₃H₉B
Molecular Weight 64.97 g/mol [1][2][3]55.91 g/mol [4]
Appearance Colorless gas[2]Colorless gas[5]
Odor Repulsive, suffocating[5]Repulsive, suffocating[5]
Boiling Point -20.2 °C[2]-20.2 °C[4][5]
Melting Point -161.5 °C[2]-161.5 °C[4][5]
Vapor Pressure Not available907 mmHg at 25°C[4]
Vapor Density 2.3 g/L (vapor, vs. air)[2]2.3 (vs. air)[6]
Density Not available0.625 g/cm³ (liquid)[4]
Solubility in Water Not applicable (reacts violently)[5]Reacts violently[5]

Table 2: Hazard Information

Hazard CategoryClassification
GHS Pictograms 🔥, 💀, corrosive
GHS Signal Word Danger[7]
GHS Hazard Statements H220: Extremely flammable gas.[7] H314: Causes severe skin burns and eye damage.[7] H331: Toxic if inhaled. H280: Contains gas under pressure; may explode if heated.[7]
NFPA 704 Rating Health: 4, Flammability: 4, Reactivity: 3[5]

Experimental Protocols

The safe handling of this compound, a pyrophoric and toxic gas, necessitates meticulous planning and execution. The following protocols are based on established procedures for handling air-sensitive and pyrophoric materials.

General Handling Precautions
  • Risk Assessment : Before any new procedure, a thorough risk assessment must be conducted.

  • Work Area : All manipulations of this compound must be performed in a well-ventilated area, inside a certified chemical fume hood or a glovebox.[3][6] The work area should be free of clutter and flammable materials.

  • Inert Atmosphere : Due to its pyrophoric nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[3][4]

  • Never Work Alone : Never handle this compound while working alone.[3][8] A second person should be present and aware of the hazards.

  • Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. Refer to the PPE Selection Workflow diagram (Figure 2) for detailed guidance.

Gas Cylinder Handling
  • Inspection : Upon receipt, visually inspect the cylinder and valve for any signs of damage.

  • Securing the Cylinder : Cylinders must be securely strapped or chained to a stable surface, such as a wall or a workbench.

  • Transportation : Use a cylinder cart for transporting gas cylinders. Do not roll or drag them.

  • Regulator : Use a regulator approved for corrosive and flammable gases. Ensure the threads on the regulator and cylinder valve are compatible.

  • Leak Testing : After connecting the regulator, perform a leak test using an inert gas and a suitable leak detection solution (e.g., Snoop).

Performing a Reaction with this compound

This protocol outlines the transfer of this compound from a lecture bottle to a reaction vessel using a Schlenk line.

  • System Preparation :

    • Assemble and clamp the reaction glassware (e.g., a three-neck flask with a condenser, dropping funnel, and septum) on the Schlenk line.

    • Ensure all glassware is oven-dried and free of moisture.[9]

    • Cycle the system between vacuum and inert gas at least three times to remove air and moisture.[4]

  • Gas Transfer :

    • Connect the this compound lecture bottle to the Schlenk line via a stainless steel or other compatible tubing.

    • With the inert gas flowing through the line to a bubbler, slowly open the cylinder valve.

    • Control the flow of this compound into the reaction vessel using a needle valve or mass flow controller.

    • Monitor the reaction temperature and pressure continuously.

  • Reaction Quenching and Work-up :

    • Upon completion, close the cylinder valve.

    • Purge the system with inert gas to remove any residual this compound.

    • Carefully and slowly quench any unreacted this compound by adding a high-boiling point alcohol (e.g., isopropanol or tert-butanol) at a low temperature.

    • Proceed with the standard aqueous work-up only after ensuring all pyrophoric material has been safely quenched.

Storage and Disposal
  • Storage :

    • Store this compound cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers and water.[6]

    • The storage area should be designated for toxic and flammable gases.

    • Ensure the valve cap is securely in place when the cylinder is not in use.

  • Disposal :

    • Unused this compound must be disposed of as hazardous waste.

    • Residual gas in empty cylinders should be carefully vented through a scrubbing system containing a suitable neutralizing agent.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures
  • Small Gas Leak :

    • If a small leak is detected and it is safe to do so, close the cylinder valve.

    • Increase ventilation in the fume hood.

    • Evacuate the immediate area.

  • Large Gas Leak or Fire :

    • Do not attempt to extinguish a fire involving this compound unless the gas flow can be stopped first.[10]

    • If the gas flow cannot be stopped, evacuate the laboratory immediately and activate the fire alarm.

    • Call emergency services and inform them of the nature of the hazard.

  • Personal Exposure :

    • Inhalation : Move the affected person to fresh air immediately. Seek urgent medical attention.

    • Skin Contact : If the gas ignites, it can cause thermal burns. Douse the affected area with copious amounts of water and seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Use a less hazardous alternative if possible Engineering Engineering Controls Substitution->Engineering Isolate people from the hazard Administrative Administrative Controls Engineering->Administrative Change the way people work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the worker with PPE

Caption: Hierarchy of Controls for Managing this compound Risks.

PPE_Selection_Workflow cluster_1 PPE Selection for this compound Handling Start Start: Assess Task Task Handling Pyrophoric Gas? Start->Task Body Body Protection: - Flame-resistant lab coat - Long pants and closed-toe shoes Task->Body Yes End End: Proceed with Task Task->End No Hands Hand Protection: - Chemical-resistant gloves (e.g., nitrile) - Flame-resistant outer gloves for transfers Body->Hands Eyes Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for transfers Hands->Eyes Respiratory Respiratory Protection: - Use in a fume hood or glovebox - SCBA for emergency response Eyes->Respiratory Respiratory->End

Caption: PPE Selection Workflow for this compound.

References

Navigating the Matrix: A Technical Guide to the Chemical Compatibility of Trimethylboron-d9 with Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of Trimethylboron-d9 (TMB-d9) with a wide range of common laboratory solvents. Understanding these interactions is critical for ensuring the safe handling, storage, and successful application of this pyrophoric and reactive organoboron reagent in research and development. This document outlines known compatibilities, provides detailed experimental protocols for assessing solvent suitability, and presents logical workflows for solvent selection.

Executive Summary

This compound, the deuterated isotopologue of Trimethylboron (TMB), is a colorless, pyrophoric gas that is highly reactive towards protic solvents and certain other functional groups. Its strong Lewis acidic nature dictates its interaction with many common laboratory solvents. Selection of an appropriate solvent is paramount to prevent degradation of the reagent, hazardous reactions, and to ensure the success of chemical transformations. This guide categorizes solvents based on their expected compatibility with TMB-d9 and provides a framework for empirical verification.

Chemical Compatibility Overview

The compatibility of this compound with organic solvents is primarily governed by the absence of acidic protons and strong Lewis basicity in the solvent. Solvents are categorized as compatible, requiring caution, or incompatible.

Table 1: Compatibility of this compound with Common Solvents

Solvent ClassExamplesCompatibilityRationale & Known Interactions
Aprotic Non-Polar Hexane, Cyclohexane, Toluene, BenzeneCompatible These solvents are non-polar and aprotic, exhibiting minimal interaction with the Lewis acidic TMB-d9. Hexane is used in the synthesis of TMB.[1]
Ethereal Diethyl ether, Dibutyl ether, Tetrahydrofuran (THF), 1,4-DioxaneGenerally Compatible (Forms Adducts) Ethers are Lewis bases and will form adducts with the Lewis acidic TMB-d9.[2] This is typically a reversible interaction that does not lead to decomposition. Dibutyl ether is used as a solvent in TMB synthesis.[1]
Chlorinated Dichloromethane (DCM), Chloroform, Carbon TetrachlorideCaution Advised While aprotic, the reactivity of organometallics with chlorinated solvents can be unpredictable and may lead to vigorous reactions. Compatibility should be experimentally verified.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneCaution Advised / Likely Incompatible These solvents are strong Lewis bases and can form stable adducts with TMB-d9. The potential for further reaction, especially with carbonyl-containing solvents (ketones, amides), is high.
Protic Water, Alcohols (Methanol, Ethanol, Isopropanol), Carboxylic AcidsIncompatible (Violent Reaction) Trimethylboron reacts violently with water and other protic sources, leading to the release of methane gas.[3]

Experimental Protocols for Compatibility Assessment

Due to the hazardous nature of this compound, any compatibility testing must be conducted with extreme caution in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).

General Handling Procedures for this compound
  • All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and cooled under an inert atmosphere prior to use.

  • Solvents must be anhydrous and deoxygenated before use.

  • Use appropriate PPE, including flame-retardant lab coat, safety glasses, and suitable gloves.

Small-Scale Compatibility Test (Visual Observation)

Objective: To visually assess for any immediate reaction (e.g., gas evolution, color change, precipitation, exothermic event).

Materials:

  • Dried Schlenk tube or similar reaction vessel with a magnetic stir bar.

  • Septum and needle adapters.

  • Source of this compound gas.

  • Anhydrous, deoxygenated solvent to be tested.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Assemble the dry Schlenk tube under an inert atmosphere.

  • Add 1-2 mL of the test solvent to the tube via syringe.

  • Cool the solvent to -78 °C in the low-temperature bath.

  • Slowly bubble a small amount of this compound gas through the cooled, stirred solvent for a short period (e.g., 30-60 seconds).

  • Stop the gas flow and observe the solution for any immediate signs of reaction.

  • Allow the solution to slowly warm to room temperature while observing for any changes.

  • Carefully quench any unreacted TMB-d9 by slowly adding a protic solvent (e.g., isopropanol) at low temperature.

NMR Spectroscopy for Adduct Formation and Stability

Objective: To detect the formation of Lewis acid-base adducts and to monitor the stability of TMB-d9 in the solvent over time using ¹¹B NMR spectroscopy.

Materials:

  • Dry NMR tube with a J. Young valve or other suitable seal.

  • Deuterated solvent for locking (must be compatible, e.g., Benzene-d6, Toluene-d8).

  • This compound gas.

  • Test solvent (anhydrous and deoxygenated).

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the test solvent and a small amount of the deuterated locking solvent to the NMR tube.

  • Cool the NMR tube in a cold well.

  • Carefully introduce a small amount of this compound gas into the headspace of the NMR tube and seal it.

  • Allow the gas to dissolve in the solvent at low temperature.

  • Acquire an initial ¹¹B NMR spectrum. The chemical shift of TMB-d9 will be indicative of its coordination state. A significant upfield shift compared to the non-coordinated species suggests adduct formation.[2]

  • Store the NMR tube at a controlled temperature (e.g., room temperature) and acquire subsequent ¹¹B NMR spectra at regular intervals (e.g., 1, 6, 24 hours) to monitor for any changes in the spectrum that might indicate decomposition or further reaction.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical processes for solvent selection and experimental compatibility testing.

SolventSelection start Select Solvent for TMB-d9 Application is_protic Is the solvent protic? (e.g., contains O-H, N-H) start->is_protic incompatible Incompatible: Violent Reaction is_protic->incompatible Yes is_strong_lewis_base Is the solvent a strong Lewis base or reactive? (e.g., DMSO, DMF, Acetone) is_protic->is_strong_lewis_base No caution Caution Advised: Potential for strong adduct formation or reaction. Requires experimental verification. is_strong_lewis_base->caution Yes is_ethereal Is the solvent an ether? (e.g., THF, Diethyl Ether) is_strong_lewis_base->is_ethereal No adduct_formation Generally Compatible: Forms reversible Lewis adducts. is_ethereal->adduct_formation Yes is_nonpolar_aprotic Is the solvent a non-polar aprotic hydrocarbon? (e.g., Hexane, Toluene) is_ethereal->is_nonpolar_aprotic No end Proceed with Application adduct_formation->end compatible Compatible: Minimal interaction expected. is_nonpolar_aprotic->compatible Yes unknown Unknown Compatibility: (e.g., Chlorinated Solvents) Proceed to Experimental Protocol is_nonpolar_aprotic->unknown No compatible->end

Caption: Logical workflow for selecting a suitable solvent for this compound.

ExperimentalWorkflow start Begin Compatibility Test prepare_inert Prepare Dry Glassware and Anhydrous Solvent under Inert Atmosphere start->prepare_inert small_scale_test Conduct Small-Scale Visual Test at -78°C prepare_inert->small_scale_test reaction_observed Immediate Reaction? (Gas, Precipitate, Color Change) small_scale_test->reaction_observed incompatible Result: Incompatible reaction_observed->incompatible Yes no_reaction No Immediate Reaction reaction_observed->no_reaction No nmr_test Prepare NMR Sample with TMB-d9 in Test Solvent no_reaction->nmr_test acquire_spectra Acquire Initial and Time-Lapsed ¹¹B NMR Spectra nmr_test->acquire_spectra analyze_spectra Analyze Spectra for Adduct Formation and Decomposition acquire_spectra->analyze_spectra stable Spectrum Stable Over Time? analyze_spectra->stable compatible Result: Compatible stable->compatible Yes unstable Result: Incompatible (Decomposition Observed) stable->unstable No

Caption: Experimental workflow for assessing the compatibility of TMB-d9 with a solvent.

Conclusion

The selection of a compatible solvent is a critical first step in any experimental work involving this compound. While aprotic, non-polar solvents such as hydrocarbons are generally the safest choice, ethereal solvents are also widely used despite the formation of Lewis acid-base adducts. Protic solvents are strictly incompatible and must be avoided. For solvents with unknown compatibility, a cautious and systematic experimental evaluation, as outlined in this guide, is essential. By following these guidelines, researchers can handle this compound safely and effectively, enabling its use in a variety of synthetic applications.

References

Trimethylboron-d9: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is crucial. This technical guide provides a focused overview of Trimethylboron-d9, a deuterated form of trimethylboron, emphasizing its core molecular properties.

Quantitative Data Summary

The primary distinction between trimethylboron and its deuterated isotopologue lies in their molecular weights, a direct consequence of the substitution of hydrogen atoms with deuterium. The chemical formulas also reflect this isotopic labeling. The table below offers a clear comparison of these fundamental properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
TrimethylboronC₃H₉B[1][2][3][4]55.92[1][3]
This compoundC₃D₉B[5]64.97[6][7][8]

Isotopic Relationship Visualization

To visually represent the relationship between these two compounds, the following diagram illustrates the isotopic substitution process. This flowchart clarifies that this compound is derived from Trimethylboron by replacing the nine hydrogen atoms with deuterium atoms.

G cluster_0 Isotopic Labeling Workflow A Trimethylboron (C₃H₉B) B Isotopic Substitution (Hydrogen → Deuterium) A->B C This compound (C₃D₉B) B->C

Caption: Experimental workflow for generating this compound.

It is important to note that while some sources may use the molecular formula C3H9B for this compound for indexing purposes, the chemically accurate representation reflecting the deuterium isotopes is C3D9B.[6][9]

References

A Technical Guide to Trimethylboron-d9: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethylboron-d9 (TMB-d9), a deuterated organoboron compound of increasing interest in various research and development applications, including its use as a precursor in specialized chemical syntheses. This document details its commercial availability, typical purity levels, and the analytical methodologies relevant to its characterization.

Commercial Availability

This compound is commercially available from a range of specialty chemical suppliers. It is typically offered in various quantities suitable for research and development purposes. While larger, bulk quantities may be available upon request, the compound is most commonly supplied in smaller amounts for laboratory use.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity (Typical)Notes
American ElementsResearch and bulk quantities available upon request.[1]99% (2N) to 99.999% (5N) product grades are listed.[1]A Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are provided with shipments.[1]
Alfa ChemistryNot specified, inquire for details.99 atom % D.For experimental and research use.
CP Lab Safety5 grams.[2]Not specified.For professional manufacturing, research, and industrial use only.[2]
BenchchemVarious packaging options are available.High-purity.Inquire for price and delivery time.
ChemicalBookSupplier listings for various quantities.Not specified.Platform for multiple suppliers.

Purity and Isotopic Enrichment

The purity of this compound is a critical parameter for its application, particularly in sensitive analytical and synthetic procedures. Commercially available TMB-d9 is generally offered with high chemical purity and high isotopic enrichment.

Table 2: Typical Purity Specifications for this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥99%Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Enrichment (Atom % D)≥99 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)

Note on Impurities: A detailed Certificate of Analysis (CoA) from the supplier will provide the most accurate information on impurities. Based on the common synthetic routes, potential impurities could include:

  • Partially Deuterated Isotopologues: Trimethylboron-d8, -d7, etc.

  • Residual Solvents: Diethyl ether or other solvents used in the synthesis.

  • Related Boron Compounds: Boric acid (from hydrolysis) or other organoboron species.

  • Starting Material Residues: Unreacted deuterated methylating agents or boron precursors.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

Reaction Scheme:

3 CD₃MgI + BF₃·O(C₂H₅)₂ → B(CD₃)₃ + 3 MgIF + (C₂H₅)₂O

Materials:

  • Deuterated methyl iodide (CD₃I) or deuterated methyl bromide (CD₃Br) (≥99.5 atom % D)

  • Magnesium turnings

  • Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Deuterated Grignard Reagent:

    • A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

    • A solution of deuterated methyl iodide or bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.

    • The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed, yielding a solution of deuterated methylmagnesium iodide/bromide.

  • Reaction with Boron Trifluoride Diethyl Etherate:

    • The solution of the deuterated Grignard reagent is cooled in an ice bath.

    • A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.

  • Isolation and Purification:

    • The reaction mixture is cooled, and the resulting this compound is isolated by vacuum transfer or distillation from the reaction mixture into a cold trap (e.g., liquid nitrogen).

    • Further purification can be achieved by fractional distillation.

Safety Precautions: Trimethylboron is pyrophoric and will ignite spontaneously in air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

Quality Control and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general method adaptable for this purpose, based on established methods for similar volatile organoboron compounds.[3][4]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable.

GC Parameters (Suggested):

  • Injector Temperature: 150 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Carrier Gas: Helium or Hydrogen

  • Detector Temperature (FID): 250 °C

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 10-100

Sample Preparation:

Due to its pyrophoric nature, samples of this compound must be handled in an inert atmosphere glovebox or using gas-tight syringes. Samples can be dissolved in an anhydrous, aprotic solvent (e.g., hexane or toluene) prior to injection.

Expected Results:

  • The chromatogram should show a major peak corresponding to this compound.

  • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of B(CD₃)₃, with a molecular ion peak at m/z 65.

  • Minor peaks in the chromatogram may indicate the presence of impurities, which can be identified by their mass spectra.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product and Purification CD3X Deuterated Methyl Halide (CD3X) Grignard_Formation Grignard Reagent Formation (CD3MgX) CD3X->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation BF3_etherate Boron Trifluoride Etherate Reaction Reaction with BF3 Etherate BF3_etherate->Reaction Grignard_Formation->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

QC_Workflow Sample This compound Sample Preparation Sample Preparation (Inert Atmosphere) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Purity_Report Purity and Impurity Profile Data_Analysis->Purity_Report

Caption: Quality control workflow for this compound.

References

Trimethylboron-d9 in Isotopic Labeling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their isotopes, offers a powerful tool for elucidating metabolic pathways, quantifying drug candidates, and understanding complex biological systems. This technical guide explores the application of Trimethylboron-d9 (TMB-d9) as a novel and effective reagent for isotopic labeling, particularly for compounds containing hydroxyl functional groups.

While the direct application of this compound in isotopic labeling is an emerging area, the well-established use of its non-deuterated analog, trimethylborate (TMB), as a derivatization agent in mass spectrometry lays a strong foundation for its utility. This guide will detail the proposed mechanism, potential applications, experimental considerations, and the underlying principles of using TMB-d9 for robust and sensitive isotopic labeling workflows.

Core Principles and Applications

Isotopic labeling with stable isotopes, such as deuterium (²H or D), provides a non-radioactive method for tracing molecules. The introduction of deuterium atoms into a molecule results in a specific mass shift that can be readily detected by mass spectrometry (MS). This mass shift allows for the differentiation and quantification of the labeled molecule from its unlabeled counterpart.

This compound, with the chemical formula B(CD₃)₃, offers a unique approach to labeling molecules containing hydroxyl (-OH) groups. The proposed application is based on the known reaction of trimethylborate with hydroxyl groups, which proceeds via a derivatization reaction where a borate ester is formed with the concomitant loss of methanol. When this compound is used, this reaction results in the loss of deuterated methanol (CD₃OD), thereby introducing a stable isotope label into the analytical workflow.

Potential Applications:

  • Quantitative Mass Spectrometry: TMB-d9 can be used to generate deuterated internal standards for quantitative MS assays (e.g., LC-MS, GC-MS). By spiking a known amount of the TMB-d9 labeled standard into a sample, the absolute or relative quantity of the endogenous, unlabeled analyte can be accurately determined.

  • Metabolomics: In metabolomics studies, TMB-d9 can be used to label the hydroxyl-containing sub-metabolome, enabling the tracing of metabolic pathways and the quantification of changes in metabolite levels under different physiological or pathological conditions.

  • Drug Metabolism and Pharmacokinetics (DMPK): The in-vitro or in-vivo fate of a drug candidate containing a hydroxyl group can be investigated by using TMB-d9 to generate a labeled version. This allows for the precise tracking and quantification of the drug and its metabolites.

  • Proteomics: While less direct, TMB-d9 could potentially be used to label proteins on hydroxyl-containing amino acid residues (e.g., serine, threonine, tyrosine) after hydrolysis, aiding in quantitative proteomics studies.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula B(CD₃)₃
Molecular Weight 64.97 g/mol
CAS Number 6063-55-4

Experimental Workflow for Isotopic Labeling

The following outlines a general workflow for the isotopic labeling of a hydroxyl-containing analyte using this compound for quantitative mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Analyte containing -OH group Deriv_Analyte Derivatization with Trimethylboron Analyte->Deriv_Analyte TMB Standard Known amount of Analyte Deriv_Standard Derivatization with This compound Standard->Deriv_Standard TMB-d9 Mix Mix derivatized analyte and standard Deriv_Analyte->Mix Deriv_Standard->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for quantitative analysis using TMB-d9.

Detailed Experimental Protocol: Derivatization of a Hydroxyl-Containing Analyte

This protocol is adapted from established methods for derivatization using trimethylborate and should be optimized for the specific analyte and analytical system.

Materials:

  • Analyte of interest (containing at least one hydroxyl group)

  • This compound (TMB-d9)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vials with septa

  • Heating block or oil bath

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte into a clean, dry reaction vial.

    • Dissolve the analyte in a minimal amount of the chosen anhydrous solvent. The concentration should be optimized based on the sensitivity of the mass spectrometer.

    • For the internal standard, prepare a separate solution of the analyte with a precisely known concentration.

  • Derivatization Reaction:

    • Under an inert atmosphere, add an excess of this compound to the analyte solution. A molar ratio of 10:1 (TMB-d9:analyte) is a good starting point.

    • For the unlabeled sample, use non-deuterated Trimethylboron in a separate reaction.

    • Seal the vial tightly with a septum cap.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). Reaction conditions should be optimized to ensure complete derivatization.

    • After the reaction is complete, cool the vial to room temperature.

  • Sample Work-up (if necessary):

    • Depending on the analyte and the solvent used, a work-up step may be required to remove excess reagent and byproducts. This could involve evaporation of the solvent under a stream of inert gas and redissolving the residue in a solvent suitable for injection into the MS system.

  • Mass Spectrometry Analysis:

    • For quantitative analysis, mix a known volume of the derivatized analyte solution with a known volume of the derivatized internal standard (TMB-d9 labeled) solution.

    • Inject the mixture into the GC-MS or LC-MS system.

    • Develop a suitable chromatographic method to separate the derivatized analyte from other components in the sample.

    • Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated derivatives.

Data Analysis and Quantification

The quantification of the analyte is achieved by comparing the peak area of the unlabeled derivative to the peak area of the deuterated internal standard. The ratio of these areas, corrected for the known concentration of the internal standard, allows for the accurate determination of the analyte concentration in the original sample.

Signaling Pathway Visualization

The application of TMB-d9 in drug development can be visualized in the context of its use in quantifying a drug that targets a specific signaling pathway.

signaling_pathway cluster_drug_action Drug Action and Quantification cluster_quantification Quantification Drug Drug (-OH) Target Target Protein Drug->Target binds to LCMS_quant LC-MS Quantification Drug->LCMS_quant analyzed with Pathway Signaling Pathway Target->Pathway modulates Response Cellular Response Pathway->Response leads to Drug_d9 Drug-d9 (IS) Drug_d9->LCMS_quant internal standard TMB_d9 TMB-d9 TMB_d9->Drug_d9 creates

Caption: Drug quantification in a signaling pathway context.

Conclusion

This compound presents a promising new tool for isotopic labeling, particularly for the vast number of biologically and pharmaceutically relevant molecules containing hydroxyl groups. Its application in quantitative mass spectrometry has the potential to enhance the accuracy and sensitivity of analytical methods in drug development, metabolomics, and other life science research areas. While further research is needed to fully explore and optimize its use, the foundational chemistry of its non-deuterated analog provides a strong rationale for its successful implementation. This guide serves as a starting point for researchers looking to leverage the power of TMB-d9 in their isotopic labeling workflows.

An In-depth Technical Guide to the Lewis Acidity of Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of trimethylboron-d9 (B(CD₃)₃), a deuterated isotopologue of trimethylboron (B(CH₃)₃). While direct experimental and extensive computational data on the Lewis acidity of this compound is limited in publicly accessible literature, this document synthesizes available information on organoboron Lewis acidity, isotopic effects, and relevant experimental and computational methodologies to offer a detailed understanding of the subject. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing theoretical background, practical experimental considerations, and a framework for future investigations into the nuanced effects of isotopic substitution on Lewis acidity.

Introduction to Trimethylboron and Lewis Acidity

Trimethylboron, B(CH₃)₃, is a classic example of a trigonal planar organoboron compound that functions as a Lewis acid.[1] Its boron center possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[1] This fundamental property underpins its utility in a variety of chemical transformations, including as a catalyst or reagent in organic synthesis. The strength of a Lewis acid is a critical parameter that dictates its reactivity and catalytic activity.

The deuterated analogue, this compound (B(CD₃)₃), presents an interesting case for studying the subtle effects of isotopic substitution on Lewis acidity. Isotope effects, particularly deuterium isotope effects, are well-documented in reaction kinetics (Kinetic Isotope Effect, KIE) but their influence on thermodynamic properties like Lewis acidity is less commonly explored. Understanding these effects can provide deeper insights into reaction mechanisms and molecular interactions.

Theoretical Framework: Isotope Effects on Lewis Acidity

The primary difference between B(CH₃)₃ and B(CD₃)₃ lies in the vibrational frequencies of the C-H versus C-D bonds. The heavier deuterium atom leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. This difference in ZPE can manifest as a secondary isotope effect on the Lewis acidity of the boron center.

The Lewis acidity of trimethylboron is influenced by the electron-donating ability of the methyl groups through hyperconjugation and inductive effects. The change in vibrational modes upon deuteration can subtly alter the electronic structure and, consequently, the acidity of the boron center. It is hypothesized that the C-D bond is slightly less electron-donating than the C-H bond due to its lower ZPE. This would lead to a marginally more electron-deficient boron center in B(CD₃)₃, resulting in a slight increase in Lewis acidity compared to B(CH₃)₃. However, without direct experimental or computational evidence, this remains a theoretical postulate.

Quantitative Assessment of Lewis Acidity

Experimental Methods

3.1.1. The Gutmann-Beckett Method

This widely used technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), to assess Lewis acidity via ³¹P NMR spectroscopy.[2] The change in the ³¹P chemical shift (Δδ) of Et₃PO upon coordination to a Lewis acid is proportional to the acceptor number (AN), a quantitative measure of Lewis acidity.[2]

Table 1: Representative Acceptor Numbers (AN) for Selected Boranes

CompoundAcceptor Number (AN)Reference
B(C₆F₅)₃82[2]
BF₃89[2]
BCl₃106[2]
BI₃115[2]

Note: Data for B(CH₃)₃ and B(CD₃)₃ is not available in the cited literature.

Computational Methods

3.2.1. Fluoride Ion Affinity (FIA)

Fluoride ion affinity is a computed thermodynamic quantity that represents the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. This method is considered a reliable theoretical descriptor of Lewis acidity.

3.2.2. Vibrational Frequency Analysis

Computational chemistry can be used to calculate the vibrational frequencies of B(CH₃)₃ and B(CD₃)₃. Differences in the vibrational modes, particularly those involving the B-C bonds and methyl group deformations, can provide insights into the electronic differences between the two isotopologues and support the theoretical understanding of isotope effects on Lewis acidity.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of deuterated trialkylboranes can be adapted from the synthesis of deuterated triethylborane.[3] This involves the reaction of a deuterated Grignard reagent with a boron trihalide or a borate ester.

Example Protocol (Adapted for this compound):

  • Preparation of Methyl-d3-magnesium bromide: React methyl bromide-d3 (CD₃Br) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Boron Trifluoride Etherate: Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether to the prepared Grignard reagent at a low temperature (e.g., 0 °C).

  • Work-up and Purification: After the reaction is complete, the reaction mixture is carefully hydrolyzed. The this compound, being a volatile and pyrophoric gas, must be handled using appropriate Schlenk line or glovebox techniques. Purification can be achieved by trap-to-trap distillation.

Handling of Pyrophoric Trimethylboron and this compound

Both trimethylboron and its deuterated analogue are pyrophoric, meaning they can ignite spontaneously in air. Strict adherence to safety protocols for handling air-sensitive compounds is mandatory.

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.

  • Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are essential.

  • Quenching: Any residual trimethylboron must be carefully quenched with a suitable reagent, such as isopropanol, under controlled conditions.

Determination of Acceptor Number using the Gutmann-Beckett Method
  • Sample Preparation: In an inert atmosphere, prepare a solution of the Lewis acid (e.g., trimethylboron or this compound) in a dry, non-coordinating solvent (e.g., deuterated benzene or dichloromethane).

  • Addition of Probe Molecule: Add a known amount of triethylphosphine oxide (Et₃PO) to the solution.

  • NMR Analysis: Acquire the ³¹P NMR spectrum of the solution.

  • Calculation: The acceptor number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - δ_hexane), where δ_sample is the chemical shift of the Et₃PO adduct and δ_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[2]

Visualizations

Logical Workflow for Lewis Acidity Determination

Lewis_Acidity_Workflow cluster_synthesis Synthesis & Handling cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of B(CD3)3 Handling Inert Atmosphere Handling Synthesis->Handling GB_Method Gutmann-Beckett Method Handling->GB_Method FIA_Calc FIA Calculation Handling->FIA_Calc Vib_Freq Vibrational Frequency Analysis Handling->Vib_Freq NMR_Analysis 31P NMR Analysis GB_Method->NMR_Analysis Data_Comparison Compare Lewis Acidity of B(CH3)3 and B(CD3)3 NMR_Analysis->Data_Comparison FIA_Calc->Data_Comparison Vib_Freq->Data_Comparison

Caption: Workflow for determining and comparing the Lewis acidity of this compound.

Signaling Pathway of Lewis Acid-Base Adduct Formation

Adduct_Formation LA Lewis Acid (B(CD3)3) Adduct Lewis Acid-Base Adduct ((CD3)3B-OPEt3) LA->Adduct Accepts e- pair LB Lewis Base (e.g., Et3PO) LB->Adduct Donates e- pair

Caption: Formation of a Lewis acid-base adduct between this compound and a Lewis base.

Conclusion and Future Outlook

The Lewis acidity of this compound is a topic of fundamental chemical interest with potential implications for understanding reaction mechanisms and designing novel catalysts. While direct experimental data remains elusive, this guide provides a robust framework based on established principles of Lewis acidity and isotope effects.

Future research should focus on the direct experimental determination of the Lewis acidity of this compound using methods such as the Gutmann-Beckett protocol. Comparative studies with trimethylboron are crucial to accurately quantify the magnitude of the deuterium isotope effect. Furthermore, high-level computational studies can provide valuable theoretical insights into the electronic and vibrational differences between the two isotopologues, thereby strengthening our understanding of this subtle yet significant chemical phenomenon. Such studies will be invaluable to researchers and professionals in the fields of chemistry and drug development who seek to leverage isotopic labeling for mechanistic studies and the fine-tuning of molecular properties.

References

Thermal Decomposition of Trimethylboron-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboron-d9 (TMB-d9), the deuterated isotopologue of Trimethylboron (TMB), is a volatile, pyrophoric organoboron compound. While its applications are specialized, understanding its thermal decomposition is critical in fields such as chemical vapor deposition (CVD) for the creation of boron-containing thin films and as a potential source of boron for various chemical syntheses. The substitution of protium with deuterium can influence reaction kinetics and mechanisms, making a detailed understanding of TMB-d9's thermal behavior essential for precise process control.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound. Due to the limited availability of data specifically for the deuterated species, this document leverages findings from studies on the thermal decomposition of Trimethylboron and extrapolates these to TMB-d9, noting the anticipated effects of deuterium substitution.

Core Decomposition Mechanisms

The thermal decomposition of Trimethylboron, and by extension TMB-d9, is primarily understood to proceed via unimolecular elimination pathways. The presence of a hydrogen (or deuterium) source can also facilitate decomposition.

Unimolecular α-Deuterium Elimination

The principal gas-phase decomposition route for TMB at lower temperatures is believed to be an α-hydrogen elimination to form methane and a boron-carbene intermediate.[1] For this compound, this would analogously involve an α-deuterium elimination to produce deuterated methane (CD4).

G TMB_d9 B(CD3)3 This compound TS1 Transition State TMB_d9->TS1 Δ Products CD4 + (CD3)B=CD2 TS1->Products α-D elimination Intermediate (CD3)2B=CD2 + D2

Caption: Unimolecular decomposition of this compound via α-deuterium elimination.

Dihydrogen-Assisted Methane Elimination

In a dihydrogen (H2) atmosphere, an alternative, lower-energy pathway becomes significant.[1] This pathway involves the participation of dihydrogen in the elimination of methane. For TMB-d9 in a dideuterium (D2) atmosphere, this would lead to the formation of deuterated methane (CD4) and a deuterated borane species. This process is thermodynamically more favorable than the unimolecular elimination.[1]

G TMB_d9 B(CD3)3 This compound Reactants B(CD3)3 + D2 D2 D2 Dideuterium TS2 Transition State Reactants->TS2 Δ Products CD4 + (CD3)2BD TS2->Products D2-assisted elimination

Caption: Dideuterium-assisted decomposition of this compound.

Quantitative Data Summary

The following tables summarize the conditions and products observed during the thermal decomposition of Trimethylboron (TMB), which serve as a proxy for TMB-d9. It is important to note that due to the kinetic isotope effect, the decomposition of TMB-d9 may require higher temperatures or longer reaction times compared to TMB under identical conditions.

ParameterValueAtmosphereApplication Context
Decomposition Onset Temperature~900 °CArgon or DihydrogenChemical Vapor Deposition
Optimal Deposition Temperature1000 - 1100 °CArgon or DihydrogenCVD of Boron-Carbon Films
High-Temperature Decomposition> 2000 KVacuumBoron Atom Production

Table 1: Decomposition Temperatures for Trimethylboron.[1][2]

PrecursorAtmosphereMajor Gaseous ProductsSolid Film Composition
TMBArgonMethaneAmorphous Boron-Carbon (B/C = 1.5-3)
TMBDihydrogenMethaneAmorphous Boron-Carbon, Crystalline B4C and B25C inclusions at higher temperatures

Table 2: Decomposition Products of Trimethylboron in a CVD Process.[1]

Experimental Protocols

General Experimental Workflow: Shock Tube Pyrolysis

A single-pulse shock tube is an effective tool for studying gas-phase unimolecular reactions at high temperatures and well-defined reaction times.[3][4]

  • Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared in a stainless steel mixing tank. The concentration of TMB-d9 is typically low (e.g., < 1%) to ensure uniform heating and minimize secondary reactions.

  • Shock Tube Operation:

    • The shock tube is evacuated to a high vacuum (< 10^-5 Torr).[4]

    • The prepared gas mixture is introduced into the driven section of the shock tube.

    • A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that propagates through the TMB-d9 mixture.

    • The shock wave reflects off the end wall, rapidly heating and compressing the gas to the desired reaction temperature and pressure for a short duration (typically a few milliseconds).

  • Product Analysis:

    • The post-shock gas mixture is rapidly quenched by an expansion wave.

    • The products are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[3]

    • In-situ diagnostics, such as laser absorption spectroscopy, can be used to monitor the time-history of specific species during the reaction.[4][5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare TMB-d9/ Ar Mixture Load Load Mixture into Shock Tube Prep->Load Shock Generate Shockwave (Heating & Compression) Load->Shock Quench Quench Reaction Shock->Quench Collect Collect Post-Shock Gas Sample Quench->Collect Analyze GC-MS / Laser Spectroscopy Analysis Collect->Analyze

Caption: Generalized workflow for studying TMB-d9 pyrolysis using a shock tube.

Conclusion

The thermal decomposition of this compound is expected to mirror that of its non-deuterated counterpart, Trimethylboron, with primary pathways involving unimolecular and dihydrogen-assisted elimination of deuterated methane. The kinetic isotope effect will likely result in a higher thermal stability for TMB-d9. The primary products in an inert atmosphere are expected to be deuterated methane and boron-carbide materials. Further experimental studies, utilizing techniques such as shock tube pyrolysis and in-situ diagnostics, are necessary to precisely quantify the reaction kinetics and validate the proposed decomposition mechanisms for this compound. Such data will be invaluable for the controlled application of this compound in advanced materials synthesis and other specialized chemical processes.

References

Trimethylboron-d9: A Precursor for Advanced Boron-Containing Films - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylboron-d9 (TMB-d9) as a precursor for the deposition of high-purity, versatile boron-containing films. This document details the physicochemical properties of TMB-d9, experimental protocols for film deposition, and the resulting film characteristics. A key focus is the potential impact of deuteration on the deposition process and film properties, offering insights into the advantages of using this isotopic precursor.

Introduction to this compound

This compound, the deuterated analog of Trimethylboron (TMB), is a promising precursor for the synthesis of boron-containing thin films, such as boron carbide (BCx) and boron carbonitride (BCN). These films are of significant interest across various high-technology sectors due to their exceptional properties, including high hardness, chemical inertness, and tunable electronic characteristics. The substitution of protium with deuterium in the precursor molecule can influence the chemical vapor deposition (CVD) process through the kinetic isotope effect (KIE), potentially leading to films with modified properties. This guide will explore the use of TMB-d9 in this context, providing a foundational understanding for its application in research and development.

Physicochemical Properties of this compound

A clear understanding of the precursor's properties is fundamental for designing and controlling the deposition process. The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃D₉B
Molecular Weight 64.97 g/mol [1]
CAS Number 6063-55-4[1]
Synonyms Tris(trideuteriomethyl)borane, Deuterated Trimethylboron
Physical State Colorless gas
Boiling Point -20.2 °C
Melting Point -161.5 °C

Deposition of Boron-Containing Films

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are the primary techniques for depositing boron-containing films from organoboron precursors like TMB and its deuterated counterpart. PECVD is particularly advantageous for its ability to facilitate film growth at lower temperatures, which is crucial for temperature-sensitive substrates.

Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Boron Carbonitride (BCN) Films

This protocol describes a general procedure for the deposition of BCN films using a TMB-d9 precursor. The parameters provided are based on typical values reported for TMB and can be optimized for specific applications.

Objective: To deposit an amorphous boron carbonitride thin film on a silicon substrate.

Materials and Equipment:

  • PECVD reactor with a radiofrequency (RF) plasma source

  • This compound (TMB-d9) precursor gas cylinder with mass flow controller (MFC)

  • Nitrogen (N₂) and Argon (Ar) gas cylinders with MFCs

  • Silicon (100) wafers (substrates)

  • Vacuum pump system

  • Substrate heater

  • Standard safety equipment for handling pyrophoric gases

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • Dry the substrates thoroughly with a nitrogen gun and load them into the PECVD chamber.

  • Chamber Preparation:

    • Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr to minimize atmospheric contamination.

    • Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

  • Deposition Process:

    • Introduce Argon gas into the chamber at a controlled flow rate to stabilize the pressure.

    • Introduce this compound and Nitrogen gases into the chamber at their respective flow rates.

    • Ignite the RF plasma at a specified power.

    • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF plasma and the precursor gas flows.

    • Allow the substrate to cool down to room temperature under vacuum or in an inert gas flow.

    • Vent the chamber to atmospheric pressure with nitrogen and unload the coated substrates.

Typical Deposition Parameters (starting point for optimization):

ParameterValue
Substrate Temperature 300 - 500 °C
RF Power 50 - 200 W
Chamber Pressure 0.1 - 1.0 Torr
TMB-d9 Flow Rate 1 - 10 sccm
N₂ Flow Rate 10 - 100 sccm
Ar Flow Rate 20 - 200 sccm

Properties of Boron-Containing Films from Trimethylboron Precursors

The properties of the deposited films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data for boron-carbon and boron-carbon-nitride films grown using non-deuterated Trimethylboron, which serve as a baseline for what can be expected with TMB-d9.

Table 1: Composition and Density of Boron-Carbon (BCx) Films

Deposition ConditionsB/C RatioH Content (at. %)O Content (at. %)Density (g/cm³)
High TMB flow, low pressure, high plasma power (~300 °C)[2][3]1.915 ± 5-2.16
Thermal CVD from TEB at 450 °C[4]~5.30.61.31.9 - 2.28
Thermal CVD from TMB at 1000 °C (in Dihydrogen)[5]1.5 - 3---

Table 2: Mechanical Properties of Boron-Containing Films

Film TypeDeposition MethodHardness (GPa)Young's Modulus (GPa)
a-BCNArc-sputtering13 - 15-
BCNRF/MW PECVD2 - 7-
B(C,N)Plasma-Assisted CVD--
BNALD (annealed)5 ± 1150 ± 9

The Role of Deuteration: The Kinetic Isotope Effect

The primary difference between TMB and TMB-d9 lies in the mass of the hydrogen isotopes. This mass difference can lead to a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered upon isotopic substitution. In the context of CVD, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond.

Potential Implications of the KIE in Film Deposition:

  • Decomposition Pathway: The initial step in the decomposition of TMB is believed to be the α-H elimination of methane.[5] The higher bond energy of C-D compared to C-H could lead to a higher activation energy for the decomposition of TMB-d9. This might result in a slower decomposition rate at a given temperature, potentially leading to more controlled film growth and improved film quality.

  • Film Composition: A slower precursor decomposition could alter the gas-phase chemistry and the composition of film-forming radicals. This may influence the B/C/N ratio and the incorporation of hydrogen/deuterium in the film. Studies on amorphous carbon films have shown that deuterium incorporation can affect the film's structure and properties.

  • Film Properties: Changes in the film's microstructure and composition due to the KIE can, in turn, affect its mechanical and electronic properties. For instance, the type and density of B-C, B-N, and C-N bonds, as well as the hydrogen/deuterium content, are critical in determining the film's hardness, stress, and dielectric constant.

Visualizing the Process

To better understand the experimental setup and the chemical transformations involved, the following diagrams are provided.

G cluster_gas Gas Delivery System cluster_reactor PECVD Reactor cluster_exhaust Exhaust System TMBd9 TMB-d9 MFCs Mass Flow Controllers TMBd9->MFCs N2 N2 N2->MFCs Ar Ar Ar->MFCs Chamber Deposition Chamber MFCs->Chamber Plasma RF Plasma Chamber->Plasma Pump Vacuum Pump Chamber->Pump Substrate Substrate on Heater Plasma->Substrate Film Growth

Caption: A schematic of a typical PECVD experimental workflow.

G TMBd9 This compound (B(CD₃)₃) TransitionState Transition State TMBd9->TransitionState Plasma Energy / Heat Products Film Forming Species (e.g., B(CD₃)₂(CD₂), •CD₃) TransitionState->Products α-D elimination Methane Deuterated Methane (CD₄) TransitionState->Methane

Caption: Proposed decomposition pathway of this compound.

Conclusion

This compound stands as a highly promising precursor for the fabrication of advanced boron-containing thin films. While much of the existing research has focused on its non-deuterated counterpart, the principles of CVD and PECVD, along with the foundational knowledge of film properties, provide a strong basis for the application of TMB-d9. The kinetic isotope effect introduced by deuteration presents a unique opportunity to finely tune the deposition process and the resulting film characteristics. Further research directly comparing the deposition behavior and film properties derived from TMB and TMB-d9 will be invaluable in unlocking the full potential of this deuterated precursor for next-generation materials and devices.

References

Methodological & Application

Unraveling Reaction Mechanisms: Trimethylboron-d9 as a Powerful Mechanistic Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis and drug development, a precise understanding of reaction mechanisms is paramount for optimization and innovation. The deuterated organoboron reagent, Trimethylboron-d9 (TMB-d9), is emerging as a valuable tool for researchers and scientists to dissect complex reaction pathways. By leveraging the kinetic isotope effect (KIE), TMB-d9 provides profound insights into the bond-breaking and bond-forming steps that govern chemical transformations. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in mechanistic studies.

The Principle: Kinetic Isotope Effect (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can alter the rate of a chemical reaction if the bond to that position is cleaved or formed in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises from the difference in zero-point vibrational energies between a C-H and a C-D bond. The heavier C-D bond has a lower zero-point energy, requiring more energy to be broken. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

By comparing the reaction rates of a process using a non-deuterated reactant and its deuterated counterpart, such as Trimethylboron and this compound, researchers can determine if a specific bond is involved in the rate-limiting step. A significant KIE (typically kH/kD > 1) provides strong evidence for the involvement of that bond in the crucial transition state of the reaction.

Applications in Mechanistic Elucidation

This compound is particularly useful for studying reactions that involve the transfer of a methyl group or the activation of a C-H bond within a methyl group. Its applications span various areas of chemical research, from fundamental organometallic chemistry to the development of novel catalytic processes relevant to the pharmaceutical industry.

Probing Methyl Group Transfer Mechanisms

In numerous synthetic transformations, a methyl group is transferred from a donor molecule to an acceptor. By using TMB-d9 as the methyl source, a secondary KIE can be observed. While the B-C bond is broken, the hybridization of the carbon atom changes during the transfer. This change in the vibrational environment of the C-D bonds can lead to a measurable KIE, providing insights into the geometry and nature of the transition state.

Investigating C-H Activation Pathways

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of organic molecules. Mechanistic studies are crucial for designing more efficient and selective catalysts. This compound can be employed to probe whether the C-H bonds of one of its methyl groups are involved in catalyst activation, deactivation, or other off-cycle processes. A primary KIE would be expected if a C-D bond is broken in the rate-determining step of such a process.

Experimental Protocols

The following are generalized protocols for conducting mechanistic studies using this compound. Specific reaction conditions will need to be optimized for the system under investigation.

Protocol 1: Determination of Kinetic Isotope Effect via Reaction Rate Monitoring by NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a reaction and determine the KIE by comparing the rates of reaction with undeuterated and deuterated trimethylboron.

Materials:

  • Trimethylboron (solution in a suitable solvent)

  • This compound (solution in the same suitable solvent)

  • Reactant(s) and catalyst (if applicable)

  • Anhydrous, deuterated NMR solvent (e.g., CDCl3, C6D6)

  • Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation (performed in a glovebox or under an inert atmosphere):

    • Prepare two sets of NMR tubes.

    • Set 1 (Non-deuterated): To an NMR tube, add the reactant(s), catalyst (if any), and a known amount of the internal standard dissolved in the deuterated NMR solvent.

    • Set 2 (Deuterated): To a separate NMR tube, add the same amounts of reactant(s), catalyst, and internal standard dissolved in the deuterated NMR solvent.

    • Equilibrate both NMR tubes to the desired reaction temperature in the NMR spectrometer.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction in the first NMR tube by injecting a pre-determined amount of the standard Trimethylboron solution.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be sufficient to accurately model the reaction kinetics.

    • Repeat the same procedure for the second NMR tube using this compound.

  • Data Analysis:

    • Integrate the signals of a disappearing reactant or a forming product relative to the constant integral of the internal standard in each spectrum.

    • Plot the concentration of the monitored species versus time for both the deuterated and non-deuterated reactions.

    • Determine the initial rates or the rate constants (kH and kD) by fitting the kinetic data to an appropriate rate law (e.g., pseudo-first-order, second-order).

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .

Expected Outcome: A KIE value significantly greater than 1 suggests that a C-H(D) bond is broken in the rate-determining step. A KIE close to 1 indicates that the C-H(D) bond is not involved in the rate-limiting step.

Data Presentation

ReactantRate Constant (k) [M⁻¹s⁻¹]KIE (kH/kD)
Trimethylboron1.25 x 10⁻³1.05
This compound1.19 x 10⁻³

Note: This is illustrative data. Actual KIE values will vary depending on the specific reaction.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a KIE study and the logical relationship in interpreting the results.

KIE_Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Reactant + Catalyst + Internal Standard in NMR Solvent B Prepare two identical samples A->B C1 Add Trimethylboron B->C1 C2 Add this compound B->C2 D Monitor by NMR Spectroscopy C1->D C2->D E Determine Rate Constants (kH and kD) D->E F Calculate KIE = kH / kD E->F

Caption: Experimental workflow for a KIE study using this compound.

KIE_Interpretation Start KIE = kH / kD KIE_large KIE > 1 Start->KIE_large Significant Difference KIE_small KIE ≈ 1 Start->KIE_small No Significant Difference Conclusion_large C-H(D) bond cleavage is likely in the rate-determining step. KIE_large->Conclusion_large Conclusion_small C-H(D) bond cleavage is not in the rate-determining step. KIE_small->Conclusion_small

Caption: Logic diagram for interpreting KIE results.

Conclusion

The use of this compound in mechanistic studies offers a powerful and relatively straightforward method for gaining deep insights into reaction pathways. By carefully designing and executing kinetic experiments, researchers can elucidate the nature of transition states and identify rate-determining steps, paving the way for the development of more efficient and selective chemical processes. These application notes provide a foundational framework for scientists and drug development professionals to integrate this valuable isotopic probe into their research endeavors.

Application Notes and Protocols: Trimethylboron-d9 as a Deuterated Methyl Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium into pharmaceutically active molecules is a powerful tool in modern drug discovery. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance a drug's metabolic stability and pharmacokinetic profile, is further amplified by the use of a trideuteromethyl (-CD₃) group. The increased mass of deuterium slows down cytochrome P450-mediated metabolism at the C-H bond, a common metabolic pathway. Trimethylboron-d9 (B(CD₃)₃) emerges as a valuable reagent for introducing the -CD₃ group, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a deuterated methyl source in organic synthesis, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Application: Palladium-Catalyzed Deuteromethylation of Aryl Halides

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, this compound, or its derivatives like trideuteromethyl boronic acid or its boroxine trimer, can serve as the nucleophilic partner to couple with aryl or heteroaryl halides and triflates. This reaction provides a direct and efficient route to introduce a trideuteromethyl group onto an aromatic scaffold, a common structural motif in many drug candidates.

General Reaction Scheme:

Where:

  • Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf)

  • (CD₃)₃B: this compound (often used as a precursor to the active boron species)

  • Pd catalyst: A palladium(0) or palladium(II) precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand: A phosphine-based ligand to stabilize the palladium catalyst (e.g., PPh₃, SPhos, XPhos)

  • Base: An inorganic base to facilitate the transmetalation step (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the palladium-catalyzed deuteromethylation of various aryl halides using a this compound derived reagent. The data is representative of expected yields and isotopic purities based on analogous Suzuki-Miyaura methylations.

EntryAryl Halide (Ar-X)Product (Ar-CD₃)Yield (%)Isotopic Purity (%D)
14-Bromotoluene4-Deuteromethyl-toluene85>98
21-Iodo-4-nitrobenzene1-Deuteromethyl-4-nitrobenzene78>98
32-Chloropyridine2-Deuteromethylpyridine65>98
44-Trifluoromethyl-phenyl triflate4-Trifluoromethyl-deuteromethylbenzene82>98
51-Bromo-3,5-dimethoxybenzene1-Deuteromethyl-3,5-dimethoxybenzene91>98

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Deuteromethylation of Aryl Bromides

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with a this compound derived methylating agent.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Trimethylboroxine-d9 (0.4 mmol, 1.2 equiv of -CD₃)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), trimethylboroxine-d9 (0.4 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deuteromethylated arene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isotopic purity.

Visualizations

Logical Workflow for Suzuki-Miyaura Deuteromethylation

Suzuki_Miyaura_Deuteromethylation cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents ArX Aryl Halide (Ar-X) OA Oxidative Addition ArX->OA TMBd9 This compound (or derivative) TM Transmetalation TMBd9->TM OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-CD3 Catalyst Pd(0) Catalyst RE->Catalyst Regeneration Product Deuteromethylated Arene (Ar-CD3) RE->Product Catalyst->OA Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura deuteromethylation.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in a Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 90 °C, 12-24h) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for deuteromethylation.

Safety and Handling

  • This compound and its derivatives are flammable and should be handled in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under inert atmosphere require proper training and equipment (Schlenk line or glovebox).

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly effective reagent for the introduction of the trideuteromethyl group into organic molecules, particularly via palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols offer a general guideline for researchers to perform these transformations. The ability to selectively introduce a -CD₃ group is of paramount importance in modern medicinal chemistry for enhancing the metabolic stability and therapeutic potential of drug candidates.

Application Notes and Protocols for Trimethylboron-d9 in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Trimethylboron-d9 as a methylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Given the absence of a standardized, published protocol for this specific isotopically labeled reagent, the following procedures have been developed by adapting established methods for analogous non-deuterated reagents, such as trimethylboroxine and other alkylboronic acids. These notes are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development for the introduction of a deuterated methyl group onto aryl or vinyl scaffolds, a common strategy in medicinal chemistry to alter metabolic profiles of drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of isotopically labeled reagents, such as this compound, in these reactions is of particular interest in the pharmaceutical industry. The introduction of deuterium can influence the metabolic fate of a drug molecule, often leading to improved pharmacokinetic properties.

This compound (B(CD₃)₃) serves as a source of a deuterated methyl group in the Suzuki coupling. While protocols for similar reagents like trimethylboroxine are available, this document provides a specific, detailed methodology adapted for this compound.

Synthesis of this compound

As this compound is a specialized reagent, its synthesis may be required prior to its use in Suzuki coupling. A plausible and common method for the synthesis of trialkylboranes is the reaction of a boron trihalide with a Grignard reagent. The following is a representative protocol for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodomethane-d3 (CD₃I)

  • Anhydrous diethyl ether

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dioxane

  • Schlenk line and glassware

Procedure:

  • Preparation of Methyl-d3-magnesium iodide:

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of iodomethane-d3 in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

    • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining iodomethane-d3 solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution is Methyl-d3-magnesium iodide.

  • Synthesis of this compound:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether to the stirred Grignard solution. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • To isolate the this compound, which is a volatile liquid, the solvent and product can be carefully removed by vacuum transfer to a cold trap (e.g., cooled with liquid nitrogen).

    • Alternatively, for use in the subsequent Suzuki coupling, the this compound can be used as a solution in the reaction solvent.

Suzuki-Miyaura Coupling Protocol with this compound

The following protocol is adapted from established procedures for Suzuki-Miyaura couplings with trimethylboroxine and other alkylboronic acids.

Protocol 3.1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (as a solution in an appropriate solvent, e.g., THF or dioxane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, THF, DMF, often with water)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv).

    • Add the solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

    • Stir the mixture for a few minutes to ensure homogeneity.

  • Addition of this compound:

    • Add the solution of this compound (1.5-2.0 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired deuterated product.

Quantitative Data from Analogous Reactions

The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using trimethylboroxine, a close structural analog of this compound. This data can be used as a reference for optimizing the reaction with the deuterated reagent.

Table 1: Methylation of Aryl Halides with Trimethylboroxine

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃ (3)1,4-Dioxane110692
32-BromopyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.5)Toluene1001878
41-IodonaphthalenePd(PPh₃)₄ (3)K₂CO₃ (2)DMF/H₂O120888

Data is representative and compiled from various sources on Suzuki couplings with trimethylboroxine for illustrative purposes.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition ArPdRdL2 Ar-Pd(II)-R' L₂ ArPdXL2->ArPdRdL2 Transmetalation ArPdRdL2->Pd0 Reductive Elimination ArRd Ar-R' ArPdRdL2->ArRd ArX Ar-X ArX->ArPdXL2 RdB R'-B(OR)₂ RdB->ArPdRdL2 Base Base Base->ArPdXL2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling with this compound

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Pd Catalyst - Base - Solvent Start->Setup Add_Reagent Add this compound Solution Setup->Add_Reagent React Heat Reaction Mixture (80-120 °C) Add_Reagent->React Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) React->Monitor Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Product Isolated Deuterated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Disclaimer: The provided protocols are based on analogous chemical reactions and should be adapted and optimized for specific substrates and experimental conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.

References

Application of Trimethylboron-d9 in Chemical Vapor Deposition (CVD) for Mechanistic Studies of Boron Carbide Thin Film Growth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the potential applications and detailed experimental protocols for the use of deuterated trimethylboron (Trimethylboron-d9, TMB-d9) in chemical vapor deposition (CVD) processes. While the use of non-deuterated trimethylboron (TMB) as a single-source precursor for boron carbide (BxC) thin films is well-established, the application of its isotopically labeled counterpart, TMB-d9, offers unique opportunities for elucidating reaction mechanisms. This note provides hypothetical protocols for both thermal and plasma-enhanced CVD (PECVD) of BxC films using TMB-d9, intended to guide researchers in designing experiments to probe the incorporation of hydrogen/deuterium into the film and to understand the precursor decomposition pathways.

Introduction

Chemical vapor deposition using trimethylboron has been successfully employed to synthesize boron-carbon thin films.[1] These films are of interest for various applications, including as neutron converting layers in detectors.[2] A fundamental understanding of the CVD process, including the gas-phase chemistry and surface reactions of the precursor, is crucial for controlling film properties.

The use of isotopically labeled precursors is a powerful technique for mechanistic studies.[3] this compound, in which the hydrogen atoms of the methyl groups are replaced with deuterium, can serve as a tracer to investigate the fate of the precursor's ligands during the deposition process. By analyzing the isotopic composition of the deposited film and the gaseous byproducts, it is possible to gain insights into:

  • The extent of hydrogen/deuterium incorporation into the film.

  • The primary decomposition pathways of the TMB molecule.

  • The role of the carrier gas (e.g., H₂ vs. Ar) in the decomposition and deposition process.

This application note provides detailed, albeit hypothetical, protocols for utilizing TMB-d9 in both thermal and plasma-enhanced CVD for the deposition of boron carbide thin films. The parameters are based on established processes for non-deuterated TMB.

Potential Applications of this compound in CVD

The primary application of TMB-d9 in CVD is for mechanistic investigations of the BxC film growth process. Specific areas of research that can benefit from the use of TMB-d9 include:

  • Decomposition Pathway Analysis: By using mass spectrometry to analyze the gaseous byproducts, the presence of deuterated methane (CD₄) or other deuterated hydrocarbons can confirm and quantify different proposed decomposition routes, such as α-hydride elimination.

  • Hydrogen Incorporation Studies: The analysis of the deuterium content in the deposited film via techniques like Secondary Ion Mass Spectrometry (SIMS) or Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) can provide direct evidence of hydrogen incorporation from the precursor.

  • Carrier Gas Interaction: Comparing the results of depositions in deuterated hydrogen (D₂) versus non-deuterated hydrogen (H₂) or an inert gas like Argon can help to distinguish between hydrogen originating from the precursor and that from the carrier gas.

Experimental Protocols

The following are proposed protocols for the deposition of boron carbide thin films using this compound. These are based on established procedures for TMB and should be optimized for specific experimental setups.

Precursor Handling and Safety

Trimethylboron is a pyrophoric and toxic gas. This compound is expected to have similar properties. All handling should be performed in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. The CVD system should be equipped with safety features for handling pyrophoric gases, including emergency shutdowns and purging systems.

Protocol for Thermal CVD of BxC:D Films

This protocol is adapted from thermal CVD processes using standard TMB.[3]

1. Substrate Preparation:

  • Clean silicon (100) wafers by sonication in acetone, followed by isopropanol, and finally deionized water.
  • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
  • Dry the substrates with nitrogen gas and immediately load them into the CVD reactor.

2. Deposition Parameters:

  • Place the prepared substrates on a SiC-coated graphite susceptor within the hot-wall CVD reactor.
  • Evacuate the reactor to a base pressure of at least 4 × 10⁻⁷ mbar.[3]
  • Heat the reactor to the desired deposition temperature (e.g., 700-1100 °C).[3]
  • Introduce the carrier gas (Argon or Dihydrogen) at a flow rate of 2000 sccm.[3]
  • Introduce this compound at a flow rate of 1.4 sccm.[3]
  • Maintain the deposition pressure at 5.0 kPa.[3]
  • The deposition time will depend on the desired film thickness.

3. Post-Deposition:

  • After deposition, stop the TMB-d9 flow and cool the reactor to room temperature under a continuous flow of the carrier gas.
  • Vent the reactor to atmospheric pressure with nitrogen before removing the coated substrates.

ParameterValueReference
PrecursorThis compound (B(CD₃)₃)-
SubstrateSilicon (100)-
Deposition Temperature700 - 1100 °C[3]
Reactor Pressure5.0 kPa (50 mbar)[3]
TMB-d9 Flow Rate1.4 sccm[3]
Carrier GasArgon or Dihydrogen[3]
Carrier Gas Flow Rate2000 sccm[3]
Base Pressure< 4 × 10⁻⁷ mbar[3]

Table 1: Proposed parameters for Thermal CVD of BxC:D films using TMB-d9.

Protocol for Plasma-Enhanced CVD (PECVD) of BxC:D Films

This protocol is based on PECVD processes using standard TMB in an Argon plasma.[2][4]

1. Substrate Preparation:

  • Follow the same substrate cleaning procedure as for thermal CVD.

2. Deposition Parameters:

  • Load the substrates into the PECVD chamber.
  • Evacuate the chamber to a base pressure of 10⁻⁵ mbar.[4]
  • Introduce Argon gas at a flow rate of 45 sccm.[4]
  • Introduce this compound at a flow rate of up to 7 sccm.[2]
  • Adjust the total pressure to between 0.3 and 1.3 mbar.[4]
  • Apply microwave power (up to 2500 W) to generate the plasma.[4] The substrate temperature will increase due to plasma heating (approximately 300 °C at high power).[2]
  • Deposition time will determine the final film thickness.

3. Post-Deposition:

  • Turn off the microwave power and the TMB-d9 flow.
  • Allow the substrates to cool under an Argon flow.
  • Vent the chamber with nitrogen before sample removal.

ParameterValueReference
PrecursorThis compound (B(CD₃)₃)-
SubstrateSilicon (100)-
Plasma Powerup to 2500 W[4]
Reactor Pressure0.3 - 1.3 mbar[4]
TMB-d9 Flow Rateup to 7 sccm[2]
Carrier GasArgon[4]
Carrier Gas Flow Rate45 sccm[4]
Base Pressure10⁻⁵ mbar[4]

Table 2: Proposed parameters for PECVD of BxC:D films using TMB-d9.

Characterization

To investigate the mechanistic aspects of the CVD process using TMB-d9, the following characterization techniques are recommended:

  • Film Composition: Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) to quantify the elemental composition, including the deuterium content.

  • Chemical Bonding: X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy to determine the chemical bonding states of boron, carbon, and any incorporated deuterium.

  • Gaseous Byproducts: In-situ mass spectrometry or gas chromatography to identify and quantify the deuterated species in the exhaust gas.

  • Film Morphology and Thickness: Scanning Electron Microscopy (SEM).

Visualizations

CVD_Workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Deposition cluster_analysis 4. Characterization sub_prep Substrate Cleaning (Acetone, IPA, DI Water, HF dip) load Load Substrate into Reactor sub_prep->load pump_down Evacuate to Base Pressure load->pump_down heat Heat to Deposition Temperature pump_down->heat gas_flow Introduce Carrier Gas and TMB-d9 heat->gas_flow deposit Film Growth gas_flow->deposit cool_down Cool Down Under Carrier Gas deposit->cool_down gas_analysis Gas Analysis (Mass Spectrometry) deposit->gas_analysis In-situ vent Vent Reactor cool_down->vent unload Unload Coated Substrate vent->unload film_analysis Film Analysis (ERDA, XPS, SEM) unload->film_analysis TMB_Decomposition cluster_gas_phase Gas Phase Decomposition cluster_surface Surface Reactions TMB_d9 B(CD₃)₃ (gas) intermediate H₂CDB(CD₃)₂ TMB_d9->intermediate α-D elimination methane CD₄ (byproduct) intermediate->methane surface_species Adsorbed Species (e.g., B(CDx)y) intermediate->surface_species gas_analysis Mass Spectrometry methane->gas_analysis film BxC:D Film surface_species->film film_analysis ERDA / SIMS film->film_analysis

References

Application Notes and Protocols for Trimethylboron-d9 Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the workup and purification of trimethylboron-d9, a pyrophoric and air-sensitive organoboron reagent. Due to its hazardous nature, all manipulations must be carried out under an inert atmosphere using appropriate techniques and personal protective equipment.

Safety Precautions

This compound is spontaneously flammable in air and reacts violently with water.[1][2][3] All procedures must be conducted in a well-maintained glovebox or using a Schlenk line under an inert atmosphere (argon or nitrogen).[4][5][6][7] Appropriate personal protective equipment (PPE), including flame-resistant laboratory coats, safety glasses, and gloves, is mandatory.[7][8]

General Workup Procedures for Boron Compounds

After a reaction involving this compound, residual boron compounds can often be removed by co-distillation with methanol. This process converts the boron species into volatile trimethyl borate, which can be removed under reduced pressure.[4]

High-Purity Purification Protocol

For applications requiring high-purity this compound, a two-stage purification process is recommended, adapted from the established method for non-deuterated trimethylborane.[9][10] This involves the purification of the this compound ammonia adduct, followed by the regeneration and distillation of pure this compound.

Stage 1: Purification of the this compound Ammonia Adduct

The ammonia adduct of this compound is a white, crystalline solid that is more stable and less hazardous to handle than the free borane.[9][10] Purification of this adduct removes non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a sublimation apparatus within a glovebox or on a Schlenk line. The apparatus should consist of a flask to hold the crude adduct, a cold finger, and a vacuum source.

  • Sublimation: Place the crude this compound ammonia adduct in the sublimation flask.

  • Evacuation: Evacuate the apparatus to a pressure of approximately 10⁻³ mmHg.

  • Heating: Gently heat the flask while cooling the cold finger with a suitable coolant (e.g., a dry ice/acetone slurry or a cryocooler).

  • Collection: The purified this compound ammonia adduct will sublime and deposit on the cold finger.

  • Isolation: Once the sublimation is complete, bring the apparatus back to atmospheric pressure with an inert gas. The purified adduct can then be collected from the cold finger.

Stage 2: Regeneration and Distillation of this compound

The purified this compound is regenerated from its ammonia adduct by reaction with a strong acid, followed by fractional distillation.[9][10]

Experimental Protocol:

  • Reaction Setup: In a glovebox or on a Schlenk line, place the purified this compound ammonia adduct into a reaction flask equipped with a gas inlet and an outlet connected to a distillation apparatus.

  • Acid Addition: Slowly add a stoichiometric amount of a strong, anhydrous acid (e.g., hydrogen chloride in an inert solvent) to the adduct. The reaction will liberate this compound gas.

  • Condensation: The liberated this compound gas is passed through a condenser and collected in a cold trap cooled with liquid nitrogen (-196 °C).

  • Fractional Distillation: The condensed this compound is then purified by fractional distillation. The distillation is typically performed under vacuum to facilitate the separation from any less volatile impurities.

  • Collection and Storage: The purified this compound is collected in a suitable, pre-weighed, and cooled receiving flask. It should be stored in a sealed container under an inert atmosphere at low temperature.

Data Presentation

ParameterValue (for Trimethylborane)Reference
Purity>99.9 mol%[9][10]

Visualizations

Experimental Workflow for this compound Purification

Trimethylboron_Purification Workflow for High-Purity this compound cluster_stage1 Stage 1: Adduct Purification cluster_stage2 Stage 2: Regeneration and Distillation crude_adduct Crude this compound Ammonia Adduct sublimation Vacuum Sublimation crude_adduct->sublimation purified_adduct Purified Adduct sublimation->purified_adduct acid_reaction Reaction with Anhydrous Acid purified_adduct->acid_reaction Transfer under inert atmosphere distillation Fractional Distillation acid_reaction->distillation pure_tmbd9 High-Purity This compound distillation->pure_tmbd9

Caption: Workflow for the purification of this compound.

Logical Relationship of Safety and Handling Procedures

Safety_Procedures Handling Procedures for this compound cluster_properties Key Properties cluster_procedures Required Procedures TMB_d9 This compound Pyrophoric Pyrophoric TMB_d9->Pyrophoric Air_Sensitive Air-Sensitive TMB_d9->Air_Sensitive Water_Reactive Water-Reactive TMB_d9->Water_Reactive Inert_Atmosphere Inert Atmosphere (Glovebox/Schlenk Line) Pyrophoric->Inert_Atmosphere Air_Sensitive->Inert_Atmosphere Dry_Glassware Dry Glassware Water_Reactive->Dry_Glassware Inert_Solvents Anhydrous Solvents Water_Reactive->Inert_Solvents PPE Appropriate PPE Inert_Atmosphere->PPE

References

Application Notes: Characterization of Trimethylboron-d9 Adducts using ¹¹B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boron-11 (¹¹B) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for probing the electronic environment and coordination state of boron atoms in molecular structures.[1] This method is particularly valuable in the study of Lewis acid-base chemistry. Trimethylboron, B(CH₃)₃, is a classic Lewis acid that readily forms adducts with a wide variety of Lewis bases. The use of its deuterated isotopologue, trimethylboron-d9 (B(CD₃)₃), is advantageous as it simplifies corresponding ¹H NMR spectra by removing the large signal from the methyl protons, allowing for clearer observation of other protons in the adduct, which is crucial for detailed structural and mechanistic studies.

The primary isotope effect of deuterium substitution on the methyl groups is known to have a negligible impact on the ¹¹B chemical shift, typically resulting in changes of less than 0.1 ppm.[2] Therefore, the ¹¹B NMR data for trimethylboron adducts can be reliably used to approximate those of their d9-analogues.

Principle of Adduct Characterization

The ¹¹B chemical shift is highly sensitive to the coordination number and geometry of the boron atom. Free trimethylboron features a three-coordinate, sp²-hybridized boron center with a vacant p-orbital, which results in a deshielded nucleus. Consequently, its ¹¹B NMR signal appears at a characteristic downfield chemical shift.[3]

Upon reaction with a Lewis base (e.g., an amine, phosphine, or ether), the lone pair of electrons from the base donates into the empty p-orbital of the boron atom. This forms a coordinate covalent bond, resulting in a four-coordinate, sp³-hybridized, tetrahedral boron center in the resulting adduct. This change from trigonal planar to tetrahedral geometry and the increase in electron density around the boron nucleus leads to significantly increased shielding. This increased shielding manifests as a large upfield shift (a shift to a lower ppm value) in the ¹¹B NMR spectrum, providing definitive evidence of adduct formation.[3] The magnitude of this upfield shift can also provide qualitative information about the strength of the Lewis acid-base interaction.[3]

Figure 1: Principle of ¹¹B NMR Shift upon Adduct Formation

Quantitative Data: Representative ¹¹B Chemical Shifts

The following table summarizes typical ¹¹B NMR chemical shifts for free trialkylboranes and various tetracoordinate adducts. The chemical shifts are referenced to external BF₃·OEt₂ (δ = 0.0 ppm).

Compound ClassLewis Base (L)HybridizationTypical ¹¹B Chemical Shift (δ, ppm)
Free TrialkylboraneNonesp²+83 to +93[3]
Trimethylboron Adducts sp³
Amine Adduct (R₃N-B(CD₃)₃)e.g., NH₃, Pyridinesp³-5 to -20[4][5]
Phosphine Adduct (R₃P-B(CD₃)₃)e.g., PPh₃, P(c-Hex)₃sp³-35 to -45[5]
Ether Adduct (R₂O-B(CD₃)₃)e.g., THF, Et₂Osp³0 to +10
Thioether Adduct (R₂S-B(CD₃)₃)e.g., Me₂Ssp³+10 to +20

Note: Chemical shift ranges for adducts are based on analogous BH₃ and other alkylborane systems, as the fundamental upfield shift upon coordination is a consistent trend.

Experimental Protocols

Accurate and reproducible ¹¹B NMR data for this compound adducts, which are often air- and moisture-sensitive, requires careful experimental technique.

Protocol 1: Sample Preparation for Air-Sensitive Compounds

This protocol ensures the integrity of the sample by maintaining an inert atmosphere.

  • Glassware Preparation: Thoroughly dry all glassware, including a 5 mm quartz NMR tube or a J-Young NMR tube, in an oven at >120°C overnight.[6][7] Cool the glassware under a stream of inert gas (N₂ or Ar) or in a desiccator.

  • Inert Atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.[8][9]

  • Solvent: Use an appropriate deuterated solvent (e.g., C₆D₆, Toluene-d8, CD₂Cl₂) that has been thoroughly dried over a suitable drying agent (e.g., Na/benzophenone ketyl, CaH₂) and degassed by several freeze-pump-thaw cycles.

  • Sample Weighing: In the glovebox, accurately weigh ~5-10 mg of the this compound adduct directly into the NMR tube.

  • Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of the dry, degassed deuterated solvent to the NMR tube.

  • Sealing:

    • Standard Tube: Cap the tube securely and seal the cap-tube interface with Parafilm for short-term protection if it is to be analyzed immediately.[9]

    • J-Young Tube: Securely close the valve. This is the preferred method for long-term storage or if the spectrometer does not have manual loading capabilities.[9]

  • Mixing: Gently agitate the tube to ensure the sample is fully dissolved.

Protocol 2: ¹¹B NMR Data Acquisition

The following are typical parameters for a ¹¹B{¹H} (proton-decoupled) experiment.

  • Spectrometer Setup: Tune and match the broadband probe for the ¹¹B frequency (e.g., ~160.5 MHz on a 500 MHz ¹H spectrometer).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Experiment Parameters:

    • Experiment Type: 1D ¹¹B experiment with ¹H decoupling (e.g., Bruker pulse program zgig or zgpg30). For samples with significant background signal, a background suppression pulse sequence can be beneficial.[10]

    • Reference: Set the chemical shift reference to an external standard of BF₃·OEt₂ at δ = 0.0 ppm.

    • Spectral Width (SW): ~250 ppm (e.g., from +100 ppm to -150 ppm) to ensure all possible signals are captured.

    • Transmitter Offset (O1P): Center the spectral window on the expected region (e.g., ~ -10 ppm for an amine adduct).

    • Acquisition Time (AQ): ~0.2 – 0.5 seconds.

    • Relaxation Delay (D1): 1-2 seconds. ¹¹B nuclei typically have fast relaxation times.

    • Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration.

    • Temperature: Set to the desired temperature (e.g., 298 K).

Protocol 3: Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum. This is particularly important for broad signals or if a background signal from a borosilicate tube is present.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (if an internal standard is used) or by using the pre-calibrated spectrometer reference.

Visualizations

G Figure 2: Experimental Workflow for ¹¹B NMR of Air-Sensitive Adducts prep 1. Sample Preparation (Inert Atmosphere) acq 2. Data Acquisition prep->acq sub_prep1 Dry Quartz/J-Young Tube prep->sub_prep1 sub_prep2 Weigh Adduct prep->sub_prep2 sub_prep3 Add Dry, Degassed Solvent prep->sub_prep3 sub_prep4 Seal Tube prep->sub_prep4 proc 3. Data Processing acq->proc sub_acq1 Lock & Shim acq->sub_acq1 sub_acq2 Setup ¹¹B{¹H} Experiment acq->sub_acq2 sub_acq3 Acquire FID acq->sub_acq3 analysis 4. Spectral Analysis proc->analysis sub_proc1 Fourier Transform (FT) proc->sub_proc1 sub_proc2 Phase Correction proc->sub_proc2 sub_proc3 Baseline Correction proc->sub_proc3 sub_proc4 Reference Spectrum proc->sub_proc4 sub_analysis1 Identify Chemical Shift (δ) analysis->sub_analysis1 sub_analysis2 Determine Linewidth analysis->sub_analysis2 sub_analysis3 Confirm Adduct Formation analysis->sub_analysis3

Figure 2: Experimental Workflow for ¹¹B NMR of Air-Sensitive Adducts

References

Application Note: Quantitative Analysis of Volatile Boron-Containing Compounds Using Trimethylboron-d9 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry by correcting for variations in sample preparation, injection volume, and ionization efficiency.[1][2] Trimethylboron-d9 (TMB-d9), the fully deuterated analog of trimethylboron, serves as an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organoboron compounds. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for separate detection.[3][4] This application note provides a detailed protocol for the quantitative analysis of a hypothetical volatile boron-containing analyte using this compound as an internal standard.

Predicted Mass Spectrum of this compound

The mass spectrum of unlabeled trimethylboron (B(CH₃)₃) shows a characteristic fragmentation pattern. Based on this, the predicted electron ionization (EI) mass spectrum of this compound (B(CD₃)₃) is expected to exhibit a similar pattern with a mass shift corresponding to the nine deuterium atoms. The molecular formula of this compound is B(CD₃)₃, and its molecular weight is approximately 64.97 g/mol .[5]

Table 1: Predicted Major Fragments of this compound in EI-MS

Fragment IonPredicted m/zDescription
[B(CD₃)₃]⁺•65Molecular Ion
[B(CD₃)₂]⁺47Loss of a CD₃ radical
[B(CD₃)(CD₂)]⁺45Loss of a CD₃ radical and a deuterium radical
[B(CD₃)]⁺•32Loss of two CD₃ radicals
[CD₃]⁺18Deutero-methyl cation

Experimental Protocols

This protocol outlines the GC-MS analysis of a hypothetical volatile analyte, "Analyte X," using this compound as an internal standard.

Materials and Reagents
  • Analyte X: (To be sourced by the user)

  • This compound (B(CD₃)₃): (CAS No. 6063-55-4)[5]

  • Solvent: Anhydrous Hexane or other suitable volatile solvent

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Microsyringes: For sample and standard preparation

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan data acquisition.

Standard Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in anhydrous hexane.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution of Analyte X in anhydrous hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with the IS Stock solution to a final constant concentration of 10 µg/mL of this compound.

Sample Preparation
  • Accurately weigh or measure the sample containing Analyte X into a sample vial.

  • Dilute the sample with anhydrous hexane to a suitable volume.

  • Spike the sample with the IS Stock solution to a final concentration of 10 µg/mL of this compound.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte X Quantifier Ion: (To be determined based on the mass spectrum of Analyte X)

    • Analyte X Qualifier Ion(s): (To be determined based on the mass spectrum of Analyte X)

    • This compound Quantifier Ion: m/z 47

    • This compound Qualifier Ion: m/z 65

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the ratio of the peak area of the Analyte X quantifier ion to the peak area of the this compound quantifier ion against the concentration of Analyte X in the calibration standards. The concentration of Analyte X in the samples is then determined from this calibration curve.

Table 2: Representative Quantitative Data for Analyte X

Sample IDAnalyte X Peak AreaTMB-d9 Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Cal Std 115,234150,1230.1011.0
Cal Std 276,170151,5670.5035.0
Cal Std 3153,890149,8761.02710.0
Cal Std 4384,725152,4322.52425.0
Cal Std 5771,450151,1005.10550.0
Sample 1254,321150,5551.68916.7
Sample 2487,654152,1113.20631.8

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and a hypothetical signaling pathway where a boron-containing compound might be involved.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock TMB-d9 Stock Solution IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample GC_MS GC-MS System Calibration_Standards->GC_MS Sample Unknown Sample Sample->Spiked_Sample Spiked_Sample->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

signaling_pathway cluster_cell Cellular Environment Receptor Receptor Enzyme_A Enzyme A Receptor->Enzyme_A activates Signaling_Molecule Signaling Molecule Enzyme_A->Signaling_Molecule produces Enzyme_B Enzyme B Cellular_Response Cellular Response Enzyme_B->Cellular_Response leads to Signaling_Molecule->Enzyme_B activates Boron_Drug Boron-Containing Drug (Inhibitor) Boron_Drug->Enzyme_A inhibits

Caption: Hypothetical signaling pathway inhibited by a boron-containing drug.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organoboron compounds by GC-MS. Its use allows for the correction of analytical variability, leading to accurate and reliable results. The protocol described in this application note provides a robust framework for researchers, scientists, and drug development professionals to develop and validate quantitative methods for boron-containing analytes. The principles outlined here can be adapted to a wide range of specific applications in various fields, including metabolomics, environmental analysis, and pharmaceutical research.

References

Application Notes and Protocols for the Quantification of Deuterium Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantification of Deuterium Incorporation for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the user requested information specifically on Trimethylboron-d9 (TMB-d9) as a deuterium source, extensive literature searches did not yield any specific application notes, protocols, or quantitative data for its use in deuterium incorporation studies. Therefore, this document provides a general framework and detailed protocols for the quantification of deuterium incorporation using a common metabolic labeling reagent, Deuterated Glucose (Glucose-d7), as an illustrative example. The principles and methods described herein are broadly applicable to other deuterium sources.

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The replacement of hydrogen with its stable isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This "deuterium switch" can lead to significant improvements in a drug's metabolic profile, pharmacokinetic properties, and overall safety and efficacy.[1] The deliberate introduction of deuterium, known as deuterium labeling, allows researchers to trace metabolic pathways, understand reaction mechanisms, and create more stable drug candidates.[2][3]

The quantification of deuterium incorporation is a critical step in these studies. It provides a precise measure of the extent to which deuterium has been integrated into a target molecule. This data is essential for validating labeling strategies, assessing metabolic stability, and ensuring the quality and consistency of deuterated compounds. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

This application note provides a comprehensive overview of the principles and a detailed protocol for quantifying deuterium incorporation via metabolic labeling with Deuterated Glucose (Glucose-d7) in a cell culture model, followed by analysis using mass spectrometry.

Principles of Deuterium Incorporation and Quantification

Metabolic labeling is a technique where living cells are cultured in a medium containing isotopically labeled precursors.[4] The cells utilize these precursors in their natural biosynthetic pathways, incorporating the stable isotopes into newly synthesized biomolecules such as proteins, lipids, and metabolites.

In this example, Glucose-d7 is used as the deuterium source. As cells metabolize Glucose-d7 through pathways like glycolysis and the pentose phosphate pathway, the deuterium atoms are transferred to various metabolic intermediates and ultimately incorporated into a wide range of biomolecules.

The extent of deuterium incorporation is typically determined by mass spectrometry. The mass of a molecule increases with the number of incorporated deuterium atoms. By comparing the mass spectra of labeled and unlabeled samples, the isotopic distribution and the average number of incorporated deuterium atoms can be calculated.

Experimental Workflow

The overall workflow for a typical deuterium incorporation experiment involves several key stages, from cell culture and labeling to sample analysis and data interpretation.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis & Data Processing A Cell Seeding & Growth B Introduction of Deuterated Precursor (e.g., Glucose-d7) A->B C Cell Lysis & Metabolite Extraction B->C D Sample Cleanup (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F glycolysis_pathway Glucose_d7 Glucose-d7 G6P Glucose-6-Phosphate Glucose_d7->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Trimethylboron-d9 as a reagent in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Asymmetric Synthesis

Topic: Trimethylboron-d9 as a Reagent in Asymmetric Synthesis

A Note on the Limited Availability of Information

Extensive searches of scientific literature and chemical databases did not yield any specific applications of . Trimethylboron, its non-deuterated analogue, is a simple achiral Lewis acid and is not typically employed to induce stereoselectivity in chemical reactions. For a reagent to be effective in asymmetric synthesis, it generally needs to be chiral itself or be used in conjunction with a chiral catalyst or auxiliary that can differentiate between enantiotopic faces, groups, or transition states.

While direct applications of this compound are not documented, the broader field of asymmetric deuteration is a vibrant area of research. This document provides detailed application notes and protocols on established methods for the asymmetric incorporation of deuterium into organic molecules, a topic that aligns with the interest in chiral, deuterated compounds.

Alternative Topic: Asymmetric Deuteration for the Synthesis of Chiral Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction to Asymmetric Deuteration

The selective incorporation of deuterium into molecules is a powerful strategy in medicinal chemistry and drug development. The "deuterium kinetic isotope effect" can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. When this incorporation creates a stereocenter, the synthesis must be conducted asymmetrically to produce a single, desired enantiomer. Asymmetric deuteration refers to the catalytic, enantioselective introduction of a deuterium atom to a prochiral substrate.

Key Methodologies and Reagents

Several catalytic systems have been developed for asymmetric deuteration, often employing transition metals with chiral ligands or biocatalytic approaches. The choice of deuterium source is also critical and ranges from heavy water (D₂O) to deuterated gases and solvents.

Common Deuterium Sources:

  • Deuterium oxide (D₂O): An inexpensive and common source of deuterium.

  • Deuterated isopropanol: Used as a deuterium source in transfer hydrogenation reactions.

  • Deuterium gas (D₂): Used in catalytic deuteration reactions.

  • Methanol-d₄: Can serve as an affordable carbon and deuterium source in microbial deuteration.

Quantitative Data Summary

The following table summarizes representative examples of asymmetric deuteration reactions, providing key quantitative data for comparison.

SubstrateCatalyst / MethodDeuterium SourceYield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (d.r.)Reference
Glycine-derived aldimine estersCu(I) with chiral ligandD₂OGoodExcellentHigh[1][2][3]
Aryl alkenesCu-catalyzed transfer hydrodeuterationNot Specified7897.7Not Applicable[4]
Carbonyl-containing substratesAlcohol dehydrogenase from Rhodococcus ruberDeuterated isopropanolVariableLow to very highNot Applicable[5]
AcetophenoneSaccharomyces cerevisiaeMethanol-d₄>95>95Not Applicable[5]
1,2-propanediol, 1-O-benzyl etherPichia pastorisMethanol-d₄>95>95Not Applicable[5]
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Deuteration of Glycine-Derived Aldimine Esters

This protocol is a generalized representation based on established methods for the synthesis of α-deuterated pyrrolidine derivatives.[1][3]

Materials:

  • Glycine-derived aldimine ester (1.0 equiv)

  • Unsaturated ester (1.2 equiv)

  • Copper(I) catalyst (e.g., Cu(OTf)₂; 5 mol%)

  • Chiral ligand (e.g., a chiral phosphine ligand; 5.5 mol%)

  • Base (e.g., a tertiary amine; 10 mol%)

  • Deuterium oxide (D₂O; 5.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the copper(I) catalyst and the chiral ligand.

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the glycine-derived aldimine ester, the unsaturated ester, and the base to the reaction mixture.

  • Add deuterium oxide to the mixture.

  • Stir the reaction vigorously at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-deuterated product.

  • Determine the yield, enantiomeric excess (by chiral HPLC), and level of deuterium incorporation (by ¹H NMR and mass spectrometry).

Diagrams and Workflows

Asymmetric_Deuteration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Catalyst Preparation (Copper Salt + Chiral Ligand) B 2. Add Substrates (Aldimine Ester + Alkene) A->B C 3. Add Deuterium Source (e.g., D2O) B->C D 4. Stir under Inert Atmosphere (Monitor by TLC/HPLC) C->D Initiate Reaction E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, Chiral HPLC) G->H Purified Product

Caption: General experimental workflow for a copper-catalyzed asymmetric deuteration reaction.

Catalytic_Cycle Catalyst_Resting Cu(I)-Ligand Complex Substrate_Binding Substrate Coordination Catalyst_Resting->Substrate_Binding Deuteration_Step H/D Exchange with D2O Substrate_Binding->Deuteration_Step C-C_Bond_Formation Cycloaddition Deuteration_Step->C-C_Bond_Formation Product_Release Product Release C-C_Bond_Formation->Product_Release Product_Release->Catalyst_Resting Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric deuteration and C-C bond formation.

References

Isotope Effects in Reactions Involving Organoboranes: A Case Study of Hydroboration

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

NOTE: Extensive literature searches did not yield specific quantitative data on kinetic isotope effects for reactions directly involving Trimethylboron-d9. Therefore, this document presents a detailed application note and protocol using the well-studied hydroboration of alkenes with deuterated borane (borane-d3) as a representative example to illustrate the principles and methodologies of studying kinetic isotope effects in reactions involving deuterated organoboranes.

Introduction to Kinetic Isotope Effects (KIE) in Borane Chemistry

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). In the context of organoboron chemistry, deuterium (d or ²H) substitution for protium (¹H) is a powerful tool for elucidating reaction mechanisms. The C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to be broken. Consequently, reactions where a C-H bond is broken in the rate-determining step often exhibit a "primary" kinetic isotope effect (kH/kD > 1).

In drug development, understanding and utilizing the KIE is of growing importance. The "deuterium effect" can be strategically employed to slow down metabolic pathways that involve C-H bond cleavage by cytochrome P450 enzymes, thereby increasing a drug's half-life and potentially reducing toxic metabolite formation. While direct data on this compound is scarce, the principles illustrated here are broadly applicable to the study of deuterated compounds in medicinal chemistry.

Application: Mechanistic Elucidation of Alkene Hydroboration

Hydroboration is a fundamental reaction in organic synthesis where a borane adds across a carbon-carbon double bond. The subsequent oxidation of the resulting organoborane yields an alcohol. Studying the kinetic isotope effect in this reaction provides insight into the transition state of the hydroboration step.

A notable example is the regiochemical kinetic isotope effect observed in the hydroboration of alkenes with borane (BH₃) versus borane-d₃ (BD₃). The regioselectivity of the reaction—whether the boron adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the double bond—can be influenced by isotopic substitution.

Quantitative Data Summary

The following table summarizes the regiochemical outcomes and the calculated kinetic isotope effect for the hydroboration of 1-hexene with BH₃ and BD₃. This regiochemical KIE is defined as the ratio of the Markovnikov to anti-Markovnikov product ratios for the protiated versus the deuterated reagent.

ReagentAlkeneProduct Regioisomers (% Markovnikov)Regiochemical KIE ((kₘ/kₐₘ)ₕ / (kₘ/kₐₘ)Ꮷ)
BH₃1-Hexene10.7 ± 0.51.8 ± 0.2[1]
BD₃1-Hexene6.1 ± 0.4

This significant KIE of 1.8 suggests that the nature of the B-H(D) bond is crucial in the transition state that determines the regiochemical outcome of the reaction[1].

Experimental Protocols

The following is a generalized protocol for determining the regiochemical kinetic isotope effect in the hydroboration of an alkene.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Borane and its deuterated analogues are reactive and should be handled with care.

  • Product ratios can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Protocol: Competitive Hydroboration of 1-Hexene with BH₃ and BD₃

Materials:

  • 1-Hexene, anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Borane-d₃-tetrahydrofuran complex (BD₃·THF), 1.0 M solution in THF (can be prepared from NaBD₄ and BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

Reaction Setup (performed in parallel for BH₃ and BD₃):

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-hexene (e.g., 1 mmol) and anhydrous THF (e.g., 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane solution (BH₃·THF or BD₃·THF, e.g., 0.33 mmol to ensure the alkene is in excess) dropwise to the stirred solution of the alkene.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure the formation of the trialkylborane.

Oxidation: 5. Cool the reaction mixture back to 0 °C. 6. Carefully add 3 M NaOH solution (e.g., 1 mL) followed by the slow, dropwise addition of 30% H₂O₂ (e.g., 1 mL). Caution: This oxidation is exothermic. 7. Allow the mixture to warm to room temperature and stir for 1 hour.

Workup and Analysis: 8. Add diethyl ether (e.g., 10 mL) to the reaction mixture and transfer to a separatory funnel. 9. Separate the organic layer, and wash it sequentially with water and brine. 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 11. Prepare a sample of the crude product for GC analysis by adding a known amount of an internal standard. 12. Analyze the product mixture by GC to determine the ratio of 1-hexanol (anti-Markovnikov product) and 2-hexanol (Markovnikov product). 13. Calculate the percentage of the Markovnikov product for both the BH₃ and BD₃ reactions. 14. The regiochemical KIE is then calculated as the ratio of (% Markovnikov / % anti-Markovnikov) for the BH₃ reaction divided by the same ratio for the BD₃ reaction.

Visualizations

The following diagrams illustrate the conceptual framework and workflow for studying kinetic isotope effects in hydroboration.

KIE_Concept KIE = kH / kD Reactants_H Alkene + BH3 TS_H [Alkene---H---BH2]‡ Reactants_H->TS_H kH Reactants_D Alkene + BD3 TS_D [Alkene---D---BD2]‡ Reactants_D->TS_D kD Products_H Alkylborane TS_H->Products_H Products_D Deuteroalkylborane TS_D->Products_D Experimental_Workflow Start Parallel Reactions Setup Reaction_H Hydroboration with BH3 Start->Reaction_H Reaction_D Hydroboration with BD3 Start->Reaction_D Oxidation Oxidation (NaOH, H2O2) Reaction_H->Oxidation Alkylborane intermediate Reaction_D->Oxidation Deuterated alkylborane intermediate Workup Extraction and Drying Oxidation->Workup Analysis GC or NMR Analysis Workup->Analysis Calculation Calculate Product Ratios and KIE Analysis->Calculation End Mechanistic Insight Calculation->End

References

Troubleshooting & Optimization

Technical Support Center: Utilizing Trimethylboron-d9 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Trimethylboron-d9. The following information is curated to address potential questions and troubleshooting scenarios based on established principles of organic chemistry, kinetic isotope effects, and organoboron reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard Trimethylboron?

This compound is a deuterated isotopologue of Trimethylboron, with the chemical formula B(CD₃)₃.[1][2] In this molecule, the nine hydrogen atoms on the methyl groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution leads to a higher molecular weight (64.97 g/mol ) compared to the non-deuterated version.[1][2] While chemically similar, the difference in mass between hydrogen and deuterium can lead to different reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4]

Q2: Can this compound be used to improve reaction yield and selectivity?

Currently, there is limited direct evidence in scientific literature to suggest that this compound is a general reagent for improving reaction yields and selectivity. Its primary application in organic synthesis is more likely for mechanistic studies to probe the Kinetic Isotope Effect (KIE).[3][5][6] By comparing the rate of a reaction using Trimethylboron versus this compound, researchers can determine if the C-H bond cleavage of the methyl group is involved in the rate-determining step of the reaction.[5][6] In specific cases, if a desired reaction pathway does not involve the cleavage of a C-H bond on the boron reagent, while an undesired side reaction does, using the deuterated version could theoretically improve selectivity by slowing down the side reaction.

Q3: What is the Kinetic Isotope Effect (KIE) and how does it relate to this compound?

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3] Replacing hydrogen with deuterium, which is about twice as heavy, results in a lower vibrational frequency of the C-D bond compared to the C-H bond.[4] This difference in zero-point energy means that more energy is typically required to break a C-D bond than a C-H bond, making reactions where this bond is broken in the rate-determining step slower.[4] This is referred to as a primary KIE and is expressed as the ratio of the rate constants (kH/kD).[3]

Q4: In which types of reactions might this compound be used?

This compound could be employed in mechanistic studies of reactions where trimethylboron acts as a reagent or catalyst. This includes certain types of cross-coupling reactions, borylation reactions, or as a Lewis acid catalyst. By observing a KIE, researchers can gain insights into the reaction mechanism.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Reaction is significantly slower with this compound compared to standard Trimethylboron. This is an expected outcome if the C-H bond cleavage of a methyl group is part of the rate-determining step of your reaction. The C-D bond is stronger and requires more energy to break.[4]This observation is valuable for mechanistic understanding. If a faster reaction is desired, the non-deuterated reagent should be used. If the goal is to potentially enhance selectivity by slowing a side reaction, this reduced rate is a necessary consequence.
No significant change in reaction rate or selectivity is observed when using this compound. The cleavage of the C-H bond on the methyl group is likely not involved in the rate-determining step of the reaction.This finding is also mechanistically informative. It suggests that the role of trimethylboron in your reaction does not involve the breaking of this specific bond in the slowest step.
Low product yield when using this compound. As with any reaction, low yield can be due to various factors such as impure reagents, incorrect stoichiometry, suboptimal temperature, or inappropriate solvent. The slower reaction rate with the deuterated reagent might also lead to degradation of starting materials or products over a longer reaction time.Verify the purity of your this compound. Optimize reaction conditions such as temperature and concentration. Consider if the extended reaction time is detrimental and if so, whether the potential benefits of using the deuterated reagent outweigh the loss in yield.[7]
Difficulty in reproducing literature results. Ensure that the experimental setup, including solvent and atmosphere control, is identical. Organoboron reagents can be sensitive to air and moisture.Use of a Schlenk line or glovebox for handling pyrophoric or sensitive reagents is recommended. Ensure solvents are anhydrous and degassed.
Product is not found after workup. The product may be volatile or soluble in the aqueous layer. It's also possible that the product is unstable to the workup conditions (e.g., acidic or basic washes).[7]Check the aqueous layer for your product. If the product is volatile, use care during solvent removal. Test the stability of your product to the workup conditions on a small scale before processing the entire reaction mixture.[7]

Experimental Protocols

General Protocol for a Kinetic Isotope Effect Study

  • Reaction Setup:

    • Set up two identical reactions in parallel under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction A will use standard Trimethylboron.

    • Reaction B will use this compound.

    • Ensure all other reagents, solvents, concentrations, and temperatures are identical for both reactions.

  • Monitoring the Reaction:

    • At regular time intervals, take aliquots from each reaction mixture.

    • Quench the aliquots immediately (e.g., by adding a suitable quenching agent).

    • Analyze the aliquots by a suitable method (e.g., GC, HPLC, or NMR spectroscopy) to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the product versus time for both reactions.

    • Determine the initial reaction rate for both Reaction A (kH) and Reaction B (kD).

    • Calculate the Kinetic Isotope Effect as KIE = kH / kD.

Visualizations

workflow start Start prep Prepare Two Parallel Reactions (H and D versions) start->prep run Run Reactions Under Identical Conditions prep->run monitor Monitor Progress Over Time (e.g., GC, NMR) run->monitor analyze Determine Reaction Rates (k_H, k_D) monitor->analyze calculate Calculate KIE = k_H / k_D analyze->calculate end End calculate->end

References

Technical Support Center: Optimizing Reactions with Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylboron-d9. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound is a deuterated organoborane compound with the chemical formula B(CD₃)₃.[1][2] In drug development, replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy used to influence the metabolic fate of a drug molecule. This is due to the kinetic isotope effect, where the greater mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Breaking this stronger bond can be slower, potentially reducing the rate of metabolism, prolonging the drug's half-life, and improving its pharmacokinetic profile.[5][]

Q2: I am having trouble initiating my reaction with this compound. What are the common causes?

Several factors can hinder the initiation of reactions involving this compound:

  • Reagent Purity and Handling: Trimethylboron and its deuterated analogue are highly pyrophoric, meaning they can ignite spontaneously on contact with air.[7][8][9][10] Improper handling can lead to reagent degradation. Ensure you are using strict anhydrous and anaerobic techniques. A "dry-run" of the experiment with a non-pyrophoric solvent can help refine your handling procedure.[9]

  • Reaction Temperature: While many organoborane reactions can be performed at room temperature, some may require initial cooling to control exothermic events, followed by warming to initiate the reaction. The optimal temperature is highly dependent on the specific reaction.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with the strong Lewis acidic nature of trimethylboron.[11][12]

Q3: My reaction is producing unexpected side products. How can I improve the selectivity?

The formation of side products is often related to reaction temperature and the presence of impurities.

  • Temperature Control: Elevated temperatures can lead to decomposition of Trimethylboron, which begins to occur at high temperatures (in the context of chemical vapor deposition, this is above 700°C), and can also promote undesired side reactions with other functional groups in your starting materials.[13][14] Careful control of the reaction temperature is crucial. It is often beneficial to start reactions at a lower temperature and gradually warm to the optimal temperature.

  • Functional Group Compatibility: Trimethylboron is a strong Lewis acid and can interact with various functional groups.[11][15] These interactions can lead to side reactions if not properly controlled by temperature and other reaction conditions.

Q4: What is the optimal temperature range for reactions with this compound?

The optimal temperature is highly dependent on the specific transformation. For many Lewis acid-catalyzed reactions and cross-coupling reactions, temperatures can range from ambient to moderately elevated. For instance, some Suzuki-Miyaura couplings using other boronic esters can be performed at room temperature.[16] However, specific optimizations are necessary for each substrate and catalyst system. It is recommended to start with conditions reported for similar non-deuterated alkylboranes and optimize from there.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very slow reaction 1. Inactive reagent due to exposure to air or moisture. 2. Reaction temperature is too low. 3. Impurities in the starting materials or solvent.1. Use fresh, properly handled this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7][9][10] 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or another appropriate analytical technique. 3. Purify all starting materials and use anhydrous solvents.
Low yield of the desired product 1. Suboptimal reaction temperature. 2. Incomplete reaction. 3. Product loss during workup.1. Perform small-scale experiments at various temperatures to determine the optimal condition for yield. 2. Extend the reaction time and monitor for completion. 3. Organoborane byproducts can sometimes complicate purification. Consider a workup procedure that involves an oxidative step (e.g., with basic hydrogen peroxide) to convert borane residues to more easily separable borates.
Formation of multiple products (low selectivity) 1. Reaction temperature is too high, leading to side reactions or decomposition. 2. Presence of reactive functional groups that are not tolerated under the reaction conditions.1. Lower the reaction temperature. Running the reaction at a lower temperature for a longer period can often improve selectivity. 2. Protect sensitive functional groups before introducing this compound. A thorough review of the compatibility of organoboranes with various functional groups is recommended.[17]
Difficulty in handling the pyrophoric reagent Lack of experience with air-sensitive techniques.Review and strictly follow established protocols for handling pyrophoric reagents.[7][8][9][10][18] Use of a glovebox or Schlenk line is highly recommended. Always work with a buddy and have appropriate fire extinguishing materials (such as sand or a Class D fire extinguisher) readily available.[7][9]

Experimental Protocols

While specific protocols for this compound are not widely published in the context of general organic synthesis, the following provides a generalized workflow for handling this pyrophoric reagent. This is a template and must be adapted to your specific reaction conditions.

General Protocol for Handling this compound (as a solution in a non-reactive solvent):

  • Preparation: Assemble all glassware and ensure it is thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction should be set up in a fume hood.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Reagent Transfer: Use a syringe or cannula that has been purged with inert gas to transfer the this compound solution from the supplier's bottle to the reaction vessel. The Sure/Seal™ packaging system is designed for this purpose.[9]

  • Temperature Control: Cool the reaction vessel to the desired starting temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, or a cryocooler for lower temperatures).

  • Addition: Add the this compound solution dropwise to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). For NMR analysis of boron-containing compounds, it is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[19]

  • Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a proton source (e.g., methanol or water) at a low temperature.

  • Workup: Proceed with the appropriate aqueous workup and purification steps.

Visualizations

DOT Script for a General Experimental Workflow:

experimental_workflow prep Preparation of Glassware and Reagents inert Establish Inert Atmosphere prep->inert transfer Transfer this compound inert->transfer reaction Reaction at Controlled Temperature transfer->reaction monitoring Monitor Reaction Progress reaction->monitoring monitoring->reaction Continue reaction quench Quench Reaction monitoring->quench Reaction complete workup Workup and Purification quench->workup product Isolated Product workup->product

General experimental workflow for reactions involving this compound.

DOT Script for a Logical Troubleshooting Flow:

troubleshooting_flow r_node r_node start Reaction Issue? no_reaction No or Slow Reaction? start->no_reaction low_yield Low Yield? start->low_yield low_selectivity Low Selectivity? start->low_selectivity no_reaction->low_yield No check_reagent Check Reagent Handling & Purity no_reaction->check_reagent Yes low_yield->low_selectivity No optimize_temp Optimize Temperature low_yield->optimize_temp Yes adjust_temp_down Decrease Temperature low_selectivity->adjust_temp_down Yes adjust_temp_up Increase Temperature check_reagent->adjust_temp_up check_impurities Check for Impurities adjust_temp_up->check_impurities extend_time Extend Reaction Time optimize_temp->extend_time check_workup Review Workup Procedure extend_time->check_workup protect_groups Protect Functional Groups adjust_temp_down->protect_groups

A logical flow for troubleshooting common issues in this compound reactions.

References

Common side reactions of Trimethylboron-d9 with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trimethylboron-d9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in their experiments. The chemical reactivity of this compound is analogous to its non-deuterated counterpart, Trimethylboron. Therefore, the information provided here is applicable to both reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive properties of this compound?

A1: this compound is a pyrophoric, toxic gas that acts as a Lewis acid. Its boron center is electron-deficient, making it susceptible to attack by nucleophiles. It is often supplied and handled as a solution or as a more stable adduct, such as a complex with a Lewis base (e.g., ammonia or trimethylamine), to mitigate its reactivity and ease of handling.[1] The inert nature of the trimethylamine in borane-trimethylamine complexes helps to avoid side reactions that can be observed with more reactive amines.[2]

Q2: How can I minimize the risk of side reactions when using this compound?

A2: To minimize side reactions, ensure the following:

  • High Purity Reagents: Use high-purity this compound and solvents to avoid unwanted reactions with impurities.[1]

  • Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Controlled Stoichiometry: Carefully control the stoichiometry of reactants to avoid excess this compound, which could lead to multiple additions or other side reactions.

  • Temperature Control: Maintain the recommended reaction temperature to enhance selectivity and reduce the rate of potential side reactions.

  • Use of Adducts: Consider using a stable adduct of this compound, such as a trimethylamine complex, to moderate its reactivity.[2]

Q3: Are there any known incompatibilities with common laboratory equipment?

A3: Trimethylboron is a reactive gas.[1] Reactions are typically carried out in glass or stainless steel reaction vessels. Ensure that all equipment is dry and free of contaminants. Storage as a gas in stainless steel cylinders is preferred over solid addition complexes in glass to prevent recontamination.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Reactions with Amines

Possible Cause: Formation of stable amine-borane adducts or polyalkylation of the amine.

Troubleshooting Steps:

  • Protecting Groups: If the amine is not the intended reaction site, consider using a suitable protecting group.

  • Use of a Less Reactive Adduct: Employing a borane-trimethylamine complex can sometimes prevent unwanted side reactions with more reactive amines.[2]

  • Reaction Conditions:

    • Slowly add the this compound solution to the reaction mixture at a low temperature to control the initial exothermic reaction.

    • Use a non-coordinating solvent to minimize solvent-reagent interactions.

Potential Side Reactions with Amines:

Functional GroupSide ReactionMitigation Strategy
Primary AminesFormation of stable B-N adducts, potential for N-methylation.Use of protecting groups, control stoichiometry.
Secondary AminesFormation of stable B-N adducts, potential for N-methylation.Use of protecting groups, control stoichiometry.

Reaction Pathway Diagram:

Amine_Side_Reactions Primary/Secondary Amine Primary/Secondary Amine Desired Product Desired Product Primary/Secondary Amine->Desired Product Desired Reaction Stable Adduct Stable Adduct Primary/Secondary Amine->Stable Adduct Side Reaction (Adduct Formation) N-Methylated Amine N-Methylated Amine Primary/Secondary Amine->N-Methylated Amine This compound This compound This compound->Desired Product This compound->Stable Adduct This compound->N-Methylated Amine Side Reaction (Methyl Transfer)

Caption: Potential reaction pathways of amines with this compound.

Issue 2: Unexpected Byproducts in Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Possible Cause: Reduction of the carbonyl group or enolate formation followed by side reactions. While boranes are known for hydroboration, the methyl groups in trimethylboron are not hydridic. However, reactions at the carbonyl carbon are possible.

Troubleshooting Steps:

  • Lewis Acid Catalysis: If this compound is intended as a Lewis acid catalyst, use it in catalytic amounts.

  • Temperature Control: Perform the reaction at low temperatures to disfavor side reactions.

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial to prevent hydrolysis of borane intermediates.

Potential Side Reactions with Carbonyls:

Functional GroupSide ReactionMitigation Strategy
AldehydesFormation of boronate esters after nucleophilic attack.Control stoichiometry, low temperature.
KetonesFormation of boronate esters after nucleophilic attack.Control stoichiometry, low temperature.

Reaction Workflow Diagram:

Carbonyl_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Carbonyl Compound Carbonyl Compound Dry Glassware->Carbonyl Compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Carbonyl Compound Quench Quench Carbonyl Compound->Quench This compound This compound This compound->Quench Low Temperature Low Temperature Low Temperature->Quench Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography

Caption: General experimental workflow for reactions involving carbonyls.

Issue 3: Reaction with Alcohols and Thiols

Possible Cause: Protic functional groups like alcohols and thiols can react with this compound. Thiols are generally more acidic than alcohols and their conjugate bases (thiolates) are excellent nucleophiles.[3]

Troubleshooting Steps:

  • Protection Strategy: Protect hydroxyl and thiol groups prior to the reaction with this compound if they are not the intended reaction site.

  • Base Selection: If deprotonation of the alcohol or thiol is desired, use a suitable non-nucleophilic base.

  • Stoichiometry: Use a stoichiometric amount of this compound to avoid side reactions with the solvent or other functional groups.

Potential Side Reactions with Alcohols and Thiols:

Functional GroupSide ReactionMitigation Strategy
AlcoholsFormation of borate esters.Protection of the -OH group.
ThiolsFormation of thioborates.Protection of the -SH group.

Logical Relationship Diagram:

Protic_FG_Reactivity cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products Alcohol/Thiol Alcohol/Thiol Desired Product Desired Product Alcohol/Thiol->Desired Product Borate/Thioborate Ester Borate/Thioborate Ester Alcohol/Thiol->Borate/Thioborate Ester Side Reaction This compound This compound This compound->Desired Product This compound->Borate/Thioborate Ester Solvent Solvent Temperature Temperature

Caption: Logical flow of reaction with protic functional groups.

Experimental Protocols

General Protocol for a Reaction Involving this compound

This is a general guideline and should be adapted for specific substrates and reactions.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Assemble the reaction apparatus under an inert atmosphere.

    • Use anhydrous solvents, freshly distilled or from a solvent purification system.

  • Reaction:

    • Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

    • Slowly add the this compound solution (e.g., in THF or hexane) to the stirred solution of the substrate via a syringe or dropping funnel.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of an appropriate reagent (e.g., water, methanol, or a saturated aqueous solution of ammonium chloride) at a low temperature.

    • Allow the mixture to warm to room temperature.

    • If an aqueous work-up is performed, separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Note: The reactivity of this compound necessitates careful handling and adherence to safety protocols. Always consult the Safety Data Sheet (SDS) before use.

References

Identifying and minimizing byproducts in Trimethylboron-d9 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylboron-d9 (TMB-d9). Our goal is to help you identify and minimize byproducts in your reactions, ensuring high purity and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: What are the most common byproducts in the synthesis of this compound from methyl-d3-magnesium iodide and boron trifluoride etherate?

The reaction of methyl-d3-magnesium iodide with boron trifluoride etherate is a standard method for preparing this compound. However, several byproducts can form, reducing the yield and purity of the desired product. The most common byproducts include:

  • Partially Methylated Boron Species: Incomplete reaction can lead to the formation of deuteromethylboron difluoride (CD₃BF₂) and bis(deuteromethyl)boron fluoride ((CD₃)₂BF).

  • Hydrolysis Products: this compound and its intermediates are highly sensitive to moisture. Accidental exposure to water can lead to the formation of deuteromethylboronic acid (CD₃B(OH)₂) and bis(deuteromethyl)borinic acid ((CD₃)₂BOH).

  • Wurtz Coupling Product: The Grignard reagent can self-couple to form ethane-d6 (C₂D₆).

  • Protonated Grignard Reagent: Reaction of the Grignard reagent with trace amounts of water or other protic impurities in the solvent or on the glassware can produce methane-d3 (CD₃H).

  • Solvent-Related Impurities: The diethyl ether used as a solvent is often present in the crude product.

Q2: My reaction yield of this compound is low. What are the likely causes and how can I improve it?

Low yields are often attributable to side reactions consuming the Grignard reagent or the boron trifluoride etherate. Here are some common causes and solutions:

  • Cause: Presence of moisture or other protic impurities.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether, and ensure the magnesium turnings are dry.

  • Cause: Incomplete formation of the Grignard reagent.

    • Solution: Activate the magnesium turnings before use, for example, by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine.

  • Cause: Suboptimal reaction temperature.

    • Solution: The addition of boron trifluoride etherate to the Grignard reagent is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature is then recommended.

  • Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents) to ensure complete consumption of the boron trifluoride etherate.

Q3: How can I identify the byproducts in my reaction mixture?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying byproducts.

  • GC-MS: This technique is excellent for separating volatile compounds and providing their mass-to-charge ratio, which aids in identification. An analogous study on triethylboron identified impurities such as diethyl ether, triethylborate, and various ethyl-substituted boroxines using GC-MS.[1]

  • ¹¹B NMR Spectroscopy: This is a powerful tool for identifying different boron species in the reaction mixture. Each type of boron compound (e.g., trialkylboranes, borinic acids, boronic acids) will have a characteristic chemical shift.

  • ¹H and ¹³C NMR Spectroscopy: While the deuteration of the methyl groups in TMB-d9 means there will be no proton signals from the product itself, these techniques are useful for identifying proton-containing impurities, such as residual diethyl ether or protonated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and what are the common impurities?

Commercially available this compound is often supplied as a solution in a solvent like diethyl ether or as a complex (e.g., with ammonia). The purity is typically high (e.g., 98-99 atom % D). Common impurities can include the solvent it is supplied in and partially deuterated or non-deuterated analogs.

Q2: Are there any specific safety precautions I should take when working with this compound?

Yes, Trimethylboron and its deuterated analog are pyrophoric, meaning they can ignite spontaneously on contact with air. They are also toxic. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Q3: Can I store this compound in a standard laboratory freezer?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. It is typically stored in specialized containers under an inert atmosphere. Storing it as a stable adduct, such as the ammonia adduct, can be a safer alternative for longer-term storage.[2]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Identification

ByproductChemical FormulaTypical Identification MethodKey Diagnostic Signal
Deuteromethylboron difluorideCD₃BF₂¹¹B NMRBroad singlet
Bis(deuteromethyl)boron fluoride(CD₃)₂BF¹¹B NMRBroad singlet
Deuteromethylboronic acidCD₃B(OH)₂¹¹B NMRBroad singlet
Bis(deuteromethyl)borinic acid(CD₃)₂BOH¹¹B NMRBroad singlet
Ethane-d6C₂D₆GC-MSMass spectrum showing m/z corresponding to C₂D₆
Methane-d3CD₃HGC-MS, ¹H NMRMass spectrum and a singlet in the ¹H NMR spectrum
Diethyl ether(C₂H₅)₂OGC-MS, ¹H NMRCharacteristic peaks in GC and ¹H NMR spectrum

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Preparation of Methyl-d3-magnesium iodide:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of methyl-d3-iodide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining methyl-d3-iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. Cool the Grignard reagent to room temperature.

  • Synthesis of this compound:

    • Cool the freshly prepared methyl-d3-magnesium iodide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron trifluoride etherate (0.33 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Work-up and Isolation:

    • The crude this compound is highly volatile and pyrophoric. For purification, it is often converted to a more stable adduct.

    • Bubble dry ammonia gas through the reaction mixture to precipitate the this compound-ammonia adduct (B(CD₃)₃·NH₃).

    • Filter the precipitate under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Purification of this compound via Ammonia Adduct [2]

  • Formation of the Ammonia Adduct: As described in the synthesis protocol, precipitate the crude this compound as its ammonia adduct.

  • Purification of the Adduct: The ammonia adduct can be purified by recrystallization or sublimation.

  • Regeneration of this compound:

    • Place the purified adduct in a flask connected to a vacuum line with a series of cold traps.

    • Slowly add a strong, non-volatile acid (e.g., concentrated sulfuric acid) to the adduct to liberate the this compound gas.

    • Collect the this compound gas by condensation in a cold trap cooled with liquid nitrogen.

  • Fractional Distillation: For very high purity, the condensed this compound can be further purified by fractional distillation at low temperatures.

Visualizations

Byproduct_Formation_Pathway CD3MgI CD₃MgI (Methyl-d3-magnesium iodide) Intermediate1 CD₃BF₂ CD3MgI->Intermediate1 + BF₃·OEt₂ Wurtz C₂D₆ (Ethane-d6) CD3MgI->Wurtz Self-coupling Protonated CD₃H (Methane-d3) CD3MgI->Protonated + H₂O BF3_etherate BF₃·OEt₂ (Boron trifluoride etherate) TMB_d9 B(CD₃)₃ (this compound) Hydrolysis2 (CD₃)₂BOH (Bis(deuteromethyl)borinic acid) TMB_d9->Hydrolysis2 + H₂O Intermediate2 (CD₃)₂BF Intermediate1->Intermediate2 + CD₃MgI Hydrolysis1 CD₃B(OH)₂ (Deuteromethylboronic acid) Intermediate1->Hydrolysis1 + H₂O Intermediate2->TMB_d9 + CD₃MgI Intermediate2->Hydrolysis2 + H₂O H2O H₂O (trace)

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagents and Glassware for Moisture start->check_reagents dry_glassware Action: Rigorously dry all glassware check_reagents->dry_glassware Yes check_grignard Assess Grignard Reagent Formation check_reagents->check_grignard No use_anhydrous Action: Use anhydrous solvents dry_glassware->use_anhydrous use_anhydrous->check_grignard activate_mg Action: Activate Mg turnings check_grignard->activate_mg Incomplete check_temp Review Reaction Temperature check_grignard->check_temp Complete activate_mg->check_temp control_temp Action: Maintain low temperature during addition check_temp->control_temp Uncontrolled check_stoichiometry Verify Stoichiometry check_temp->check_stoichiometry Controlled control_temp->check_stoichiometry adjust_stoichiometry Action: Use slight excess of Grignard reagent check_stoichiometry->adjust_stoichiometry Incorrect analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_stoichiometry->analyze_byproducts Correct adjust_stoichiometry->analyze_byproducts

Caption: Troubleshooting workflow for this compound synthesis.

Purification_Decision_Tree start Crude TMB-d9 Reaction Mixture check_volatility Isolating for immediate use? start->check_volatility direct_use Use directly from solution (with caution) check_volatility->direct_use Yes storage_needed Storage or high purity needed check_volatility->storage_needed No form_adduct Convert to stable adduct (e.g., NH₃ adduct) storage_needed->form_adduct purify_adduct Purify adduct (Recrystallization/Sublimation) form_adduct->purify_adduct regenerate_tmb Regenerate TMB-d9 (Acid treatment) purify_adduct->regenerate_tmb fractional_distillation Fractional Distillation (for highest purity) regenerate_tmb->fractional_distillation final_product High-Purity TMB-d9 fractional_distillation->final_product

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Managing Trimethylboron-d9 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of the pyrophoric nature of Trimethylboron-d9 (TMB-d9) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered pyrophoric?

A1: this compound (B(CD₃)₃) is a deuterated isotopologue of Trimethylboron (TMB). It is a colorless gas that is highly reactive and will spontaneously ignite upon contact with air.[1][2] This pyrophoric nature is due to its strong Lewis acidity and the high reactivity of the boron-carbon bonds, which readily react with oxygen.[2]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards of TMB-d9 include:

  • Pyrophoricity: Spontaneously ignites in air.[1][2]

  • Toxicity: It is a poison gas, and inhalation can cause headache and nausea.[1]

  • Thermal Burns: Ignition in the presence of personnel can cause severe thermal burns.[1]

  • Violent Reactivity: Reacts violently with water, oxidizers, and halogens.[1]

Q3: What immediate actions should be taken in case of a TMB-d9 leak or spill?

A3: In the event of a leak or spill, immediate evacuation of the area is the first priority.[3] Do not attempt to clean up a spill of pyrophoric chemicals yourself.[4] Activate the nearest fire alarm and contact your institution's emergency response team. If a small, manageable fire occurs at the tip of a needle during transfer, it can be smothered with a small beaker of sand.[5] For larger spills, a Class D fire extinguisher or powdered lime should be used by trained personnel.[4][6]

Q4: Can I store this compound in a standard laboratory refrigerator or freezer?

A4: No. You should never store pyrophoric chemicals on a shelf or in a standard refrigerator or freezer.[7] TMB-d9 should be stored in its original shipping container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from heat, flames, and incompatible materials.[4][8]

Troubleshooting Guides

Issue 1: A small, contained fire has started at the needle tip during a liquid transfer of a TMB-d9 solution.

  • Cause: Exposure of the TMB-d9 solution to the atmosphere at the needle tip.

  • Solution:

    • Remain calm. Do not retract the needle from the reaction vessel's septum, as this could expose more of the pyrophoric material to air.

    • Use a small beaker of sand, which should be kept nearby during the transfer, to smother the flame at the needle tip.[5]

    • Once the flame is extinguished, continue with the transfer under a positive pressure of inert gas.

    • After the transfer is complete, the needle should be quenched by drawing up an inert solvent (like hexane) into the syringe, followed by a slow and careful injection into a quenching solution (e.g., isopropanol).

Issue 2: The pressure in the TMB-d9 lecture bottle seems low, or there is no gas flow.

  • Cause: This could be due to a depleted cylinder, a faulty regulator, or a blockage in the delivery line.

  • Solution:

    • Ensure the main cylinder valve is open.

    • Check the pressure on the regulator gauges. If the cylinder pressure is at or near zero, the cylinder is empty and should be replaced.

    • If the cylinder has pressure, but there is no flow, close the cylinder valve and safely vent the regulator and line.

    • Disconnect the regulator and inspect the outlet for any visible blockages.

    • If the issue persists, do not attempt to repair the regulator yourself. Contact your gas supplier for a replacement.

Issue 3: A white solid (precipitate) is observed in the TMB-d9 solution.

  • Cause: This is likely due to the formation of boron oxides, which occurs upon exposure to small amounts of air or moisture.[1]

  • Solution:

    • The solution is likely contaminated and may have reduced reactivity. It is recommended to safely quench and dispose of the contaminated solution.

    • To prevent this in the future, ensure all glassware is rigorously dried, and the inert atmosphere is maintained throughout the handling and transfer process. Use of a glovebox is highly recommended for handling solid pyrophorics.[9]

Quantitative Data

Physical and Chemical Properties of Trimethylboron and its Deuterated Analog

PropertyTrimethylboron (TMB)This compound (TMB-d9)Reference
Molecular Formula B(CH₃)₃B(CD₃)₃[1][10]
Molecular Weight 55.915 g/mol 64.97 g/mol [10][11]
Boiling Point -20.2 °CNot explicitly available, expected to be similar to TMB[2]
Melting Point -161.5 °CNot explicitly available, expected to be similar to TMB[2][3]
Autoignition Temperature < 54 °C (130 °F)Assumed to be similar to TMB[1]
CAS Number 593-90-86063-55-4[11][12]

Experimental Protocols

Protocol 1: Safe Transfer of TMB-d9 from a Lecture Bottle

This protocol outlines the steps for safely transferring gaseous TMB-d9 from a lecture bottle to a reaction vessel.

  • Preparation:

    • Work in a certified chemical fume hood.[4]

    • Ensure a Class D fire extinguisher or a container of sand is readily accessible.[4][5]

    • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[9]

    • Assemble and flame-dry all glassware under vacuum and then purge with an inert gas (e.g., Argon or Nitrogen).

    • Secure the TMB-d9 lecture bottle to a stand within the fume hood.

    • Attach a suitable gas regulator to the lecture bottle.

  • Procedure:

    • Connect the regulator outlet to the reaction vessel via flexible, inert tubing.

    • Purge the tubing with inert gas.

    • Slowly open the main valve on the lecture bottle.

    • Adjust the regulator to deliver a slow and steady flow of TMB-d9 into the reaction vessel.

    • Monitor the reaction progress as required.

  • Shutdown:

    • Close the main valve on the lecture bottle.

    • Allow the remaining gas in the line to be consumed in the reaction or safely vent it through a bubbler.

    • Purge the line with inert gas before disconnecting.

Protocol 2: Quenching of Residual this compound

This protocol describes the safe quenching of residual TMB-d9 in a reaction vessel.

  • Preparation:

    • Perform the quenching procedure in a fume hood.

    • Cool the reaction vessel in an ice bath to dissipate heat generated during quenching.

    • Have a supply of a less reactive quenching agent (e.g., isopropanol) and a more reactive one (e.g., methanol or water) ready.[13]

  • Procedure:

    • Under an inert atmosphere, slowly add a less reactive, anhydrous solvent such as isopropanol to the reaction vessel containing the residual TMB-d9.[13][14]

    • Add the isopropanol dropwise with vigorous stirring. Observe for any signs of reaction (e.g., gas evolution, temperature increase).

    • Once the initial vigorous reaction has subsided, a more reactive quenching agent like methanol can be slowly added.[13]

    • Finally, after the reaction with methanol is complete, water can be slowly added to ensure all pyrophoric material is consumed.[13][14]

  • Disposal:

    • Once the quenching is complete and the solution is stirred for a period to ensure full reaction, neutralize the solution if necessary and dispose of it according to your institution's hazardous waste guidelines.[14]

Visualizations

experimental_workflow Experimental Workflow for Using TMB-d9 prep Preparation - Fume Hood Setup - PPE - Dry Glassware - Inert Atmosphere transfer TMB-d9 Transfer - Secure Lecture Bottle - Purge Lines - Slow Addition prep->transfer Proceed when ready reaction Reaction - Monitor Temperature - Maintain Inert Atmosphere transfer->reaction Initiate experiment quench Quenching - Cool Reaction Vessel - Slow addition of Isopropanol - Followed by Methanol/Water reaction->quench After reaction completion workup Work-up & Purification quench->workup Once quenching is complete waste Waste Disposal - Neutralize - Follow Institutional Guidelines workup->waste

Caption: A typical experimental workflow involving the use of this compound.

safety_protocol TMB-d9 Emergency Response Protocol cluster_actions First Responder Actions (if trained) start Incident Occurs (Spill, Fire, Exposure) evacuate Evacuate Immediate Area start->evacuate spill Small Spill/Fire - Smother with Sand - Use Class D Extinguisher start->spill If spill/fire exposure Personal Exposure - Remove Contaminated Clothing - Flush with Water for 15 min start->exposure If personal contact alarm Activate Fire Alarm evacuate->alarm emergency Call Emergency Services alarm->emergency

Caption: Emergency response flowchart for incidents involving this compound.

References

Impact of Trimethylboron-d9 isotopic purity on NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylboron-d9 and analyzing its purity using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is the isotopic purity of this compound important for my NMR experiments?

The isotopic purity of this compound is crucial for accurate NMR analysis. The presence of residual protons in partially deuterated molecules, known as isotopologues (e.g., (CD₃)₂B(CHD₂)), will give rise to signals in the ¹H NMR spectrum.[1] The intensity of these signals relative to a known standard can be used to determine the isotopic purity of the material. In ¹¹B NMR, different isotopologues may have slightly different chemical shifts due to deuterium isotope effects, which can affect the lineshape and chemical shift of the observed boron signal.[2]

Q2: What are the expected ¹H and ¹¹B NMR chemical shifts for this compound?

  • ¹¹B NMR: The ¹¹B NMR chemical shift for trialkylboranes, such as trimethylboron, is typically in the range of 83-93 ppm .[3] The exact chemical shift for this compound may be slightly shifted from this range due to the deuterium isotope effect.[2]

  • ¹H NMR: In a fully deuterated this compound sample (B(CD₃)₃), no signals should be observed in the ¹H NMR spectrum. However, commercially available deuterated compounds are never 100% isotopically pure.[1] Therefore, you will likely observe small signals from residual protons in partially deuterated isotopologues like B(CD₃)₂(CHD₂) and B(CD₃)(CHD₂)₂. The chemical shift of these residual protons is expected to be close to the chemical shift of the non-deuterated trimethylboron, which is around 0.8-1.9 ppm .[4][5]

Q3: What are common impurities I might see in my this compound sample?

Besides residual protonated forms of trimethylboron, other impurities can be present depending on the synthesis and handling of the material. Common impurities to look out for in the ¹H NMR spectrum include:

  • Methane: A sharp singlet around 0.22 ppm.

  • Solvents used during synthesis or transfer, such as ethers.

  • Trimethylamine (TMA): If the trimethylboron was purified via its ammonia or amine adduct, residual TMA may be present, appearing as a singlet around 2.1-2.9 ppm depending on the solvent and protonation state.

Q4: Why is the ¹¹B NMR signal for my this compound sample so broad?

Boron-11 is a quadrupolar nucleus (spin I = 3/2).[1][6] This property can lead to efficient quadrupolar relaxation, which results in broad NMR signals. The line width of the ¹¹B signal can also be affected by the viscosity of the solvent and the molecular tumbling rate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in ¹H NMR spectrum 1. Residual protons in partially deuterated this compound.2. Contamination with protonated solvents.3. Presence of chemical impurities from synthesis or handling.1. Integrate the unexpected peaks relative to an internal standard to quantify the isotopic purity.2. Compare the chemical shifts of the unexpected peaks to tables of common NMR solvent impurities.3. Review the synthesis and handling procedures to identify potential sources of contamination.
Broad or distorted ¹¹B NMR signal 1. Quadrupolar nature of the ¹¹B nucleus.2. High sample viscosity.3. Presence of a broad background signal from the NMR tube.1. This is an inherent property of boron; however, using a higher field spectrometer can improve resolution.2. Ensure the sample is fully dissolved and consider using a less viscous solvent if compatible.3. Use a quartz NMR tube instead of a standard borosilicate glass tube to eliminate the background boron signal.[1][6]
No observable ¹¹B NMR signal 1. Low concentration of this compound.2. Incorrect NMR acquisition parameters.3. Compound degradation due to air or moisture sensitivity.1. Increase the sample concentration or the number of scans.2. Ensure the spectral width is wide enough to encompass the expected chemical shift range for trialkylboranes (e.g., -100 to 150 ppm). Use a pulse sequence designed for quadrupolar nuclei.3. Handle the sample under an inert atmosphere (e.g., in a glovebox) and use a dry, degassed NMR solvent.[7][8]
Inaccurate quantification of isotopic purity 1. Poor signal-to-noise ratio.2. Inaccurate integration of NMR signals.3. Non-quantitative NMR acquisition parameters.1. Increase the number of scans to improve the signal-to-noise ratio.2. Carefully phase and baseline correct the spectrum before integration. Integrate a well-resolved signal.3. Ensure a sufficient relaxation delay (at least 5 times the longest T1) is used for quantitative measurements.

Quantitative Data Summary

The following table summarizes the expected NMR chemical shifts for Trimethylboron and potential impurities. Note that the exact chemical shifts can vary depending on the solvent, temperature, and concentration.

Compound/Isotopologue Nucleus Expected Chemical Shift (ppm) Multiplicity
Trimethylboron (non-deuterated)¹¹B83 - 93[3]Singlet (broad)
Trimethylboron (non-deuterated)¹H~0.8 - 1.9[4][5]Singlet
Residual -CHD₂ in this compound¹H~0.8 - 1.9 (estimated)Triplet (due to coupling with ²H)
Residual -CH₂D in this compound¹H~0.8 - 1.9 (estimated)Quintet (due to coupling with ²H)
Methane¹H~0.22Singlet
Trimethylamine¹H~2.1 - 2.9Singlet

Experimental Protocols

Protocol 1: Sample Preparation for Air-Sensitive this compound

Trimethylboron is pyrophoric and reacts with air and moisture. All sample preparation steps must be conducted under an inert atmosphere.

  • Materials:

    • This compound

    • Dry, degassed NMR solvent (e.g., Benzene-d6, Toluene-d8)

    • Young's tap NMR tube or a standard NMR tube with a sealable cap (e.g., J. Young)

    • Glovebox or Schlenk line

    • Gastight syringe

  • Procedure (in a glovebox): a. Place the sealed vial of this compound, the NMR tube, NMR solvent, and pipettes inside the glovebox antechamber and evacuate and refill with inert gas three times. b. Inside the glovebox, open the this compound vial. c. Using a clean pipette, transfer the desired amount of this compound into the NMR tube. d. Add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube. e. If quantitative analysis is required, add a known amount of a suitable internal standard. f. Securely cap the NMR tube. g. Remove the NMR tube from the glovebox and carefully wipe the exterior before inserting it into the NMR spectrometer.

Protocol 2: Acquiring a Quantitative ¹¹B NMR Spectrum
  • Spectrometer Setup:

    • Tune and match the boron channel on the NMR probe.

    • Use a quartz NMR tube to avoid background signals.[1][6]

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence is often sufficient. For samples with a broad background signal, a spin-echo pulse sequence (e.g., 90° pulse - delay - 180° pulse - acquisition) can be used to suppress the broad signal from the probe.[9]

    • Spectral Width: Set a wide spectral width to cover the entire range of possible boron species (e.g., 200 ppm, centered around 50 ppm).

    • Acquisition Time (at): At least 0.1 seconds.

    • Relaxation Delay (d1): For quantitative results, the relaxation delay should be at least 5 times the T1 of the boron nucleus of interest. For quadrupolar nuclei like ¹¹B, T1 is typically short, so a delay of 1-5 seconds is often sufficient. A T1 measurement is recommended for accurate quantification.

    • Number of Scans (ns): This will depend on the sample concentration. Start with 64 or 128 scans and increase as needed to obtain a good signal-to-noise ratio.

    • Proton Decoupling: Use proton decoupling (e.g., WALTZ-16) to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

Visualizations

Troubleshooting_Workflow start Start NMR Analysis spectrum_ok Spectrum as Expected? start->spectrum_ok unexpected_peaks Unexpected Peaks in ¹H NMR? spectrum_ok->unexpected_peaks No end Analysis Complete spectrum_ok->end Yes broad_signal Broad ¹¹B Signal? unexpected_peaks->broad_signal No check_impurities Check for Impurities (Solvents, Reagents) unexpected_peaks->check_impurities Yes broad_signal->end No, acceptable use_quartz_tube Use Quartz NMR Tube broad_signal->use_quartz_tube Yes quantify_purity Quantify Isotopic Purity check_impurities->quantify_purity quantify_purity->broad_signal check_concentration Check Sample Concentration and Viscosity use_quartz_tube->check_concentration check_concentration->end

Caption: Troubleshooting workflow for NMR analysis of this compound.

Isotopic_Purity_Logic cluster_sample This compound Sample cluster_nmr NMR Spectra B_CD3_3 B(CD₃)₃ (Desired Product) H1_NMR ¹H NMR Spectrum B_CD3_3->H1_NMR No Signal B11_NMR ¹¹B NMR Spectrum B_CD3_3->B11_NMR Main Signal (~83-93 ppm) B_CD3_2_CHD2 B(CD₃)₂(CHD₂) (Isotopologue Impurity) B_CD3_2_CHD2->H1_NMR Residual Proton Signal (~0.8-1.9 ppm) B_CD3_2_CHD2->B11_NMR Slightly Shifted Signal (Isotope Effect) Quantify Isotopic Purity Quantify Isotopic Purity H1_NMR->Quantify Isotopic Purity

Caption: Relationship between isotopic purity and expected NMR signals.

References

Addressing solubility issues of Trimethylboron-d9 in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Trimethylboron-d9 in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in non-polar solvents?

Q2: I am observing incomplete dissolution of this compound in my non-polar solvent. What could be the cause?

A2: Incomplete dissolution can stem from several factors:

  • Improper handling: this compound is a gas at room temperature and is pyrophoric. Inefficient transfer or introduction into the solvent can lead to loss of material and inaccurate concentration assessments.

  • Solvent purity: The presence of impurities, especially water, in the non-polar solvent can lead to reactions with this compound, forming less soluble byproducts.

  • Low temperature: While this compound is a gas, the dissolution process in a liquid solvent can be influenced by temperature. Very low temperatures might decrease the rate of dissolution.

  • Insufficient mixing: Proper agitation is crucial to ensure the gas dissolves uniformly into the liquid phase.

Q3: Are there any safety precautions I should take when handling this compound and its solutions?

A3: Yes, this compound is a hazardous material. It is a pyrophoric gas that can ignite spontaneously in air.[1] It is also toxic and reacts violently with water and oxidizing agents.[2] All handling must be conducted in a well-ventilated fume hood or glovebox under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including fire-resistant lab coat, safety glasses, and gloves, is mandatory. Ensure that all glassware is dry and free of contaminants.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered when preparing solutions of this compound in non-polar solvents.

Problem: Difficulty in achieving the desired concentration.

Possible Causes & Solutions

CauseTroubleshooting Steps
Loss of Gaseous Solute Ensure a gas-tight setup for transferring this compound to the solvent. Use of a Schlenk line or a glovebox is highly recommended.
Reaction with Solvent Impurities Use anhydrous, de-gassed non-polar solvents. Purify the solvent if necessary.
Inaccurate Measurement For accurate concentrations, consider gravimetric methods (weighing the solvent before and after adding the gas) or volumetric methods with careful pressure and temperature control.
Problem: Formation of precipitates or cloudiness in the solution.

Possible Causes & Solutions

CauseTroubleshooting Steps
Reaction with Residual Water/Air Ensure all glassware is oven-dried and the solvent is anhydrous. Purge the entire system with an inert gas before introducing this compound.
Low Temperature Gently warm the solution to room temperature. Do not apply excessive heat.
Contaminated Solvent Use a fresh, unopened bottle of high-purity, anhydrous solvent.

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Non-Polar Solvent

This protocol outlines a general procedure for determining the solubility of this compound, which is an air- and moisture-sensitive compound.[3]

Materials:

  • This compound gas cylinder

  • Anhydrous non-polar solvent (e.g., hexane, toluene)

  • Schlenk flask with a sidearm and a gas-tight stopcock

  • Magnetic stir bar

  • Gas-tight syringe

  • Septum

  • Balance (accurate to 0.1 mg)

  • Glovebox or Schlenk line

Procedure:

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Place a known volume of the anhydrous non-polar solvent and a magnetic stir bar into the Schlenk flask inside a glovebox or under a positive pressure of inert gas on a Schlenk line.

    • Seal the flask with a septum.

  • Initial Measurement:

    • Weigh the entire Schlenk flask assembly (flask, solvent, stir bar, septum).

  • Introduction of this compound:

    • Slowly bubble a gentle stream of this compound gas through the solvent via a long needle while stirring. Ensure the needle outlet is below the solvent surface.

    • Alternatively, condense a known amount of this compound into the cooled flask.

    • Continue adding the gas until a persistent second phase (undissolved gas or liquid) is observed, indicating saturation.

  • Equilibration:

    • Seal the flask and allow the solution to stir at a constant temperature for several hours to ensure equilibrium is reached.

  • Final Measurement:

    • Carefully re-weigh the Schlenk flask assembly. The difference in weight corresponds to the mass of this compound dissolved in the solvent.

  • Calculation:

    • Calculate the solubility in g/L or mol/L.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues of this compound start Start: Incomplete Dissolution check_handling Check Handling Procedure start->check_handling check_solvent Check Solvent Purity check_handling->check_solvent Proper improve_handling Refine Gas Transfer Technique (Use Schlenk line/Glovebox) check_handling->improve_handling Improper check_temp Check Temperature check_solvent->check_temp Pure use_anhydrous Use Anhydrous/De-gassed Solvent check_solvent->use_anhydrous Impurities Suspected check_mixing Check Agitation check_temp->check_mixing Optimal adjust_temp Adjust to Room Temperature check_temp->adjust_temp Too Low increase_mixing Increase Stirring Rate/Time check_mixing->increase_mixing Insufficient fail Issue Persists: Consult Supervisor check_mixing->fail Sufficient success Successful Dissolution improve_handling->success use_anhydrous->success adjust_temp->success increase_mixing->success LogicalRelationship Factors Affecting this compound Solubility solubility Solubility of this compound safety Handling & Safety (Inert Atmosphere) solubility->safety influences solute_props Solute Properties (Non-polar, Gaseous, Pyrophoric) solute_props->solubility solvent_props Solvent Properties (Non-polar, Anhydrous) solvent_props->solubility experimental_conditions Experimental Conditions experimental_conditions->solubility temperature Temperature experimental_conditions->temperature pressure Pressure experimental_conditions->pressure mixing Agitation experimental_conditions->mixing

References

Technical Support Center: Catalyst Poisoning by Trimethylboron-d9 Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who suspect catalyst poisoning by trimethylboron-d9 (TMB-d9) impurities in their chemical reactions.

Disclaimer: Direct studies on catalyst poisoning specifically by this compound are not prevalent in published literature. The following guidance is based on the established principles of catalyst deactivation by Lewis acids, as trimethylboron is a known Lewis acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[2] This prevents the catalyst from participating in the desired chemical reaction, leading to a decrease in reaction rate and efficiency.[3][4]

Q2: How could this compound (TMB-d9) act as a catalyst poison?

Trimethylboron is a Lewis acid, meaning it can accept a pair of electrons.[1] Many transition metal catalysts used in organic synthesis have active sites that are electron-rich (Lewis basic). TMB-d9, as an impurity, could potentially form a stable adduct with the metal center of the catalyst, thereby deactivating it. This is a common mechanism of catalyst deactivation by other Lewis acidic compounds.[5][6]

Q3: What types of catalysts are most likely to be affected?

Catalysts with electron-rich metal centers are most susceptible. This includes, but is not limited to:

  • Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄) used in hydrogenation and cross-coupling reactions.

  • Platinum-based catalysts (e.g., PtO₂, Pt/C).

  • Rhodium and Ruthenium catalysts.

  • Nickel catalysts.

Q4: What are the common symptoms of catalyst poisoning in a reaction?

Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[7]

  • The need for higher catalyst loading to achieve the desired conversion.

  • Inconsistent reaction times between batches of starting materials.

  • Formation of side products due to altered catalyst selectivity.

Q5: Is the poisoning by TMB-d9 expected to be reversible or irreversible?

The reversibility of poisoning by a Lewis acid like TMB-d9 would depend on the strength of the interaction with the catalyst's active site. It could be reversible, where the poison can be removed, or irreversible if a very stable complex is formed.[4] Experimental validation would be required to determine this for a specific catalytic system.

Troubleshooting Guides

Scenario 1: My hydrogenation reaction has stalled after showing initial activity.

Possible Cause: Your catalyst may have been poisoned by an impurity in the starting material or solvent, potentially TMB-d9 if organoboron reagents were used in previous steps.

Troubleshooting Steps:

  • Confirm Catalyst Activity: Test the catalyst with a fresh, trusted batch of starting material and solvent to rule out a defective catalyst.

  • Analyze Starting Materials for Impurities:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile organic impurities.[8]

    • Employ ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy on your starting material to specifically detect the presence of organoboron compounds like TMB-d9.[8]

  • Purify Starting Material: If impurities are detected, purify the starting material via distillation, recrystallization, or column chromatography.

  • Attempt Catalyst Regeneration: For the stalled reaction, you can attempt to regenerate the catalyst (see Q6 for details).

Scenario 2: I need to use a much higher catalyst loading than reported in the literature for a similar transformation.

Possible Cause: A low concentration of a catalyst poison in your reagents is partially deactivating your catalyst, reducing its overall efficiency.

Troubleshooting Steps:

  • Quantify Impurities: Use quantitative analytical methods (e.g., qNMR, GC with an internal standard) to determine the concentration of suspected impurities like TMB-d9 in your starting materials and solvents.

  • Pre-treat Reagents: If purification is not feasible, consider passing your solvents and liquid reagents through a column of activated carbon or a suitable scavenger resin to remove impurities before use.

  • Evaluate Alternative Catalysts: Some catalysts are more robust and less susceptible to poisoning. Consider screening alternative catalysts if the impurity is difficult to remove.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the potential impact of TMB-d9 on a catalytic reaction and the results of impurity analysis.

Table 1: Effect of TMB-d9 Impurity on a Generic Hydrogenation Reaction

TMB-d9 Concentration (mol%)Time to 50% Conversion (hours)Final Conversion (%)
02>99
0.1585
0.51255
1.0>24<50 (Stalled)

Table 2: Example Impurity Analysis of a Starting Material

Analytical MethodAnalyteResult
GC-MSVolatile OrganicsDetected trace Toluene and this compound
¹¹B NMROrganoboron SpeciesSignal consistent with this compound
qNMRThis compound0.45 mol%

Experimental Protocols

Protocol 1: Detection of this compound Impurity by ¹¹B NMR

  • Sample Preparation: Dissolve a known quantity (e.g., 50 mg) of the starting material in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ¹¹B frequency.

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A reference standard (e.g., BF₃·OEt₂) can be used.

  • Analysis: The chemical shift for trialkylboranes is typically in the range of +75 to +95 ppm.[8] The presence of a signal in this region, which is absent in a clean reference sample, suggests the presence of a trialkylboron impurity like TMB-d9.

Protocol 2: Catalyst Activity Test

  • Reaction Setup: In a standard reaction vessel, combine a well-characterized substrate (known to be pure) and a standard solvent.

  • Catalyst Addition: Add a pre-weighed amount of the catalyst (e.g., 1 mol%).

  • Reaction Initiation: Start the reaction under standard conditions (e.g., pressurize with H₂, heat to a specific temperature).

  • Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., GC, HPLC, TLC).

  • Analysis: Plot the conversion versus time to establish a baseline activity profile for the catalyst batch. This can be compared against catalyst performance in the presence of suspected impurities.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalyst Active Catalyst Catalyst Catalyst (M) ActiveSite DeactivatedCatalyst Deactivated Catalyst (TMB-d9 Adduct) TMB This compound (TMB-d9) (Lewis Acid) TMB->DeactivatedCatalyst Binds to Active Site

Caption: Hypothetical mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Reaction Stalled or Sluggish CheckCatalyst Test Catalyst with Pure Reagents Start->CheckCatalyst AnalyzeReagents Analyze Reagents for Impurities (GC-MS, ¹¹B NMR) CheckCatalyst->AnalyzeReagents Activity OK BadCatalyst Replace Catalyst Batch CheckCatalyst->BadCatalyst No Activity ImpurityDetected Impurity Detected? AnalyzeReagents->ImpurityDetected PurifyReagents Purify Starting Materials/Solvents ImpurityDetected->PurifyReagents Yes NoImpurity Consider Other Reaction Issues (Temp, Pressure, etc.) ImpurityDetected->NoImpurity No ReRunReaction Re-run Reaction PurifyReagents->ReRunReaction

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Prepare Reagents (Substrate, Solvent) Setup 3. Assemble Reactor Reagents->Setup Catalyst 2. Weigh Catalyst Catalyst->Setup Run 4. Run under Standard Conditions Setup->Run Sample 5. Take Aliquots at Time Intervals Run->Sample Analyze 6. Analyze Samples (GC, HPLC, etc.) Sample->Analyze Plot 7. Plot Conversion vs. Time Analyze->Plot

Caption: Experimental workflow for catalyst activity testing.

References

Strategies to reduce scrambling in deuterium labeling with Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium scrambling during labeling experiments with Trimethylboron-d9 (TMB-d9).

Troubleshooting Guide

Users may encounter issues with deuterium scrambling, leading to lower than expected or non-specific deuterium incorporation. This guide provides a structured approach to identifying and resolving these issues.

Problem: Low or Incomplete Deuterium Incorporation

Possible Cause Recommended Action
Inactive or Degraded TMB-d9 TMB-d9 is a reactive gas. Ensure it has been stored properly under an inert atmosphere and at the recommended temperature. If in doubt, use a fresh cylinder or ampule.
Sub-optimal Reaction Temperature The optimal temperature for labeling can be substrate-dependent. If the reaction is too slow, deuteration may be incomplete. Consider a stepwise increase in temperature, monitoring for both increased labeling and potential scrambling.
Insufficient Reaction Time The reaction may not have proceeded to completion. Analyze aliquots of the reaction mixture at different time points to determine the optimal reaction duration for your specific substrate.
Presence of Protic Impurities Trace amounts of water, alcohols, or other protic solvents in the reaction mixture can quench the TMB-d9. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Steric Hindrance The target site for deuteration may be sterically hindered, preventing efficient access for the TMB-d9 reagent. In such cases, longer reaction times or higher temperatures may be required, but this also increases the risk of scrambling.

Problem: Deuterium Scrambling Observed in the Final Product

Possible Cause Recommended Action
High Reaction Temperature Elevated temperatures can provide the activation energy for undesired side reactions and deuterium-hydrogen exchange, leading to scrambling. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Prolonged Reaction Time While sufficient time is needed for complete labeling, excessively long reaction times can promote scrambling as the product is exposed to the reaction conditions for an extended period. Optimize the reaction time by monitoring its progress.
Presence of Acidic or Basic Impurities Acidic or basic sites on the substrate or impurities in the reaction mixture can catalyze H/D exchange. Purify all starting materials and ensure the reaction vessel is clean and free of residues.
Reversible Borane Addition In some cases, the initial addition of the borane to the substrate may be reversible. This can lead to the dissociation and re-association of the boron-deuteride, causing scrambling. Modifying the solvent or temperature may help to favor the forward reaction.
Work-up and Purification Conditions The conditions used during the reaction work-up and purification can sometimes induce scrambling. For example, exposure to acidic or basic conditions, or high temperatures during chromatography, can be problematic. Consider using neutral work-up procedures and purification techniques that are performed at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is deuterium scrambling in the context of TMB-d9 labeling?

A1: Deuterium scrambling refers to the undesired migration of deuterium atoms from their intended positions on the TMB-d9 reagent to other positions on the target molecule, or even to other molecules in the reaction mixture. This results in a product with a distribution of deuterium isotopes rather than a specific, targeted labeling pattern.

Q2: What is the likely mechanism of deuterium scrambling with TMB-d9?

A2: While the exact mechanism can be substrate-dependent, a plausible pathway involves the reversible addition of the B-D bond across a functional group. If the reverse reaction (dehydroboration) occurs, the deuterium may be transferred to a different position upon re-addition of the borane. Acidic or basic sites on the molecule can also facilitate scrambling through enolate or other reactive intermediate formation.

Q3: How can I detect deuterium scrambling?

A3: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for detecting deuterium scrambling. In MS, scrambling will result in a broader isotopic distribution than expected. In ¹H NMR, you may observe a decrease in the integration of signals at multiple sites, while ²H NMR will show deuterium signals at unexpected positions.

Q4: Are there any alternative reagents to TMB-d9 that are less prone to scrambling?

A4: The choice of deuterating agent is highly dependent on the specific chemical transformation you are trying to achieve. For certain applications, other deuterated boranes with different steric or electronic properties might offer better selectivity. It is recommended to review the literature for deuteration methods specific to your class of molecule.

Q5: Can the solvent choice influence the degree of scrambling?

A5: Yes, the solvent can play a significant role. Aprotic, non-coordinating solvents are generally preferred for reactions with TMB-d9 to avoid quenching the reagent. The polarity of the solvent can also influence the stability of intermediates and transition states, which in turn can affect the propensity for scrambling. It is advisable to screen a few different anhydrous aprotic solvents to find the optimal conditions for your reaction.

Visualizing Potential Scrambling Pathways and Optimization

To better understand and troubleshoot deuterium scrambling, the following diagrams illustrate a potential scrambling mechanism and a general workflow for optimizing your labeling experiment.

Scrambling_Mechanism cluster_0 Labeling Reaction cluster_1 Scrambling Pathway Substrate Substrate Labeled_Intermediate Substrate-B(CD3)2-CD3 Substrate->Labeled_Intermediate + TMB-d9 TMB_d9 B(CD3)3 Desired_Product Specifically Labeled Product Labeled_Intermediate->Desired_Product Work-up Reversible_Dissociation Reversible Dissociation Labeled_Intermediate->Reversible_Dissociation High Temp / Long Time Scrambled_Intermediate Scrambled Intermediate Reversible_Dissociation->Scrambled_Intermediate H/D Exchange Scrambled_Product Scrambled Product Scrambled_Intermediate->Scrambled_Product Work-up Optimization_Workflow Start Define Labeling Goal Initial_Conditions Initial Experiment (e.g., Room Temp, 1 hr) Start->Initial_Conditions Analysis1 Analyze for Labeling & Scrambling (MS, NMR) Initial_Conditions->Analysis1 Incomplete_Labeling Incomplete Labeling Analysis1->Incomplete_Labeling No Scrambling_Observed Scrambling Observed Analysis1->Scrambling_Observed Yes Optimize_Time_Temp Increase Time or Temperature Incomplete_Labeling->Optimize_Time_Temp Reduce_Time_Temp Decrease Time or Temperature Scrambling_Observed->Reduce_Time_Temp Analysis2 Re-analyze Optimize_Time_Temp->Analysis2 Reduce_Time_Temp->Analysis2 Analysis2->Optimize_Time_Temp Still Incomplete Analysis2->Reduce_Time_Temp Still Scrambled Success Optimized Protocol Analysis2->Success Successful

Validation & Comparative

Unveiling Reaction Mechanisms: A Comparative Reactivity Study of Trimethylboron-d9 and Trimethylborane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount for innovation. In this guide, we present a comparative study of Trimethylboron-d9 and its non-deuterated counterpart, Trimethylborane, to illustrate the power of isotopic substitution in elucidating reaction pathways. This analysis focuses on a hypothetical pyrolysis reaction, a common process in organoboron chemistry, to highlight the kinetic isotope effect (KIE) and its implications for reactivity.

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step.[1][2] This phenomenon, known as the kinetic isotope effect, is a powerful tool for probing reaction mechanisms.[3][4] In this study, we explore the comparative reactivity of Trimethylboron (B(CH₃)₃) and its deuterated analog, this compound (B(CD₃)₃), in a gas-phase pyrolysis reaction. The data presented herein is based on a hypothetical, yet scientifically plausible, experimental setup designed to investigate the role of C-H bond cleavage in the thermal decomposition of Trimethylborane.

Quantitative Data Summary

A comparative analysis of the pyrolysis of Trimethylboron and this compound was conducted. The key findings, summarized in the table below, reveal a significant difference in reaction rates, indicative of a primary kinetic isotope effect. This suggests that the cleavage of a carbon-hydrogen bond on a methyl group is a critical part of the rate-determining step of the reaction.

CompoundRate Constant (k) at 450°C (s⁻¹)Relative Rate (kH/kD)Major Product Yield (%)
Trimethylborane (B(CH₃)₃)2.8 x 10⁻⁴6.285
This compound (B(CD₃)₃)4.5 x 10⁻⁵1.088

The observed normal kinetic isotope effect (kH/kD > 1) of 6.2 is substantial, as the replacement of hydrogen with deuterium typically results in a 6 to 10-fold decrease in reaction rate for C-H bond cleavage.[1] This strongly supports a mechanism where the C-H bond is broken during the slowest step of the reaction.

Experimental Protocols

The following is a detailed methodology for the hypothetical comparative pyrolysis study of Trimethylboron and this compound.

1. Materials:

  • Trimethylborane (99.9% purity)

  • This compound (99% isotopic purity)

  • High-purity nitrogen gas (99.999%)

2. Instrumentation:

  • Flow reactor system with a quartz tube furnace

  • Mass flow controllers for precise gas handling

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Pressure transducer and thermocouple for monitoring reaction conditions

3. Experimental Procedure:

  • Reactor Setup: A quartz tube reactor with a known volume is placed inside a tube furnace. The inlet of the reactor is connected to mass flow controllers for the boron compound and the nitrogen carrier gas. The outlet is connected to a GC-MS for real-time product analysis.

  • Pyrolysis Reaction: A dilute mixture of either Trimethylboron or this compound in nitrogen (1% by volume) is passed through the heated reactor. The temperature of the furnace is maintained at 450°C, and the pressure is kept at 1 atmosphere.

  • Data Collection: The reaction is allowed to proceed for a set period. The effluent gas is periodically sampled and analyzed by GC-MS to identify and quantify the reaction products. The concentration of the reactant is monitored over time to determine the reaction rate.

  • Kinetic Analysis: The rate constant (k) for the disappearance of the reactant is calculated from the concentration versus time data, assuming first-order kinetics. The kinetic isotope effect is determined by taking the ratio of the rate constant for Trimethylborane (kH) to that of this compound (kD).

Mechanistic Insights and Visualization

The significant primary kinetic isotope effect observed in this hypothetical study points towards a reaction mechanism where the initial step involves the homolytic cleavage of a C-H bond on one of the methyl groups. This rate-determining step leads to the formation of a boron-containing radical and a hydrogen radical. The subsequent steps would involve a cascade of radical reactions to form the final products.

G cluster_reactants Reactants cluster_rds Rate-Determining Step cluster_intermediates Intermediates cluster_products Products TMB Trimethylborane B(CH₃)₃ TS_H Transition State [H₂C--H---B(CH₃)₂]‡ TMB->TS_H k_H (fast) TMBd9 This compound B(CD₃)₃ TS_D Transition State [D₂C--D---B(CD₃)₂]‡ TMBd9->TS_D k_D (slow) Radical_H Boron-containing Radical •CH₂B(CH₃)₂ + H• TS_H->Radical_H Radical_D Deuterated Radical •CD₂B(CD₃)₂ + D• TS_D->Radical_D P Pyrolysis Products Radical_H->P Radical_D->P

Caption: Proposed reaction pathway for the pyrolysis of Trimethylborane and this compound.

The diagram illustrates the parallel reaction pathways for the protonated and deuterated species. The higher activation energy required to break the stronger C-D bond in this compound results in a slower reaction rate (k_D) compared to the C-H bond cleavage in Trimethylborane (k_H), thus explaining the observed kinetic isotope effect. This mechanistic insight, gained through the comparative study of these two compounds, is invaluable for controlling reaction outcomes and designing novel chemical transformations.

References

A Comparative Guide to Deuterated Methylating Agents: Trimethylboron-d9 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deuterated methylating agent is a critical decision that can significantly impact the efficiency, isotopic purity, and substrate scope of their synthetic endeavors. This guide provides an objective comparison of Trimethylboron-d9 with other commonly used deuterated methylating agents, supported by experimental data and detailed protocols.

The introduction of a deuterated methyl group (–CD₃) into a molecule is a powerful strategy in drug discovery and development. It can alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties by leveraging the kinetic isotope effect. This guide will delve into the characteristics of this compound and compare it with other workhorses in the field: deuterated methyl iodide (CD₃I), deuterated dimethyl sulfate ((CD₃)₂SO₄), and deuterated methyl triflate (CD₃OTf).

Performance Comparison of Deuterated Methylating Agents

The choice of a deuterated methylating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. The following table summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compound (TMB-d9)Methyl Iodide-d3 (CD₃I)Dimethyl Sulfate-d6 ((CD₃)₂SO₄)Methyl Triflate-d3 (CD₃OTf)
Reactivity Moderate to high, often requires a catalyst (e.g., Palladium)HighHighVery High
Typical Substrates Aryl and vinyl boronic acids/estersNucleophiles such as amines, phenols, thiols, and enolatesPhenols, amines, and thiolsA wide range of nucleophiles, including weakly nucleophilic substrates
Isotopic Purity (Typical) >98%>99%>99%>99%
Key Advantages Excellent for Suzuki-Miyaura coupling; good functional group tolerance with appropriate catalystReadily available; well-established reactivityCost-effective for large-scale reactionsExtremely high reactivity, suitable for unreactive substrates
Key Disadvantages Requires a catalyst for most applicationsLight-sensitive; potential for side reactionsHighly toxic and corrosiveMoisture-sensitive; can be prohibitively expensive
Handling Pyrophoric gas (often supplied as a solution)Volatile liquid, handle in a fume hoodLiquid, handle with extreme caution due to toxicityLiquid, highly reactive with water

Experimental Protocols

Detailed and reliable experimental protocols are paramount for reproducible results. Below are representative procedures for methylation using the discussed deuterated agents.

Protocol 1: Palladium-Catalyzed Methylation of an Aryl Boronic Ester using this compound

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce a deuterated methyl group onto an aromatic ring.[1][2][3][4]

Materials:

  • Aryl boronate ester (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • This compound (1.1 equiv, as a solution in THF)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronate ester, palladium catalyst, and base.

  • Add the anhydrous solvent to the flask.

  • Slowly add the this compound solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Methylation of an Amine using Methyl Iodide-d3

This protocol outlines a standard procedure for the N-methylation of a primary or secondary amine.

Materials:

  • Amine (1.0 equiv)

  • Methyl Iodide-d3 (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Dissolve the amine in the chosen solvent in a reaction flask.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add Methyl Iodide-d3 to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

Protocol 3: O-Methylation of a Phenol using Dimethyl Sulfate-d6

This protocol details the methylation of a phenolic hydroxyl group.[5][6]

Materials:

  • Phenol (1.0 equiv)

  • Dimethyl Sulfate-d6 (1.2 equiv)

  • Strong base (e.g., NaOH or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetone or Methanol)

Procedure:

  • Dissolve the phenol in the solvent in a reaction flask.

  • Add the base and stir the mixture until the phenol is fully deprotonated.

  • Carefully add the Dimethyl Sulfate-d6 dropwise to the reaction mixture at room temperature. Caution: Dimethyl Sulfate is highly toxic and should be handled with appropriate safety precautions.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring for completion.

  • After the reaction is complete, carefully quench any excess Dimethyl Sulfate-d6 with an aqueous ammonia solution.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ether by column chromatography or crystallization.

Analytical Methods for Product Characterization

Accurate determination of the yield and isotopic enrichment of the deuterated product is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

GC-MS Analysis Protocol

GC-MS is a powerful tool for separating the methylated product from the starting material and byproducts, and for confirming the mass increase corresponding to the incorporation of the -CD₃ group.[7][8][9][10][11][12]

Sample Preparation:

  • Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the analyte to increase its volatility for GC analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient program to ensure good separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Analyze the mass spectra of the product peak to confirm the presence of the deuterated methyl group by observing the expected molecular ion and fragmentation patterns. Isotopic enrichment can be estimated by comparing the intensities of the molecular ions of the deuterated and non-deuterated species.

NMR Spectroscopy Protocol for Isotopic Enrichment

¹H and ¹³C NMR spectroscopy are invaluable for confirming the position of the deuterated methyl group and for quantifying the isotopic enrichment.[13][14][15]

Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Analysis:

  • The absence or significant reduction in the intensity of the signal corresponding to the methyl protons confirms successful deuteration.

  • The percentage of deuterium incorporation can be calculated by comparing the integration of the residual methyl proton signal to the integration of a known internal standard or a non-deuterated proton signal within the molecule.

¹³C NMR Analysis:

  • The carbon signal of the deuterated methyl group will appear as a multiplet (typically a septet due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to a non-deuterated methyl group.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by clear visual representations.

Protein Methylation Signaling Pathway

Protein methylation is a key post-translational modification involved in numerous cellular signaling pathways. The following diagram illustrates a simplified generic pathway where a protein is methylated by a methyltransferase, leading to downstream signaling events.[16][17][18][19][20]

ProteinMethylationPathway Signal Signal Receptor Receptor Signal->Receptor Methyltransferase Methyltransferase Receptor->Methyltransferase Activation Substrate_Protein Substrate Protein (Unmethylated) Methyltransferase->Substrate_Protein Catalysis S_Adenosyl_homocysteine SAH Methyltransferase->S_Adenosyl_homocysteine Methylated_Protein Substrate Protein (Methylated) Effector_Protein Effector_Protein Methylated_Protein->Effector_Protein Interaction S_Adenosyl_methionine SAM S_Adenosyl_methionine->Methyltransferase Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Signal Amplification

Caption: A generic protein methylation signaling pathway.

Experimental Workflow for Catalyst Screening

The development of new methylation methodologies often involves screening various catalysts to identify the most effective one. The following workflow outlines a high-throughput screening process.[21][22][23][24]

CatalystScreeningWorkflow cluster_0 Preparation cluster_1 Automated Reaction Setup cluster_2 High-Throughput Analysis cluster_3 Data Processing & Hit Identification Prepare_Substrate Prepare Substrate Stock Solution Dispense_Substrate Dispense Substrate and Reagent to Wells Prepare_Substrate->Dispense_Substrate Prepare_Reagent Prepare Methylating Agent Stock Solution Prepare_Reagent->Dispense_Substrate Prepare_Catalysts Prepare Catalyst Array (e.g., 96-well plate) Add_Catalysts Add Catalysts to Respective Wells Prepare_Catalysts->Add_Catalysts Dispense_Substrate->Add_Catalysts Incubate Incubate Plate (Controlled Temperature & Time) Add_Catalysts->Incubate Quench_Reactions Quench Reactions Incubate->Quench_Reactions Sample_Preparation Automated Sample Preparation for Analysis Quench_Reactions->Sample_Preparation HT_Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) Sample_Preparation->HT_Analysis Data_Analysis Automated Data Processing & Analysis HT_Analysis->Data_Analysis Hit_Identification Identify 'Hit' Catalysts (High Yield & Selectivity) Data_Analysis->Hit_Identification Validation Validate Hits on Larger Scale Hit_Identification->Validation

References

A Comparative Guide to Quantitative Analysis: The Role of Trimethylboron-d9 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical science, the accuracy and precision of quantitative measurements are paramount. When analyzing volatile organoboron compounds like Trimethylboron (TMB), challenges such as sample loss during preparation and matrix-induced signal suppression can compromise data integrity. This guide provides a comparative analysis of analytical methods for TMB, highlighting the superior performance of Isotope Dilution Mass Spectrometry (IDMS) using Trimethylboron-d9 (TMB-d9) as an internal standard against the conventional external calibration method.

The use of a stable, isotopically labeled internal standard like TMB-d9 is a cornerstone of high-fidelity quantitative analysis.[1][2][3] Because TMB-d9 is chemically identical to the analyte (TMB), it co-elutes chromatographically and experiences similar ionization and matrix effects, allowing for reliable correction of variations that occur during sample handling and analysis.[2][4] This guide presents supporting data from a representative validation experiment to demonstrate these advantages.

Performance Metrics: Internal Standard vs. External Calibration

The following table summarizes the key performance metrics from a comparative validation study for the quantification of Trimethylboron in a plasma matrix. The data clearly illustrates the enhanced precision, accuracy, and sensitivity achieved by incorporating this compound.

Performance Metric Method A: Isotope Dilution (with this compound) Method B: External Calibration (without Internal Standard) Advantage of this compound
Linearity (R²) > 0.999> 0.995Higher degree of linearity across the calibration range.
Precision (%RSD) < 5%< 15%Significantly reduced variability between measurements.
Accuracy (% Recovery) 97% - 103%85% - 115%Tighter recovery range, indicating greater accuracy.
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mLFour-fold improvement in detection sensitivity.
Matrix Effect (%CV) < 3%> 20%Superior mitigation of signal suppression/enhancement.

Principle of Isotope Dilution

The core principle of isotope dilution mass spectrometry is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.[4][5] The mass spectrometer distinguishes between the native analyte and the heavier labeled standard. By measuring the response ratio of the two compounds, the concentration of the native analyte can be calculated with high precision, as the ratio remains constant even if sample is lost or analytical response fluctuates.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification Sample Unknown Sample (Contains Analyte 'A') Spike Add Known Amount of Internal Standard 'A*' (TMB-d9) Sample->Spike Extract Sample Extraction & Cleanup Spike->Extract GCMS GC-MS System Extract->GCMS Detect Detect Ions for Analyte 'A' and Standard 'A*' GCMS->Detect Ratio Calculate Response Ratio (Peak Area A / Peak Area A*) Detect->Ratio Calc Determine Concentration of 'A' from Calibration Curve Ratio->Calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the comparative analysis are provided below. These protocols are representative for the analysis of volatile boron compounds in a biological matrix.

1. Sample Preparation Protocol

  • Matrix: Human Plasma

  • Procedure:

    • Aliquot 100 µL of plasma sample into a 2 mL glass vial.

    • For Method A, spike the sample with 10 µL of this compound working solution (50 ng/mL in methanol) to act as the internal standard. For Method B, spike with 10 µL of methanol.

    • Vortex briefly to mix.

    • Add 500 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for headspace analysis.

2. GC-MS Analysis Protocol

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6][7]

  • Injector: Headspace Sampler. Temperature: 120°C.[6][7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 150°C.

    • Hold for 1 minute.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Trimethylboron (Analyte): Quantifier ion m/z 56, Qualifier ion m/z 55.

    • This compound (IS): Quantifier ion m/z 65, Qualifier ion m/z 64.

Workflow and Data Processing

The experimental workflow ensures systematic processing from sample receipt to final data analysis. The key difference lies in the quantification step, where the internal standard method provides an additional layer of data normalization.

cluster_workflow Experimental & Data Workflow cluster_methods Quantification Methods SamplePrep Sample Preparation (Spike with TMB-d9) GCMS Headspace GC-MS Analysis SamplePrep->GCMS Inject Integration Peak Integration GCMS->Integration Acquire Data Quant Quantification Integration->Quant Peak Areas MethodA Method A: Response Ratio (Analyte/IS) Quant->MethodA Internal Std. MethodB Method B: Analyte Response Quant->MethodB External Std. Report Final Report MethodA->Report MethodB->Report

Caption: Comparative workflow for quantitative analysis.

References

Isotopic Enrichment Analysis of Labeled Products: A Comparative Guide to Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trimethylboron-d9 (TMB-d9) as a potential labeling agent for isotopic enrichment analysis against established alternatives. While the primary documented application of Trimethylboron is in materials science for chemical vapor deposition, this guide explores its hypothetical use as a deuterated derivatization agent for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the context of biomedical research and drug development. This exploration is based on the principles of isotopic labeling and derivatization, drawing parallels with well-established deuterated reagents.

Introduction to Isotopic Labeling and Derivatization

In metabolic research and drug development, stable isotope labeling is a powerful technique to trace the metabolic fate of compounds and for accurate quantification of analytes in complex biological matrices. Derivatization, the chemical modification of an analyte, is often employed to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency, particularly for GC-MS analysis. Deuterated derivatization reagents introduce a stable isotope label, creating a heavy analog of the analyte that can be used as an internal standard for precise and accurate quantification.

This compound as a Novel Derivatization Agent: A Hypothetical Overview

This compound (B(CD₃)₃) is the deuterated analog of Trimethylboron. Hypothetically, TMB-d9 could serve as a derivatization reagent for compounds with active hydrogens, such as alcohols, phenols, and amines, forming deuterated boronate esters or adducts. The nine deuterium atoms would provide a significant mass shift, making it an excellent candidate for mass spectrometry-based quantification.

Advantages of TMB-d9 (Hypothesized):
  • High Deuterium Content: The presence of nine deuterium atoms offers a significant mass shift (9 Da), minimizing spectral overlap with the unlabeled analyte.

  • Strong Lewis Acidity: Trimethylboron is a strong Lewis acid, which could facilitate reactions with a range of nucleophilic functional groups.

  • Potential for Specificity: The unique reactivity of the boron center might offer selective derivatization of certain functional groups.

Potential Challenges:
  • Reactivity and Stability: Trimethylboron is known to be pyrophoric and reactive with water, which could pose challenges in handling and for reactions in aqueous biological samples.

  • Lack of Established Protocols: As a novel application, derivatization protocols would need to be developed and optimized.

Comparison with Alternative Deuterated Derivatization Reagents

The performance of a hypothetical TMB-d9 derivatization can be benchmarked against well-established deuterated reagents. The most common classes are silylating and acetylating agents.

Data Presentation: Comparison of Deuterated Derivatization Reagents
FeatureThis compound (TMB-d9) (Hypothetical)N,O-Bis(trimethylsilyl)trifluoroacetamide-d9 (BSTFA-d9)Acetic Anhydride-d6
Functional Group Reactivity Alcohols, Amines, Phenols (as a Lewis acid)Alcohols, Carboxylic Acids, Amines, Amides, ThiolsPrimary and Secondary Amines, Phenols, Alcohols
Mass Shift (Da) +56 (B(CD₃)₂)+9 per silyl group+42 per acetyl group
Byproducts Volatile (e.g., methane-d4)Volatile and neutralAcetic acid-d4 (can be acidic)
Reaction Conditions Likely requires anhydrous conditions, potentially harshGenerally mild, can be catalyzedCan be performed in aqueous or anhydrous conditions
Derivative Stability Unknown, potentially moisture-sensitiveGenerally good, but can be susceptible to hydrolysisVery stable
GC-MS Compatibility Good (volatile derivatives expected)Excellent, widely usedExcellent, widely used
Commercial Availability Available as a neat chemicalWidely available as a derivatization reagentWidely available

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are hypothetical and established protocols for derivatization and analysis.

Hypothetical Protocol for TMB-d9 Derivatization

Objective: To derivatize a model analyte (e.g., a steroid with a hydroxyl group) with TMB-d9 for GC-MS analysis.

Materials:

  • This compound (TMB-d9) solution in an anhydrous solvent (e.g., 1M in hexane).

  • Analyte standard solution in an anhydrous solvent (e.g., 1 mg/mL in ethyl acetate).

  • Anhydrous pyridine.

  • Anhydrous reaction vials with PTFE-lined caps.

  • GC-MS system.

Procedure:

  • Sample Preparation: Evaporate 100 µL of the analyte solution to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of 1M TMB-d9 in hexane to the dried analyte.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Sample Work-up: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS or can be further diluted with an anhydrous solvent if necessary.

Established Protocol for BSTFA-d18 Derivatization

Objective: To derivatize a mixture of metabolites with BSTFA-d18 for GC-MS analysis.[1]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). A deuterated version with d18-BSTFA can also be used.[2]

  • Metabolite extract, dried.

  • Anhydrous pyridine.

  • Methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Reaction vials.

Procedure:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract. Vortex and incubate at 30°C for 90 minutes. This step is for protecting carbonyl groups.[3]

  • Silylation: Add 80 µL of BSTFA + 1% TMCS. Vortex and incubate at 70°C for 60 minutes.

  • Analysis: Cool to room temperature. The sample is ready for GC-MS analysis.

Isotopic Enrichment Analysis

The isotopic enrichment of the derivatized products can be determined by both GC-MS and NMR spectroscopy.

GC-MS Analysis

The isotopic enrichment is calculated from the relative intensities of the mass spectral peaks of the labeled and unlabeled derivatized analyte. For a TMB-d9 labeled product, the mass spectrum would show a cluster of ions with a mass difference of 9 Da for each incorporated TMB-d9 moiety compared to the unlabeled TMB derivative.

The percentage of isotopic enrichment can be calculated using the following formula:

Corrections for the natural abundance of isotopes in both the analyte and the derivatization reagent must be applied for accurate quantification.

NMR Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the position and extent of deuterium labeling.

  • ¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates its replacement with a deuterium atom.

  • ²H NMR: The appearance of a signal in the deuterium NMR spectrum confirms the presence and chemical environment of the deuterium label.[4]

  • ¹³C NMR: Deuterium substitution can cause a slight upfield shift and a splitting of the adjacent ¹³C signal (isotope effect), which can also be used for analysis.

Visualizations

Experimental Workflow for Isotopic Enrichment Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Metabolite Extraction sample->extraction drying Evaporation to Dryness extraction->drying reagent Add TMB-d9 or Alternative Reagent drying->reagent reaction Incubation / Heating reagent->reaction gcms GC-MS Analysis reaction->gcms nmr NMR Analysis reaction->nmr quantification Quantification gcms->quantification enrichment Isotopic Enrichment Calculation nmr->enrichment quantification->enrichment

Caption: Workflow for isotopic enrichment analysis using deuterated derivatization agents.

Hypothetical Signaling Pathway Analysis

signaling_pathway Analysis of steroid metabolism using TMB-d9 labeling. cluster_pathway Steroidogenesis Pathway cluster_analysis Analysis of Labeled Steroids cholesterol Cholesterol cyp11a1 CYP11A1 cholesterol->cyp11a1 pregnenolone Pregnenolone progesterone Progesterone pregnenolone->progesterone cyp21a2 CYP21A2 progesterone->cyp21a2 Multiple Steps cyp11b2 CYP11B2 progesterone->cyp11b2 aldo Aldosterone derivatization Derivatization with TMB-d9 aldo->derivatization cyp11a1->pregnenolone cyp21a2->aldo Multiple Steps cyp11b2->aldo gcms_analysis GC-MS Quantification derivatization->gcms_analysis

Caption: Analysis of a simplified steroidogenesis pathway using TMB-d9 labeling.

Conclusion

While this compound is not conventionally used as a derivatization agent in metabolomics or drug development, its chemical properties suggest a potential, albeit hypothetical, application for this purpose. A comparative analysis with established deuterated reagents like BSTFA-d18 and acetic anhydride-d6 highlights the potential advantages of a high deuterium content for TMB-d9, but also underscores the significant challenges related to its reactivity and the need for rigorous protocol development. For researchers and drug development professionals, the choice of a deuterated internal standard or derivatization agent will depend on the specific analyte, the complexity of the sample matrix, and the analytical instrumentation available. Established reagents like deuterated silylating and acetylating agents offer robust and well-documented solutions for a wide range of applications. Future research could explore the viability of novel boron-based deuterated reagents like TMB-d9 for specific analytical challenges.

References

A Comparative Guide: Trimethylboron-d9 and Deuterated Methane in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research, isotopically labeled compounds are indispensable tools. Among these, Trimethylboron-d9 and deuterated methane (CD4) hold unique positions, each offering distinct advantages in their respective fields of application. This guide provides a comprehensive comparison of these two deuterated compounds, highlighting their primary uses, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their experimental design.

At a Glance: Key Differences and Primary Applications

While both this compound and deuterated methane are sources of deuterium, their chemical properties dictate their primary applications. Deuterated methane is a versatile tracer for metabolic studies and a gentle reagent gas in mass spectrometry. This compound, on the other hand, is a crucial precursor in the fabrication of boron-containing thin films and in the doping of semiconductors.

FeatureThis compoundDeuterated Methane (CD4)
Primary Application Semiconductor Doping, Thin Film DepositionMetabolic Tracer, Chemical Ionization Mass Spectrometry
Chemical Role Boron and Deuterium SourceDeuterium Tracer, Reagent Gas
Key Advantage Precise delivery of boron and deuterium for material fabricationInert tracer for biological systems, soft ionization in MS

Deuterated Methane (CD4): A Versatile Tracer and Reagent

Deuterated methane is a cornerstone in studies where tracking metabolic pathways and gentle ionization techniques are critical.

Metabolic Tracer Studies

In metabolic flux analysis, deuterated methane can serve as a tracer to follow the fate of methane and its constituent atoms through biological systems. For instance, in studies of methanotrophic bacteria, CD4 can be used to trace the incorporation of methane-derived carbon and deuterium into various metabolites.

Experimental Protocol: Metabolic Labeling with Deuterated Methane

A common application of deuterated methane is in tracing metabolic pathways. Here is a generalized protocol for labeling experiments:

  • Cell Culture: Cultivate the cells or organism of interest in a controlled environment.

  • Introduction of Tracer: Introduce a defined concentration of deuterated methane into the gas phase of the culture environment.

  • Incubation: Allow the cells to metabolize the deuterated methane over a specific period.

  • Metabolite Extraction: Harvest the cells and extract the metabolites using appropriate quenching and extraction procedures.

  • Analysis: Analyze the isotopic enrichment in the target metabolites using techniques like mass spectrometry or NMR spectroscopy.

The workflow for a typical metabolic tracer experiment is illustrated below:

G cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Analysis A Cell Culture B Introduction of Deuterated Methane A->B C Incubation B->C D Metabolite Extraction C->D E Mass Spectrometry or NMR Analysis D->E

Fig. 1: Experimental workflow for metabolic labeling.
Chemical Ionization Mass Spectrometry

Deuterated methane is also employed as a reagent gas in chemical ionization (CI) mass spectrometry.[1][2] CI is a "soft" ionization technique that results in less fragmentation of the analyte molecule compared to electron ionization (EI), making it easier to determine the molecular weight of the compound.[1] Using deuterated methane (CD4) instead of methane (CH4) can provide additional information about the number of exchangeable hydrogens in a molecule.

Experimental Data: Ionization Potentials

The ionization potential of methane and its deuterated isotopologues has been studied, showing a slight increase with the number of deuterium atoms. This property is fundamental to its behavior as a reagent gas in mass spectrometry.[3]

CompoundIonization Potential (eV)
CH413.12
CH3D13.14
CH2D213.16
CHD313.18
CD413.20
Data adapted from Lossing et al. (1951).[3]

This compound: A Specialized Material Precursor

This compound is a key player in the advanced materials and semiconductor industries, where the precise incorporation of boron and deuterium is essential.

Semiconductor Doping

In the manufacturing of semiconductors, doping is the process of intentionally introducing impurities to alter the electrical properties of the material. Trimethylboron (TMB) is a commonly used source for boron doping.[4][5] The use of deuterated trimethylboron (TMB-d9) can be advantageous in specific applications where the presence of deuterium in the semiconductor lattice is desired, for example, to study isotope effects on material properties or to create specific quantum effects.

Experimental Protocol: Boron Doping of Diamond using Trimethylboron

The following is a generalized protocol for the boron doping of diamond thin films using a microwave plasma-assisted chemical vapor deposition (MPCVD) system:

  • Substrate Preparation: A suitable substrate (e.g., silicon or diamond) is cleaned and placed in the MPCVD reactor.

  • Gas Mixture: A gas mixture of hydrogen, a carbon source (e.g., methane), and this compound is introduced into the reactor. The (B/C) gas ratio is a critical parameter controlling the doping level.[4]

  • Plasma Generation: A microwave source is used to generate a plasma, which activates the gas-phase species.

  • Deposition: The activated species deposit on the substrate, leading to the growth of a boron-doped diamond film.

  • Characterization: The resulting film is characterized for its structural, electrical, and optical properties using techniques such as Secondary Ion Mass Spectrometry (SIMS), Cathodoluminescence (CL), and Hall effect measurements.[4]

The logical relationship in the doping process is depicted below:

G cluster_input Input Parameters cluster_process Process cluster_output Output Properties GasMixture Gas Mixture (H2, CH4, TMB-d9) Plasma Plasma Generation GasMixture->Plasma MicrowavePower Microwave Power MicrowavePower->Plasma SubstrateTemp Substrate Temperature Deposition Film Deposition SubstrateTemp->Deposition Plasma->Deposition DopingLevel Boron Doping Level Deposition->DopingLevel FilmQuality Crystalline Quality Deposition->FilmQuality ElectricalProperties Electrical Properties Deposition->ElectricalProperties

Fig. 2: Factors influencing boron doping of diamond.
Thin Film Deposition

Trimethylboron is also utilized as a single-source precursor for the deposition of boron-carbon (BxC) thin films via plasma-enhanced chemical vapor deposition (PECVD).[6][7] These films have potential applications as neutron-converting layers in neutron detectors. Using this compound would result in deuterated boron-carbon films, which could be of interest for studying the effects of deuterium on the film's properties and performance in neutron detection.

Experimental Data: Composition of Boron-Carbon Films

The composition of boron-carbon films deposited using trimethylboron is highly dependent on the deposition parameters.

Deposition ParameterEffect on Film Composition
TMB/Ar Flow Ratio Higher ratio leads to more boron-rich films.
Total Pressure Lower pressure can result in denser films.
Plasma Power Higher power can lead to denser, more boron-rich films.
Data from B. S. Shafa et al. (2016).

Conclusion

References

A Researcher's Guide to Trimethylboron-d9: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances cost, performance, and the specific demands of the application. Trimethylboron-d9 (TMB-d9), a deuterated form of trimethylboron, is a specialized compound that offers distinct advantages in certain analytical techniques. This guide provides a comprehensive cost-benefit analysis of using TMB-d9 in research, comparing it with its non-deuterated counterpart and other alternatives, supported by experimental data and detailed protocols.

Cost Analysis: The Price of Precision

The primary consideration for many labs is the cost of reagents. As a specialized, isotopically labeled compound, this compound carries a significant cost premium over its non-deuterated form.

CompoundSupplier ExamplePrice (USD)QuantityPrice per Gram (USD)
This compound CP Lab Safety$1,407.50 - $1,560.795 g$281.50 - $312.16
Trimethylboron (non-deuterated) American ElementsInquire for pricingVariousEstimated to be significantly lower
Trimethylboroxine (50% solution in THF) Strem$46.005 g$9.20 (for the solution)
Triethylborane (1M solution in THF) Reagents$56.1025 mL-

The significantly higher price of TMB-d9 is attributed to the complex and costly process of deuterium enrichment. This initial investment, however, can be justified by the enhanced quality and reliability of the experimental data it provides in specific applications.

Performance Benefits in Research Applications

The primary advantages of using this compound lie in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the presence of deuterium atoms provides significant analytical benefits.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals of the analyte, making spectral interpretation difficult or impossible. Using a deuterated solvent is standard practice to avoid this issue. Similarly, when studying reaction mechanisms or molecular structures involving a trimethylboron moiety, using TMB-d9 can be highly advantageous.

Benefit: By replacing protons with deuterons, which resonate at a different frequency, TMB-d9 eliminates the interference from the methyl protons of the compound itself in ¹H NMR spectra. This allows for a clearer and more accurate analysis of other proton signals in the molecule of interest.

Mass Spectrometry (MS) as an Internal Standard

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for correcting variations in sample preparation and instrument response.[5][6][7][8] Deuterated compounds, such as TMB-d9, are considered the gold standard for use as internal standards.

Benefit: TMB-d9 is chemically identical to its non-deuterated counterpart, meaning it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and mass difference lead to more accurate and precise quantification by compensating for matrix effects and variations in ionization efficiency.[5][6][9][10][11][12][13]

While the use of deuterated standards is a widely accepted practice for improving accuracy, it is important to note that in some cases, chromatographic separation between the deuterated standard and the analyte can occur, which may require careful method development to ensure accurate quantification.[10]

Chemical Vapor Deposition (CVD)

Trimethylboron is utilized as a precursor for the deposition of boron-containing thin films, such as boron carbide (BxC), through Chemical Vapor Deposition (CVD).[14][15][16][17][18][19] These films have applications in semiconductor manufacturing and as protective coatings. In this context, the primary advantage of using TMB-d9 would be in mechanistic studies of the deposition process using techniques like isotopic tracing.

Alternatives to this compound

The choice of an alternative to TMB-d9 depends on the specific application and the desired trade-off between cost and performance.

ApplicationAlternative(s)Rationale
NMR Spectroscopy Non-deuterated Trimethylboron with solvent suppression techniquesModern NMR instruments have advanced solvent suppression pulse sequences that can reduce the intensity of large solvent or analyte signals. However, these techniques may not be as effective as using a deuterated compound and can sometimes distort nearby signals.
Mass Spectrometry (Internal Standard) Non-deuterated Trimethylboron (as an external standard), structurally similar compoundsUsing non-deuterated TMB as an external standard is a lower-cost option but does not account for variations in sample preparation as effectively as an internal standard. A structurally similar, non-deuterated compound can be used as an internal standard, but its chromatographic behavior and ionization efficiency may differ from the analyte, leading to less accurate quantification.
Chemical Vapor Deposition Triethylboron (TEB), Trimethylamine borane (TMAB)For the deposition of boron-containing films, other organoboron precursors can be used. TEB and TMAB are alternatives that have been explored for the synthesis of boron carbide and boron carbonitride films, respectively.[20] The choice of precursor can influence the deposition temperature, film composition, and growth rate.[18][20]

Experimental Protocols

Using this compound as an Internal Standard in GC-MS Analysis (General Protocol)

This protocol outlines the general steps for using TMB-d9 as an internal standard for the quantification of a volatile analyte in a sample matrix.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the non-deuterated analyte in a suitable solvent (e.g., methanol, hexane) at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix, followed by the addition of a constant amount of the TMB-d9 internal standard stock solution.

2. Sample Preparation:

  • To a known volume or weight of the unknown sample, add the same constant amount of the TMB-d9 internal standard stock solution as was added to the calibration standards.

  • Perform any necessary extraction or derivatization steps.

3. GC-MS Analysis:

  • Inject a fixed volume of the prepared standards and samples into the GC-MS system.

  • Develop a GC method that provides good chromatographic separation of the analyte and internal standard from other matrix components.

  • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode. Select at least two characteristic ions for the analyte and two for TMB-d9. The ions for TMB-d9 will be of a higher mass-to-charge ratio (m/z) than the corresponding ions for the non-deuterated analyte.

4. Data Analysis:

  • For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Chemical Vapor Deposition of Boron Carbide Films using Trimethylboron

The following provides a summary of experimental parameters for the deposition of boron carbide thin films using non-deuterated trimethylboron, which can be adapted for studies using TMB-d9.

Deposition System: Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Thermal CVD reactor.

Precursor: Trimethylboron (TMB).

Substrate: Silicon (Si) wafers or other suitable substrates.

Typical Deposition Parameters (from literature): [14][15][16][19]

  • Deposition Temperature: 300°C - 1100°C

  • TMB Flow Rate: 1.4 - 7 sccm

  • Carrier Gas: Argon (Ar) or Dihydrogen (H₂)

  • Carrier Gas Flow Rate: ~2000 sccm

  • Total Pressure: 50 mbar - 5.0 kPa

  • Plasma Power (for PECVD): 700 - 1750 W

The specific parameters will need to be optimized depending on the desired film properties such as B/C ratio, thickness, and density.

Visualizing the Decision Process and Experimental Workflow

To aid in the decision-making process and to visualize a typical experimental workflow, the following diagrams are provided.

Cost_Benefit_Analysis cluster_cost Cost cluster_benefit Benefit cluster_decision Decision Factors High_Cost High Initial Cost (TMB-d9) High_Precision High Precision & Accuracy (NMR, MS) High_Cost->High_Precision Justified for High-Stakes Research Low_Cost Lower Initial Cost (TMB, Alternatives) Lower_Performance Potentially Lower Performance (Interferences, Inaccuracies) Low_Cost->Lower_Performance Risk of Compromised Data Mechanistic_Insight Mechanistic Insight (Isotopic Tracing in CVD) Application Application (e.g., Quantitative Analysis, Mechanistic Study) Application->High_Cost Application->Low_Cost Budget Budget Constraints Budget->Low_Cost Instrument_Capability Instrument Capability (e.g., Solvent Suppression) Instrument_Capability->Low_Cost May Mitigate Need for d9

Caption: Decision-making flowchart for using this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Start Start: Sample Spike Spike with TMB-d9 Internal Standard Start->Spike Extract Extraction/ Derivatization Spike->Extract GC_MS GC-MS Analysis (SIM Mode) Extract->GC_MS Data Acquire Data: Peak Areas of Analyte & TMB-d9 GC_MS->Data Ratio Calculate Peak Area Ratio Data->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration End End: Result Concentration->End

Caption: Workflow for quantitative analysis using TMB-d9 as an internal standard.

Conclusion

The decision to use this compound in research is a clear example of a cost-benefit trade-off. While its high cost is a significant factor, the unparalleled advantages it offers in terms of analytical precision and accuracy in NMR and mass spectrometry applications can be indispensable for high-stakes research and development. For applications where the highest level of accuracy is paramount, such as in regulated drug development or sensitive mechanistic studies, the investment in TMB-d9 is often justified. However, for less demanding applications or when budget constraints are a primary concern, exploring alternatives and advanced instrumental techniques may provide a viable, more economical solution. Ultimately, a thorough evaluation of the specific research goals, available instrumentation, and budget will guide the optimal choice of reagent.

References

Characterizing the Kinetic Isotope Effect of Trimethylboron-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases did not yield specific experimental data on the kinetic isotope effect (KIE) of Trimethylboron-d9. Consequently, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.

However, to address the interests of researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the principles of the kinetic isotope effect, its significance in mechanistic studies and drug development, and the experimental approaches used for its determination. The concepts are illustrated with examples from organoboron chemistry where such data is available.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction.[3][4] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy).

The Origin of the Kinetic Isotope Effect

The KIE arises primarily from the difference in the zero-point vibrational energy of a chemical bond when an atom is replaced by a heavier isotope.[2][4] A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy. This means that more energy is required to break the bond, leading to a higher activation energy and a slower reaction rate.

Types of Kinetic Isotope Effects

Kinetic isotope effects are broadly classified into two main types: primary and secondary. The key distinctions are summarized in the table below.

FeaturePrimary Kinetic Isotope Effect (PKIE)Secondary Kinetic Isotope Effect (SKIE)
Bond to Isotope The bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3]The bond to the isotopically labeled atom is not broken or formed in the rate-determining step.[1]
Magnitude (for H/D) Typically large (kH/kD ≈ 2-8).[2]Typically small (kH/kD ≈ 0.7-1.5).[1]
Information Provided Strong evidence for the cleavage of the specific bond in the rate-limiting step.[4]Provides insights into changes in hybridization or steric environment at the labeled position during the reaction.[1]
Example in Organoboron Chemistry In C-H activation/borylation reactions, a large PKIE suggests that C-H bond breaking is the rate-determining step.In a reaction where a C-H bond is adjacent to a reacting center, a small SKIE can indicate changes in the transition state structure.

Experimental Determination of the Kinetic Isotope Effect

Several experimental methods are employed to measure the KIE. A general workflow is outlined below. The choice of method often depends on the specific reaction and the available analytical techniques.

General Experimental Protocol for KIE Measurement
  • Synthesis of Isotopically Labeled Substrate: The first step is the synthesis of the deuterated compound, in this case, this compound.

  • Kinetic Experiments: Two sets of reactions are run under identical conditions: one with the non-labeled substrate (e.g., Trimethylboron) and one with the isotopically labeled substrate (this compound).

  • Monitoring Reaction Progress: The progress of each reaction is monitored over time. This can be achieved using various analytical techniques such as NMR spectroscopy, gas chromatography (GC), or mass spectrometry (MS).

  • Determination of Rate Constants: The rate constants (k_light and k_heavy) are determined from the kinetic data.

  • Calculation of KIE: The KIE is calculated as the ratio of the rate constants (KIE = k_light / k_heavy).

Alternatively, a competition experiment can be performed where a mixture of the labeled and unlabeled substrates is allowed to react. The ratio of the products is then determined to calculate the KIE.[5]

Visualizing Key Concepts

Diagrams generated using the DOT language can help illustrate the fundamental principles of the kinetic isotope effect and the experimental workflow.

KIE_Energy_Profile cluster_0 Reaction Coordinate Reactants Reactants (Ground State) Transition State H Transition State (C-H) Reactants->Transition State H Ea (C-H) Transition State D Transition State (C-D) Reactants->Transition State D Ea (C-D) ZPE_D ZPE (C-D) ZPE_H ZPE_H Products Products Transition State H->Products Transition State D->Products

Caption: Energy profile illustrating the higher activation energy for C-D bond cleavage.

KIE_Workflow cluster_workflow Experimental Workflow for KIE Determination A Synthesis of Isotopically Labeled Substrate (e.g., TMB-d9) B Parallel Kinetic Runs (Labeled and Unlabeled) A->B C Monitor Reaction Progress (e.g., NMR, GC-MS) B->C D Determine Rate Constants (kH and kD) C->D E Calculate KIE (kH / kD) D->E

Caption: A generalized workflow for the experimental determination of the KIE.

Significance in Drug Development and Mechanistic Studies

The study of kinetic isotope effects has significant implications in drug development and mechanistic chemistry:

  • Mechanistic Elucidation: As highlighted, the magnitude of the KIE is a primary tool for determining the rate-limiting step of a reaction and understanding the transition state structure.[3]

  • Improving Metabolic Stability: In drug development, replacing a hydrogen atom with deuterium at a site of metabolic transformation can slow down the rate of metabolism.[1] This "deuterium-switching" strategy can lead to drugs with improved pharmacokinetic profiles, such as longer half-lives and reduced toxic metabolites.

References

Validating Trimethylboron-d9 as a Mass Spectrometry Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, the selection and validation of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantitative results. An ideal internal standard should mimic the analytical behavior of the target analyte, compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a framework for the validation of Trimethylboron-d9 as an internal standard, offering a comparative perspective against other common choices and presenting supporting experimental protocols and data.

While specific performance data for this compound is not extensively published, this guide will use Toluene-d8, a widely validated internal standard for volatile organic compounds (VOCs) by GC-MS, as a surrogate to illustrate the validation process and expected performance metrics. The principles and protocols outlined here are directly applicable to the validation of this compound.

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific application. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard in mass spectrometry.[1] Here's a comparison with other common types of internal standards:

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
Stable Isotope-Labeled (e.g., this compound, Toluene-d8) Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[2] Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.Can be more expensive than other options. Availability may be limited for some analytes.High-precision quantitative analysis in complex matrices, such as biological fluids and environmental samples.[1]
Structural Analogs (Homologs) More readily available and often less expensive than SIL standards. Can provide good correction if the chemical and physical properties are very similar to the analyte.May not co-elute with the analyte, leading to differential matrix effects. Extraction recovery and ionization efficiency may differ from the analyte.Applications where a SIL standard is not available or cost-prohibitive, and where matrix effects are minimal.
Non-related Compounds Inexpensive and widely available. Can correct for injection volume variability.Does not correct for matrix effects, extraction recovery, or analyte-specific instrument variability. Provides the least accurate correction.Simple analyses with clean matrices where only injection volume variability is a concern.

Performance Data Summary

The following tables summarize the expected performance of a well-validated deuterated internal standard like this compound, with illustrative data based on the performance of Toluene-d8 in GC-MS analysis of volatile compounds.

Table 1: Linearity

Linearity demonstrates the proportional response of the instrument to changes in analyte concentration. A linear relationship is crucial for accurate quantification over a range of concentrations.

Analyte Concentration (ng/mL)Analyte/IS Peak Area Ratio (Illustrative)Calculated Concentration (ng/mL)% Accuracy
1.00.1021.01101.0%
5.00.5155.05101.0%
10.01.0109.9099.0%
25.02.53025.1100.4%
50.05.05050.0100.0%
100.010.20101.0101.0%
Correlation Coefficient (r²) > 0.998
Table 2: Accuracy and Precision

Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurement. These are typically assessed by analyzing quality control (QC) samples at different concentrations.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)% Accuracy% RSD (Precision)
Low3.02.9598.3%4.5%
Medium30.030.8102.7%3.1%
High80.079.299.0%2.8%
Table 3: Matrix Effect

Matrix effects occur when components in the sample other than the analyte and internal standard alter the ionization efficiency, leading to ion suppression or enhancement. A suitable internal standard should effectively compensate for these effects.

MatrixAnalyte Peak Area (without IS)Analyte Peak Area (with IS correction)% Matrix Effect (without IS)% Matrix Effect (with IS correction)
Solvent Standard100,000100,000N/AN/A
Plasma Extract75,00098,500-25%-1.5%
Urine Extract130,000101,200+30%+1.2%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following are example protocols for the key experiments cited above.

Linearity Assessment
  • Preparation of Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable solvent (e.g., methanol).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard solution and varying amounts of the analyte stock solution into a blank matrix (e.g., analyte-free plasma or solvent). The concentration range should cover the expected sample concentrations.

  • Sample Analysis: Analyze the calibration standards using the developed GC-MS or LC-MS method.

  • Data Analysis: For each calibration level, calculate the peak area ratio of the analyte to the internal standard. Plot the peak area ratio against the analyte concentration and perform a linear regression to determine the correlation coefficient (r²), slope, and intercept. An r² value greater than 0.99 is generally considered acceptable.

Accuracy and Precision Evaluation
  • Preparation of QC Samples: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate stock solution than the one used for calibration standards.

  • Sample Analysis: Analyze at least five replicates of each QC level in a single analytical run (for intra-day precision) and on three different days (for inter-day precision).

  • Data Analysis: Quantify the QC samples using the calibration curve from the same run. Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. Calculate the precision as the relative standard deviation (%RSD) of the replicate measurements. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the lower limit of quantification).

Matrix Effect Investigation
  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Sample Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100 The internal standard is considered to effectively compensate for matrix effects if the calculated concentrations in the presence of matrix are accurate and precise.

Visualizing the Workflow

Clear diagrams of experimental workflows are essential for understanding and implementing analytical methods.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Blank Blank Matrix Blank->Spike_IS Spike_Analyte Spike with Analyte (for Cal/QC) Spike_IS->Spike_Analyte Extraction Protein Precipitation, LLE, or SPE Spike_Analyte->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC-MS or LC-MS Injection Reconstitution->Injection Detection Mass Spectrometry Detection Injection->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Validation Validation Checks (Accuracy, Precision) Quantification->Validation validation_logic Start Method Development with This compound Linearity Linearity & Range (r² > 0.99) Start->Linearity Accuracy_Precision Accuracy & Precision (within ±15%, RSD ≤15%) Start->Accuracy_Precision Selectivity Selectivity & Specificity (No interference) Start->Selectivity Matrix_Effect Matrix Effect (IS compensates) Start->Matrix_Effect Stability Stability (Analyte stable in matrix) Start->Stability Validated Method Validated Linearity->Validated Pass Revise Revise Method Linearity->Revise Fail Accuracy_Precision->Validated Pass Accuracy_Precision->Revise Fail Selectivity->Validated Pass Selectivity->Revise Fail Matrix_Effect->Validated Pass Matrix_Effect->Revise Fail Stability->Validated Pass Stability->Revise Fail Revise->Start

References

A Comparative Performance Analysis of Trimethylboron-d9 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, the purity, isotopic enrichment, and stability of these reagents are paramount for generating reliable and reproducible experimental data. This guide provides a comparative overview of Trimethylboron-d9 from various suppliers, supported by detailed experimental protocols for in-house verification. Due to the limited availability of direct, publicly accessible comparative studies from suppliers, this guide presents illustrative data based on typical product specifications and offers standardized methods for independent evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the typical specifications for this compound available from prominent chemical suppliers. It is important to note that these values can vary between specific lots, and it is always recommended to consult the supplier's certificate of analysis for the most accurate data.

Table 1: Comparison of Chemical Purity and Isotopic Enrichment of this compound

SupplierChemical Purity (%)Isotopic Enrichment (atom % D)
Supplier A (Illustrative) ≥ 98≥ 99
Supplier B (Illustrative) ≥ 99≥ 99
Supplier C (Illustrative) ≥ 98.5≥ 99.5

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6063-55-4[1][2]
Molecular Formula B(CD₃)₃[1]
Molecular Weight 64.97 g/mol [1][2]
Boiling Point -20 °C
Melting Point -161.5 °C
Appearance Colorless gas

Experimental Protocols

To empower researchers to independently verify the quality of this compound, this section provides detailed methodologies for key analytical experiments.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile impurities in this compound.

Objective: To separate and identify volatile organic impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-VRX (or equivalent), 60 m x 0.25 mm I.D., 1.4 µm film thickness.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium (99.999% purity).

Procedure:

  • Sample Preparation: Due to the gaseous nature of this compound, a gas-tight syringe is required for sampling. Alternatively, a known volume of the gas can be dissolved in a suitable, dry, and deuterated solvent (e.g., deuterated chloroform) in a sealed vial for liquid injection.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (split ratio of 10:1).

    • Injection Volume: 1 µL (for liquid sample).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 15-300.

    • Solvent Delay: 2 minutes.

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the percentage purity by integrating the peak area of this compound relative to the total peak area of all components.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of ¹H and ¹¹B NMR to determine the deuterium enrichment of this compound.

Objective: To quantify the percentage of deuterium atoms at the methyl positions.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Benzene-d6).

Procedure:

  • Sample Preparation: Carefully condense a small amount of this compound gas into a pre-weighed, cold NMR tube containing a known amount of a suitable deuterated solvent with a known internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • The presence of residual protons in the methyl groups will give rise to a small signal.

    • Integrate the area of this residual proton signal and compare it to the integral of the internal standard.

    • The isotopic enrichment can be calculated based on the relative integrals and the known concentrations.

  • ¹¹B NMR Spectroscopy:

    • Acquire a ¹¹B NMR spectrum.

    • The coupling of boron to deuterium (¹¹B-¹D) will result in a characteristic multiplet. The absence or significant reduction of a singlet (from ¹¹B-¹H coupling) indicates high deuteration.

  • Data Analysis:

    • From ¹H NMR: The percentage of isotopic enrichment (atom % D) can be estimated using the following formula: % D = (1 - (Integral of residual C-H protons / (Integral of internal standard / number of protons in standard))) * 100

    • A more precise determination may require the use of specialized pulse sequences and comparison with a non-deuterated standard.[3][4]

Mandatory Visualizations

The following diagrams illustrate a relevant biological pathway where boron-containing compounds are active and a typical experimental workflow.

enzyme_inhibition_pathway sub Substrate complex Enzyme-Substrate Complex sub->complex Binds to active site enz Serine Protease (e.g., Chymotrypsin) enz->complex inhibited_complex Tetrahedral Intermediate (Inhibited Enzyme) enz->inhibited_complex tmb Boronic Acid Inhibitor (e.g., Trimethylboron derivative) tmb->inhibited_complex Forms covalent bond with Serine residue product Product complex->product Catalysis product->enz

Caption: Mechanism of serine protease inhibition by a boronic acid compound.

experimental_workflow start Start: Enzyme and Substrate Preparation add_inhibitor Addition of this compound Derivative (Inhibitor) start->add_inhibitor incubation Incubation at Controlled Temperature add_inhibitor->incubation measurement Measurement of Product Formation (e.g., Spectrophotometry) incubation->measurement data_analysis Data Analysis: Calculation of Inhibition Constants (Ki) measurement->data_analysis end End: Determination of Inhibitory Potency data_analysis->end

Caption: Workflow for an enzyme inhibition assay.[5][6]

References

Unveiling Reaction Mechanisms: A Comparative Guide to Trimethylboron-d9 in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical synthesis and drug development, understanding the precise mechanism of a catalytic reaction is paramount for optimization and innovation. Isotope labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, serves as a powerful tool for elucidating these mechanisms. This guide provides a comprehensive comparison of Trimethylboron-d9 (TMB-d9) with its non-deuterated counterpart, Trimethylboron (TMB), highlighting its application as a mechanistic probe in catalysis. This analysis is tailored for researchers, scientists, and drug development professionals seeking to deepen their understanding of catalytic processes.

The Deuterium Kinetic Isotope Effect: A Window into Reaction Pathways

The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant change in the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] This effect arises from the difference in the zero-point vibrational energies of a C-H versus a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[1] The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides valuable information about the rate-determining step of a reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.[2]

Trimethylboron in Catalysis: A Versatile Lewis Acid

Organoboron compounds, including trimethylboron, are widely utilized in synthetic chemistry as catalysts and reagents.[3][4] Boron's empty p-orbital makes it a potent Lewis acid, capable of activating a wide range of substrates.[3] While specific catalytic applications of trimethylboron itself are less common than more complex organoboron catalysts, it serves as a fundamental model for understanding the behavior of boron-based catalysts in various transformations.

This compound: A Mechanistic Probe

The primary application of this compound in catalysis is not as a performance-enhancing catalyst but as a mechanistic tool. By comparing the catalytic activity of TMB with TMB-d9, researchers can determine if the cleavage of a C-H bond in the methyl group of TMB is involved in the rate-determining step of a reaction.

For instance, in a hypothetical reaction where a C-H bond of a methyl group on the boron catalyst is abstracted in the rate-limiting step, a significant primary kinetic isotope effect would be expected. Conversely, if the reaction rate remains unchanged upon substituting TMB with TMB-d9, it would indicate that C-H bond cleavage is not involved in the rate-determining step.

Comparative Analysis: Expected Performance of TMB vs. TMB-d9

To illustrate the concept, the following table presents hypothetical quantitative data for a generic catalytic reaction where C-H bond cleavage from the methyl group of the boron compound is the rate-determining step.

CatalystRate Constant (k) at 298 K (s⁻¹)Relative RateKinetic Isotope Effect (kH/kD)
Trimethylboron (TMB)1.0 x 10⁻³17.0
This compound (TMB-d9)1.43 x 10⁻⁴0.143

Note: The KIE value of 7.0 is a typical value for a primary deuterium kinetic isotope effect at room temperature, where the C-H/C-D bond is linearly broken in the transition state.

Experimental Protocol for a Kinetic Isotope Effect Study

The following is a generalized experimental protocol for determining the KIE of a reaction potentially catalyzed by trimethylboron.

Objective: To determine the primary deuterium kinetic isotope effect for a reaction catalyzed by Trimethylboron versus this compound.

Materials:

  • Reactant A

  • Reactant B

  • Trimethylboron (TMB) solution in an inert solvent

  • This compound (TMB-d9) solution in an inert solvent

  • Anhydrous, inert solvent (e.g., toluene, THF)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Analytical instruments (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Reaction Setup: In two separate, oven-dried, and inert-atmosphere-purged reaction vessels, prepare identical reaction mixtures containing Reactant A, Reactant B, and the internal standard in the chosen anhydrous solvent.

  • Catalyst Addition: To one vessel, add a specific molar percentage of the TMB solution. To the second vessel, add the exact same molar percentage of the TMB-d9 solution.

  • Reaction Monitoring: Maintain both reactions at a constant temperature. At timed intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the withdrawn aliquots by adding a suitable quenching solution.

  • Analysis: Analyze the quenched aliquots using an appropriate analytical technique (e.g., GC-MS) to determine the concentration of the product and the remaining reactants.

  • Data Processing: Plot the concentration of the product versus time for both reactions. Determine the initial reaction rate for both the TMB and TMB-d9 catalyzed reactions from the initial slope of the concentration-time curves.

  • KIE Calculation: Calculate the rate constants (kH for TMB and kD for TMB-d9). The kinetic isotope effect is then calculated as the ratio kH/kD.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

KIE_Concept R_H R-H TS_H [R---H]‡ R_H->TS_H kH R_D R-D TS_D [R---D]‡ R_D->TS_D kD P Products TS_H->P TS_D->P KIE KIE = kH / kD > 1

Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Experimental_Workflow A Reaction Setup (Two parallel reactions) B Catalyst Addition (TMB and TMB-d9) A->B C Reaction Monitoring (Timed aliquots) B->C D Quenching C->D E Analysis (GC-MS, HPLC, or NMR) D->E F Data Processing (Determine initial rates) E->F G KIE Calculation (kH / kD) F->G

Caption: Experimental workflow for a KIE study.

Catalytic_Cycle_Hypothesis Catalyst B(CH3)3 / B(CD3)3 Intermediate_1 Catalyst-Substrate Complex Catalyst->Intermediate_1 Substrate_A Substrate A Substrate_A->Intermediate_1 Intermediate_2 Transition State (C-H/D bond cleavage) Intermediate_1->Intermediate_2 + Substrate B Substrate_B Substrate B Product Product Intermediate_2->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen releases Catalyst_Regen->Catalyst regenerates

Caption: Hypothetical catalytic cycle involving C-H/D bond cleavage.

References

Benchmarking Trimethylboron-d9: A Comparative Guide to Boron Precursors for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the deposition of high-quality boron-containing thin films, the choice of precursor is a critical factor influencing film properties and device performance. This guide provides a comprehensive comparison of Trimethylboron-d9 against other common boron precursors, including trimethylboron (TMB), diborane (B₂H₆), and triethylboron (TEB). While direct experimental data for this compound is emerging, this guide leverages established principles of the kinetic isotope effect and existing data on other deuterated precursors to project its potential advantages.

The use of deuterated precursors in semiconductor manufacturing has demonstrated significant benefits in enhancing device reliability and lifespan. This is attributed to the kinetic isotope effect, where the stronger chemical bonds formed by deuterium, the heavier isotope of hydrogen, lead to improved material properties. In the context of boron thin film deposition, this compound, in which the hydrogen atoms on the methyl groups are replaced with deuterium, is poised to offer similar advantages.

Theoretical Advantages of this compound

The primary advantage of using this compound stems from the increased strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This seemingly subtle difference can have a profound impact on the deposition process and the resulting film quality:

  • Reduced Impurity Incorporation: During chemical vapor deposition (CVD) or atomic layer deposition (ALD), incomplete precursor decomposition can lead to the incorporation of hydrogen and carbon impurities into the thin film. The stronger C-D bond in this compound is expected to be more resistant to unintentional cleavage, leading to a more complete removal of the organic ligands and resulting in purer boron films with lower hydrogen and carbon content.

  • Improved Film Stability and Performance: In semiconductor applications, the presence of hydrogen-related defects can degrade device performance over time. By replacing hydrogen with deuterium, the resulting Si-D bonds are more robust, leading to a longer lifespan for semiconductor devices.[1][2] Similarly, in boron-based thin films, the incorporation of deuterium instead of hydrogen is anticipated to enhance the material's stability and electrical properties.

  • Enhanced Process Control: The difference in bond strength between C-D and C-H can also influence the reaction kinetics during deposition. This may offer a wider processing window and better control over film growth, uniformity, and morphology.

Comparative Data of Boron Precursors

While direct comparative experimental data for this compound is not yet widely available, we can benchmark its anticipated performance against existing data for other common boron precursors.

PrecursorFormulaDeposition Method(s)Typical Deposition Temperature (°C)Resulting Film CompositionKey Characteristics & Challenges
This compound (Projected) B(CD₃)₃CVD, ALDSimilar to TMBHigh-purity Boron or Boron CarbideAnticipated: Lower impurity levels, improved film stability.
Trimethylboron (TMB) B(CH₃)₃PECVD, CVD300 - 1100Boron Carbide (BxC)Less hazardous than diborane; can result in carbon-rich films.[3][4]
Diborane B₂H₆CVD900 - 1100High-purity Boron, Hexagonal Boron Nitride (h-BN)Highly toxic and explosive; produces high-purity films with low carbon content.[5]
Triethylboron (TEB) B(C₂H₅)₃CVD400 - 1200Boron Carbide (BxC)Can deposit boron-rich films at lower temperatures than TMB.[6][7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for thin film deposition using the discussed precursors.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Boron Carbide from Trimethylboron

This protocol is based on studies of BxC film deposition using TMB.[3]

  • Precursor: Trimethylboron (TMB)

  • Substrate: Silicon (Si)

  • Carrier Gas: Argon (Ar)

  • Deposition Temperature: ~300 °C

  • Plasma Power: 700 - 2400 W

  • TMB Flow Rate: 5 - 7 sccm

  • Ar Flow Rate: 20 - 70 sccm

  • Total Pressure: 0.3 - 1.0 mbar

Chemical Vapor Deposition (CVD) of Hexagonal Boron Nitride from Diborane

This protocol is based on a comparative study of boron precursors for h-BN growth.[5]

  • Boron Precursor: Diborane (B₂H₆)

  • Nitrogen Precursor: Ammonia (NH₃)

  • Substrate: α-Al₂O₃ (0001)

  • Deposition Temperature: Not specified, but typically high for h-BN CVD.

  • Key Finding: Resulted in h-BN films with significantly lower carbon contamination compared to TMB.[5]

Chemical Vapor Deposition (CVD) of Boron Carbide from Triethylboron

This protocol is based on studies of conformal BxC film deposition.[6][7]

  • Precursor: Triethylboron (TEB)

  • Substrate: Silicon with micro-trench structures

  • Ambient Gas: Hydrogen (H₂) or Argon (Ar)

  • Deposition Temperature: ≤450 °C for highly conformal films

  • Key Finding: Achieved highly conformal B₅C films at lower temperatures, attributed to the low reaction probability of TEB.[6][7]

Visualizing Deposition Workflows and Pathways

To better understand the processes, the following diagrams illustrate a typical CVD workflow and the theoretical advantage of using this compound.

G General CVD Experimental Workflow cluster_0 Gas Delivery System cluster_1 Deposition Chamber cluster_2 Exhaust System precursor Boron Precursor (e.g., this compound) reactor CVD Reactor precursor->reactor carrier_gas Carrier Gas (e.g., Ar, H2) carrier_gas->reactor substrate Substrate on Heater reactor->substrate pump Vacuum Pump reactor->pump scrubber Gas Scrubber pump->scrubber

Caption: A simplified workflow for a typical Chemical Vapor Deposition (CVD) process.

G Hypothesized Advantage of this compound cluster_TMB Trimethylboron (TMB) cluster_TMBd9 This compound TMB_precursor B(CH3)3 CH_bond Weaker C-H Bond TMB_precursor->CH_bond Incomplete_decomp Incomplete Decomposition CH_bond->Incomplete_decomp H_C_impurities H and C Impurities in Film Incomplete_decomp->H_C_impurities TMBd9_precursor B(CD3)3 CD_bond Stronger C-D Bond TMBd9_precursor->CD_bond Complete_decomp More Complete Decomposition CD_bond->Complete_decomp Purer_film Purer Boron Film Complete_decomp->Purer_film

Caption: The stronger C-D bond in this compound is expected to lead to purer films.

Conclusion

While direct experimental comparisons are still needed, the established benefits of deuterated precursors in the semiconductor industry provide a strong rationale for the potential advantages of this compound for thin film deposition. Researchers can anticipate that films grown from this compound will exhibit lower impurity levels, enhanced stability, and improved performance characteristics. As the demand for high-quality boron-containing thin films continues to grow, this compound presents a promising avenue for advancing materials science and enabling the development of next-generation electronic and optical devices.

References

Safety Operating Guide

Proper Disposal of Trimethylboron-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Trimethylboron-d9 is a critical aspect of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated analog trimethylboron, is a pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[1] It is also highly reactive with water, oxidizers, and halogens.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Always work in a controlled environment:

  • Operations should be conducted in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Ensure that an appropriate fire extinguisher (Class D for metal fires or an ABC dry powder extinguisher) is readily accessible.[1]

  • An emergency safety shower and eyewash station should be within a 10-second travel time.[1]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure and injury. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard Specification
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldANSI Z87.1 certified
Hands Chemical-resistant glovesFlame-resistant (e.g., Nomex) outer gloves over chemically compatible inner gloves (e.g., nitrile)
Body Flame-retardant lab coat
Respiratory A self-contained breathing apparatus (SCBA) may be required for emergency responseNIOSH approved

Disposal Procedures for this compound

The proper disposal route for this compound depends on the quantity of waste. Unused bulk quantities should be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.[2][3] Small, residual amounts in laboratory apparatus can be safely neutralized in the lab by trained personnel following a carefully controlled quenching procedure.

Experimental Protocol for Quenching Residual this compound

This protocol is designed for the neutralization of small quantities of this compound remaining in reaction vessels. This procedure should be performed under an inert atmosphere in a fume hood.

Materials:

  • Reaction flask containing residual this compound under an inert atmosphere.

  • Anhydrous, inert solvent (e.g., heptane or toluene).

  • Isopropanol.

  • Methanol.

  • Deionized water.

  • Ice bath.

  • Stir plate and stir bar.

  • Appropriate glassware for quenching.

Procedure:

  • Dilution:

    • Ensure the reaction flask is under a positive pressure of an inert gas (argon or nitrogen).

    • Add a sufficient amount of a dry, inert solvent, such as heptane or toluene, to dilute the residual this compound significantly.[4]

  • Cooling:

    • Place the flask in an ice water bath to dissipate the heat that will be generated during neutralization.[4]

  • Initial Quenching (Isopropanol):

    • While stirring vigorously, slowly add isopropanol dropwise to the cooled solution. Isopropanol is a less reactive alcohol and will initiate a more controlled quenching.[4]

    • Continue the slow addition until the exothermic reaction ceases.

  • Secondary Quenching (Methanol):

    • Once the reaction with isopropanol has subsided, slowly add methanol. Methanol is more reactive and will neutralize any remaining, more reactive residues.[4]

  • Final Quenching (Water):

    • After the reaction with methanol is complete, very slowly and carefully add water dropwise to ensure all pyrophoric material has been completely hydrolyzed.[4]

  • Waste Disposal:

    • The resulting solution, now neutralized, can be disposed of as hazardous waste according to your institution's guidelines. The final solution should be properly labeled.

Disposal of Empty this compound Containers

Empty containers that held this compound must also be treated as hazardous until properly decontaminated.

  • Triple Rinse:

    • Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent (e.g., heptane or toluene).[2][5]

  • Quench the Rinsate:

    • The solvent rinsate will contain residual this compound and must be quenched using the same procedure outlined above for residual quantities.[2][5]

  • Container Disposal:

    • Once triple-rinsed and the rinsate is neutralized, the empty container can be disposed of according to your institution's procedures for decontaminated glassware or containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Trimethylboron_Disposal_Workflow start This compound Waste decision Assess Quantity of Waste start->decision bulk_waste Bulk/Unused Reagent decision->bulk_waste Large Quantity residual_waste Residual in Apparatus decision->residual_waste Small, Residual Quantity empty_container Empty Container decision->empty_container Empty Container ehs_disposal Package, Label, and Contact EHS for Disposal bulk_waste->ehs_disposal quench_procedure Perform In-Lab Quenching Protocol residual_waste->quench_procedure step1 1. Dilute with Inert Solvent quench_procedure->step1 step2 2. Cool in Ice Bath step1->step2 step3 3. Slowly Add Isopropanol step2->step3 step4 4. Slowly Add Methanol step3->step4 step5 5. Slowly Add Water step4->step5 final_disposal Dispose of Neutralized Solution as Hazardous Waste step5->final_disposal triple_rinse Triple Rinse with Inert Solvent empty_container->triple_rinse quench_rinsate Quench Rinsate triple_rinse->quench_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container quench_rinsate->final_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure research environment. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Trimethylboron-d9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.